3,17beta-Estradiol-3-methylether-17-decanoate
Description
BenchChem offers high-quality 3,17beta-Estradiol-3-methylether-17-decanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,17beta-Estradiol-3-methylether-17-decanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXNFLRIRGXPDQ-GVGNIZHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675883 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042947-85-2 | |
| Record name | 3,17beta-Estradiol-3-methylether-17-decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,17beta-Estradiol-3-methylether-17-decanoate structure and synthesis
An In-depth Technical Guide to 3,17β-Estradiol-3-methylether-17-decanoate: Structure, Synthesis, and Characterization
Introduction
3,17β-Estradiol-3-methylether-17-decanoate is a synthetic derivative of estradiol, the primary female sex hormone. As a doubly modified steroid, it incorporates two key structural alterations to the parent estradiol molecule: a methyl ether at the 3-position phenolic hydroxyl group and a decanoate ester at the 17β-position secondary alcohol. These modifications are not merely academic; they are deliberate chemical changes designed to modulate the compound's physicochemical and pharmacokinetic properties. The 3-methyl ether group, also found in the well-known estrogen mestranol, serves to protect the phenolic hydroxyl group, while the long-chain decanoate ester at the 17β-position significantly increases the molecule's lipophilicity.[1][2] This structural design places the compound in the category of long-acting estrogen prodrugs, which form a depot in fatty tissue upon intramuscular injection, leading to a slow release and extended duration of action.[1][3][4] This guide provides a comprehensive overview of the compound's structure, a proposed synthetic pathway based on established steroid chemistry, and the analytical techniques required for its characterization, tailored for researchers and professionals in drug development and organic synthesis.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough analysis of its structure. 3,17β-Estradiol-3-methylether-17-decanoate is built upon the classic four-ring steroid nucleus, specifically the estrane core.
The IUPAC name, [(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate, precisely describes this intricate structure.[5] The "3-methoxy" denotes the ether modification on the A-ring, while the "17-yl decanoate" specifies the long-chain ester at the 17β position on the D-ring. This decanoate chain is a ten-carbon aliphatic acid (decanoic acid) linked via an ester bond.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Step 1: Synthesis of Estradiol 3-methyl ether
-
Causality: The phenolic hydroxyl at C3 is more acidic than the alcoholic hydroxyl at C17. Using a mild base like potassium carbonate (K₂CO₃) and a methylating agent like dimethyl sulfate (DMS) in a polar aprotic solvent like acetone allows for selective methylation at the C3 position. The reaction is run under reflux to ensure a reasonable reaction rate.
-
Protocol:
-
To a solution of 17β-estradiol (1 equivalent) in acetone, add anhydrous potassium carbonate (3-4 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.5-2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from a solvent system like methanol/water to yield pure estradiol 3-methyl ether. [6] Step 2: Synthesis of 3,17β-Estradiol-3-methylether-17-decanoate
-
-
Causality: The 17β-hydroxyl group is now the only reactive site for acylation. The use of a highly reactive acylating agent like decanoyl chloride in the presence of a base like pyridine (which acts as both a solvent and an acid scavenger) provides an efficient means of forming the ester bond. The reaction is typically run at or slightly above room temperature. The synthesis of a similar compound, 16α-bromoacetoxyestradiol 3-methyl ether, utilizes condensation with the corresponding acid in the presence of dicyclohexylcarbodiimide (DCC), which represents an alternative and viable esterification strategy. [7][8]* Protocol:
-
Dissolve the estradiol 3-methyl ether (1 equivalent) obtained from Step 1 in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add decanoyl chloride (1.2-1.5 equivalents) dropwise with stirring, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product should be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Part 3: Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the final product. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the methoxy group (a singlet around 3.7-3.8 ppm), the long aliphatic decanoate chain (multiple signals in the 0.8-2.5 ppm range), and the characteristic signals of the steroid backbone. ¹³C NMR will show a signal for the methoxy carbon around 55 ppm and the carbonyl carbon of the ester around 173 ppm. [9]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (440.3290 Da) and elemental composition (C₂₉H₄₄O₃). [5]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretch from the starting material and the appearance of a strong C=O stretch for the ester group (typically around 1730-1740 cm⁻¹), along with C-O stretching bands.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the final compound. A suitable method would use a C18 column with a mobile phase of acetonitrile/water or methanol/water.
Table 2: Expected Analytical Data
| Technique | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, steroid backbone, OCH₃ singlet (~3.7 ppm), and aliphatic decanoate chain protons. | Structural Confirmation |
| ¹³C NMR | ~29 distinct carbon signals, including ester carbonyl (~173 ppm) and methoxy carbon (~55 ppm). | Structural Confirmation |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₉H₄₄O₃. | Molecular Formula Verification |
| IR (KBr) | Strong C=O stretch (~1735 cm⁻¹), C-O stretch, aromatic C=C stretches. Absence of -OH band. | Functional Group Identification |
| HPLC | Single major peak (>98% purity). | Purity Assessment |
Part 4: Pharmacological Context and Potential Applications
3,17β-Estradiol-3-methylether-17-decanoate is best understood as a prodrug of estradiol.
-
Mechanism of Action (Inferred): In its intact form, the molecule is expected to have very low affinity for estrogen receptors. [1][2]Its estrogenic activity is dependent on in-vivo hydrolysis of the 17-decanoate ester by esterase enzymes to release estradiol 3-methyl ether, which can then be further demethylated at the 3-position to release the active estradiol.
-
Pharmacokinetic Profile (Predicted): The defining feature of this molecule is the long-chain decanoate ester. Esterification of estradiol at the C17β position with long-chain fatty acids dramatically increases lipophilicity. [3][10]When administered via intramuscular injection in an oil vehicle, it forms a depot in the muscle or adipose tissue. The drug is then slowly released from this depot into circulation and subsequently hydrolyzed. The longer and more lipophilic the ester chain, the slower the absorption and the longer the duration of action. [1]Estradiol undecylate (an 11-carbon ester) has a very extended duration, suggesting that the 10-carbon decanoate ester would also provide a long-acting estrogenic effect. [1]* Therapeutic Potential: As a long-acting estrogen, this compound could be investigated for use in hormone replacement therapy for menopausal symptoms or in the treatment of hypoestrogenism. The primary advantage would be a reduction in dosing frequency, potentially to once every few weeks or even monthly, which would improve patient compliance. [4]
Conclusion
3,17β-Estradiol-3-methylether-17-decanoate is a thoughtfully designed estradiol derivative engineered for sustained action. Its synthesis, while requiring careful control of selectivity, follows established and reliable chemical transformations. The dual modification of a 3-methyl ether and a 17-decanoate ester creates a highly lipophilic prodrug with potential for long-acting therapeutic applications. The analytical and pharmacological principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and similar long-chain steroid esters.
References
-
Garza-Flores, J., et al. (1993). Long-acting estrogenic responses of estradiol fatty acid esters. PubMed. Available at: [Link]
-
Larner, J. M., et al. (1993). The isolation and characterization of estradiol-fatty acid esters in human ovarian follicular fluid. Identification of an endogenous long-lived and potent family of estrogens. PubMed. Available at: [Link]
-
PubChem. 3,17beta-Estradiol-3-methylether-17-decanoate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Estrogen ester. Available at: [Link]
-
Wikipedia. Estradiol stearate. Available at: [Link]
-
ResearchGate. (PDF) The isolation and characterization of estradiol-fatty acid esters in human ovarian follicular fluid. Identification of an endogenous long-lived and potent family of estrogens. Available at: [Link]
-
Wikipedia. Estrogen ester. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. 3,17 Beta-Estradiol-3-methylether-17-decanoate. Available at: [Link]
-
PubChem. Estradiol 3-methyl ether. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (PDF) A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Available at: [Link]
-
MDPI. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Available at: [Link]
-
Pousette, Å., et al. (1975). Synthesis of 16alpha-bromoacetoxyestradiol 3-methyl ether and study of the steroid binding site of human placental estradiol 17beta-dehydrogenase. PubMed. Available at: [Link]
-
Wikipedia. Estradiol decanoate. Available at: [Link]
-
Wikipedia. Template:Structural properties of selected estradiol esters. Available at: [Link]
-
Straseski, J. A., et al. (2019). Detection and Characterization of Estradiol (E2) and Unconjugated Estriol (uE3) Immunoassay Interference Due to Anti-Bovine Alkaline Phosphatase (ALP) Antibodies. PubMed. Available at: [Link]
- Google Patents. WO2012020417A1 - Process for the preparation of estradiol and its derivatives.
-
Bai, R., et al. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. PMC. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 16α bromoacetoxyestradiol 3 methyl ether study of the steroid binding site of human placental estradiol 17β dehydrogenase. Available at: [Link]
Sources
- 1. Estrogen ester [medbox.iiab.me]
- 2. Estrogen ester - Wikipedia [en.wikipedia.org]
- 3. Estradiol stearate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estradiol 3-methyl ether | C19H26O2 | CID 246206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 16alpha-bromoacetoxyestradiol 3-methyl ether and study of the steroid binding site of human placental estradiol 17beta-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Pharmacological Profile of 3-O-Methylestradiol-17-decanoate
Introduction
In the landscape of steroidal hormone research and development, the modification of endogenous compounds to enhance their therapeutic profiles is a cornerstone of medicinal chemistry. Estradiol, the primary female sex hormone, has been a frequent subject of such modifications, aiming to improve its oral bioavailability and extend its duration of action. This technical guide provides a comprehensive overview of 3-O-Methylestradiol-17-decanoate, a derivative of estradiol featuring both a methyl ether at the 3-position and a decanoate ester at the 17β-position.
This dual modification is designed to create a long-acting prodrug. The 17-decanoate ester significantly increases the lipophilicity of the molecule, promoting its deposition in adipose tissue and leading to a slow and sustained release of the active compound. The 3-O-methyl group, analogous to the modification seen in mestranol, is anticipated to protect the phenolic hydroxyl group from rapid first-pass metabolism, with subsequent demethylation in the liver to yield the active estrogen. This guide will delve into the chemical properties, a plausible synthetic route, analytical methodologies, and the anticipated pharmacological profile of this intriguing compound, which is also recognized as Nandrolone Decanoate EP Impurity B[1].
Physicochemical Properties
The chemical and physical properties of 3-O-Methylestradiol-17-decanoate are fundamental to its behavior both in vitro and in vivo. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Chemical Name | 3-Methoxyestra-1,3,5(10)-trien-17β-yl decanoate | [1] |
| CAS Number | 1042947-85-2 | |
| Molecular Formula | C₂₉H₄₄O₃ | |
| Molecular Weight | 440.66 g/mol | |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar steroids |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, DMSO, and acetone; practically insoluble in water. | Inferred from similar steroids |
| Melting Point | Not experimentally reported; predicted to be in the range of other long-chain estradiol esters. | |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light. | Standard for steroidal compounds |
Chemical Structure
The structure of 3-O-Methylestradiol-17-decanoate, with its steroidal backbone, 3-O-methyl ether, and 17-decanoate ester, is depicted below.
Synthesis and Characterization
Proposed Synthetic Workflow
Detailed Synthetic Protocol
Step 1: Synthesis of 3-O-Methylestradiol
-
To a solution of 17β-estradiol in acetone, add anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-O-Methylestradiol.
Step 2: Synthesis of 3-O-Methylestradiol-17-decanoate
-
Dissolve 3-O-Methylestradiol in anhydrous dichloromethane.
-
Add pyridine to the solution and cool to 0°C in an ice bath.
-
Slowly add decanoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-O-Methylestradiol-17-decanoate.
Characterization Methods
The identity and purity of the synthesized 3-O-Methylestradiol-17-decanoate should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Key signals to expect in the ¹H NMR spectrum include the singlet for the 3-O-methyl group, the multiplet for the C17 proton, and the characteristic signals for the decanoate chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester and the C-O stretches of the ether and ester groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.
Pharmacological Profile
The pharmacological profile of 3-O-Methylestradiol-17-decanoate is predicted to be that of a long-acting estrogenic prodrug. Its activity is dependent on its metabolic conversion to the active hormone, 17β-estradiol.
Anticipated Metabolic Pathway
Mechanism of Action
-
Absorption and Distribution: Following administration (likely intramuscularly in an oil-based vehicle), the highly lipophilic 3-O-Methylestradiol-17-decanoate will form a depot in the muscle or adipose tissue. From this depot, it will be slowly released into the systemic circulation.
-
Metabolic Activation: Once in circulation, the compound is subject to two key metabolic transformations:
-
Hydrolysis: Esterase enzymes will cleave the 17-decanoate ester, releasing 3-O-Methylestradiol.
-
Demethylation: Cytochrome P450 enzymes in the liver will demethylate the 3-O-methyl group, yielding 17β-Estradiol-17-decanoate.
-
-
Final Conversion to Active Hormone: Both primary metabolites will be further metabolized to 17β-estradiol, the active estrogenic compound.
-
Receptor Binding: 17β-estradiol will then bind to and activate estrogen receptors (ERα and ERβ) in target tissues, initiating the downstream signaling cascades responsible for its physiological effects.
Pharmacokinetics
The long decanoate side chain is expected to confer a significantly prolonged pharmacokinetic profile compared to unesterified estradiol. The rate-limiting step in the generation of active 17β-estradiol is likely the slow release of the prodrug from its tissue depot. This results in a sustained, low-level release of the active hormone over an extended period, potentially allowing for dosing intervals of several weeks.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: In Vitro Esterase Stability Assay
-
Prepare a stock solution of 3-O-Methylestradiol-17-decanoate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing liver microsomes or purified esterase.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed metabolite (3-O-Methylestradiol).
-
Calculate the half-life of the compound in the presence of esterases.
Conclusion
3-O-Methylestradiol-17-decanoate is a rationally designed prodrug of estradiol with the potential for a significantly extended duration of action. Its chemical properties, particularly its high lipophilicity, are key to its anticipated pharmacokinetic profile. While detailed experimental data for this specific molecule is not widely published, its synthesis and characterization can be achieved through standard, well-established methodologies in steroid chemistry. The pharmacological activity of this compound is dependent on its metabolic conversion to 17β-estradiol, and it holds promise for applications where sustained and stable estrogenic activity is desired. Further research into its specific pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
-
Cleanchem. Nandrolone Decanoate EP Impurity B | CAS No: 1042947-85-2. [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of 3,17β-Estradiol-3-methylether-17-decanoate
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3,17β-Estradiol-3-methylether-17-decanoate, a synthetic derivative of 17β-estradiol. Designed for researchers, scientists, and drug development professionals, this document elucidates the journey of this compound from a prodrug to a biologically active molecule. We will explore its metabolic activation, interaction with estrogen receptors, and the subsequent cellular signaling cascades. This guide integrates established scientific principles with detailed experimental protocols and data visualization to offer a thorough understanding of this compound's biological activity.
Introduction: The Rationale for Estradiol Prodrugs
17β-estradiol, the most potent endogenous estrogen, plays a pivotal role in a myriad of physiological processes. However, its therapeutic application is often hampered by a low oral bioavailability and a short biological half-life due to extensive first-pass metabolism in the liver and intestines[1][2]. To overcome these limitations, synthetic derivatives, such as 3,17β-Estradiol-3-methylether-17-decanoate, have been developed. These prodrugs are chemically modified versions of the parent molecule, designed to improve pharmacokinetic properties and provide sustained release of the active hormone[3].
The subject of this guide, 3,17β-Estradiol-3-methylether-17-decanoate, features two key modifications to the estradiol scaffold: a methyl ether at the C-3 phenolic hydroxyl group and a decanoate ester at the C-17β hydroxyl group. These modifications render the molecule biologically inactive until they are enzymatically cleaved within the body. This guide will systematically dissect the mechanism of action, from metabolic activation to the molecular intricacies of its estrogenic effects.
Metabolic Activation: A Two-Step Bio-conversion
The journey of 3,17β-Estradiol-3-methylether-17-decanoate to its active form, 17β-estradiol, is a two-step enzymatic process. This bio-conversion is essential for the compound to exert its biological effects.
Step 1: De-esterification at the C-17 Position
The initial and often rate-limiting step in the activation of long-chain estradiol esters is the hydrolysis of the ester bond at the C-17β position. This reaction is catalyzed by non-specific carboxylesterases, which are abundant in the liver and other tissues[4][5][6].
The decanoate ester of 3,17β-Estradiol-3-methylether-17-decanoate is cleaved to release 3-O-methylestradiol and decanoic acid. The long carbon chain of the decanoate moiety significantly increases the lipophilicity of the prodrug, facilitating its deposition in adipose tissue and a slow release into circulation, thereby prolonging its duration of action[3][7].
Diagram: Enzymatic Cleavage of 3,17β-Estradiol-3-methylether-17-decanoate
Caption: Metabolic activation of the prodrug.
Step 2: O-Demethylation at the C-3 Position
The second step in the activation cascade is the O-demethylation of the 3-methyl ether to yield the active 17β-estradiol. This reaction is primarily mediated by cytochrome P450 (CYP) enzymes, with studies implicating CYP1A1 and CYP1A2 as key players in this biotransformation[8]. This demethylation restores the phenolic hydroxyl group at the C-3 position, which is crucial for high-affinity binding to estrogen receptors.
Interaction with Estrogen Receptors: The Core of Estrogenic Activity
Once converted to 17β-estradiol, the active molecule exerts its effects by binding to and activating estrogen receptors (ERs). There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distributions and transcriptional activities[9].
The binding of 17β-estradiol to ERs is a high-affinity interaction, with dissociation constants (Kd) in the nanomolar to picomolar range[4][10]. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus.
Quantitative Analysis of Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Reference |
| 17β-Estradiol | ~0.16 | ~0.13 | [10] |
Table 1: Binding Affinities of 17β-Estradiol for Estrogen Receptors.
Downstream Signaling Pathways: Genomic and Non-Genomic Effects
The activation of estrogen receptors by 17β-estradiol initiates a cascade of downstream signaling events that can be broadly categorized as genomic and non-genomic pathways.
Genomic Pathway: The Classical Mechanism of Action
The classical, or genomic, pathway involves the binding of the estradiol-ER complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This process ultimately results in the synthesis or suppression of proteins that mediate the physiological effects of estrogens.
Diagram: Genomic Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of 17β-estradiol.
Non-Genomic Pathway: Rapid Cellular Effects
In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane. A subpopulation of estrogen receptors is localized to the plasma membrane, where their activation can trigger rapid intracellular signaling cascades, including the activation of protein kinases such as PI3K/Akt and MAP kinases[11]. These rapid signaling events can modulate various cellular processes, including cell proliferation and survival.
Experimental Methodologies for Characterizing the Mechanism of Action
A thorough understanding of the mechanism of action of 3,17β-Estradiol-3-methylether-17-decanoate requires the use of specific and validated experimental assays. The following sections provide detailed protocols for key in vitro assays.
Protocol: Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERα or ERβ
-
[³H]-17β-Estradiol (Radioligand)
-
Unlabeled 17β-Estradiol (Reference Compound)
-
Test Compound (3,17β-Estradiol-3-methylether-17-decanoate and its metabolites)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compounds.
-
In reaction tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and the diluted reference or test compounds.
-
Add the estrogen receptor preparation to each tube.
-
Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a large excess of unlabeled estradiol).
-
Incubate the tubes at 4°C overnight to reach equilibrium.
-
Add cold HAP slurry to each tube and incubate on ice to allow the receptor-ligand complexes to adsorb to the HAP.
-
Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation[10].
Protocol: Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Materials:
-
A suitable cell line stably transfected with an estrogen receptor (e.g., ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter (e.g., T47D-KBluc cells).
-
Cell culture medium and supplements.
-
Test compound and reference compound (17β-estradiol).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or the reference compound. Include a vehicle control.
-
Incubate the cells for 24 hours to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the compound concentration to generate a dose-response curve and determine the EC50 value.
Pharmacokinetics and Pharmacodynamics: The In Vivo Profile
The pharmacokinetic profile of 3,17β-Estradiol-3-methylether-17-decanoate is characterized by its slow absorption and prolonged duration of action, which are hallmarks of long-chain estradiol esters administered intramuscularly.
| Parameter | Estradiol Valerate (5 mg IM) | Estradiol Cypionate (5 mg IM) |
| Tmax (days) | ~2.2 | ~3.9 |
| Duration of Action (days) | ~7-8 | ~11 |
Table 2: Pharmacokinetic Parameters of Intramuscularly Administered Estradiol Esters. Data adapted from Oriowo et al., 1980[7][12]. Note: While specific data for estradiol decanoate is limited, the trend of longer duration with longer ester chains suggests it would have a more prolonged profile than valerate and cypionate.
The pharmacodynamics of the compound are directly related to the circulating levels of the active 17β-estradiol and its interaction with estrogen receptors in target tissues. The sustained release from the prodrug depot ensures a stable and prolonged estrogenic effect.
Conclusion and Future Directions
3,17β-Estradiol-3-methylether-17-decanoate exemplifies a successful prodrug strategy to enhance the therapeutic utility of 17β-estradiol. Its mechanism of action is a well-orchestrated sequence of metabolic activation, receptor binding, and downstream signaling. The dual modifications at the C-3 and C-17 positions provide a mechanism for sustained release and protection from rapid first-pass metabolism.
Future research in this area could focus on elucidating the precise contribution of different carboxylesterase and CYP450 isoforms to the metabolic activation of this and similar prodrugs. Furthermore, a detailed investigation into the relative binding affinities of the intermediate metabolites for ERα and ERβ would provide a more complete understanding of the compound's pharmacological profile. Such studies will continue to refine our knowledge and inform the development of next-generation hormone therapies with improved efficacy and safety profiles.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Diczfalusy, E. (1980). Pharmacokinetic and pharmacological features of oestradiol valerate. Acta Obstetricia et Gynecologica Scandinavica Supplement, 93, 27-33.
-
GtoPdb & ChEMBL. (n.d.). 17β-estradiol [Ligand Id: 1013] activity data. Retrieved from [Link]
- Iverson, S. L., & Ussing, H. H. (1986). The hydrolysis of steroid esters in vitro. Journal of steroid biochemistry, 24(4), 857–862.
- Lin, A. H., Li, R. W., Ho, E. Y., Leung, G. P., Leung, S. W., Vanhoutte, P. M., & Man, R. Y. (2013). Differential ligand binding affinities of human estrogen receptor-α isoforms. PloS one, 8(4), e63197.
- Oriowo, M. A., Landgren, B. M., Stenström, B., & Diczfalusy, E. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415–424.
- Sadeghpour, H., Gu, J., & Guengerich, F. P. (2002). O-dealkylation of 3-methoxyestrone and 3-methoxy-17β-estradiol by human cytochrome P450 1A1 and 1A2. Chemical research in toxicology, 15(6), 799–804.
- Stoilov, I., & Jansson, I. (2007). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 3(5), 669–683.
-
Wikipedia contributors. (2023, December 22). Pharmacokinetics of three estradiol esters by intramuscular injection. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
Wikipedia contributors. (2024, January 29). Pharmacokinetics of estradiol. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Stoica, A., Saceda, M., Fackler, M. J., & Martin, M. B. (2000). Role of the ErbB2/PI 3-kinase/Akt pathway in the estradiol-dependent and -independent growth of breast cancer cells.
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.
-
Aly. (2021, July 16). An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations. Retrieved from [Link]
- Guengerich, F. P. (2015). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 151, 4–15.
-
ResearchGate. (n.d.). Relative binding affinity (RBA) values for ERα and ERβ and the... | Download Table. Retrieved February 13, 2026, from [Link]
- Paterni, I., Granchi, C., & Minutolo, F. (2014). Estrogen Receptor Ligands: A Review (2013–2015). Current medicinal chemistry, 21(34), 3986–4006.
- Poulos, T. L. (2014). Heme enzyme structure and function. Chemical reviews, 114(7), 3919–3962.
-
ResearchGate. (n.d.). CYP1A-mediated metabolism of estrogens and estradiol 3-methyl ether.... Retrieved February 13, 2026, from [Link]
- Stoica, A., Saceda, M., Fackler, M. J., & Martin, M. B. (2000).
-
ResearchGate. (n.d.). Summary of EC 50 and IC 50 values for 17-ethinyl estradiol,... Retrieved February 13, 2026, from [Link]
- Lee, Y. S., Yap, C., & Yong, E. L. (2009). Development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies. Assay and drug development technologies, 7(2), 154–165.
- Tvrda, E., Slaninova, J., & Malenicek, P. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Molecules (Basel, Switzerland), 26(16), 4945.
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. Bioassays for estrogenic activity: development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki Summary [bindingdb.org]
- 6. mdpi.com [mdpi.com]
- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Effect of estradiol on estrogen receptor-alpha gene expression and activity can be modulated by the ErbB2/PI 3-K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Activity of 3-Methoxy Estradiol Esters
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-methoxy estradiol esters, a class of compounds derived from the endogenous estrogen metabolite, 2-methoxyestradiol (2-ME2). While 2-ME2 itself has demonstrated significant anti-tumor and anti-angiogenic properties, its clinical utility has been hampered by poor oral bioavailability and rapid metabolism.[1] Esterification at the 3- and/or 17-positions of the estradiol backbone represents a key strategy to overcome these pharmacokinetic limitations. This document will delve into the synthesis, multifaceted mechanisms of action, and the preclinical and clinical evaluation of these promising next-generation therapeutic agents. Particular focus is placed on their activity as microtubule disruptors and inhibitors of angiogenesis, pathways central to their anti-cancer effects. Detailed experimental protocols and data interpretation guidelines are provided to empower researchers in this field.
Introduction: The Rationale for 3-Methoxy Estradiol Ester Development
The endogenous estradiol metabolite, 2-methoxyestradiol (2-ME2), has garnered significant interest as a potential anti-cancer agent due to its potent anti-proliferative and anti-angiogenic activities.[2] Unlike its parent compound, estradiol, 2-ME2 exhibits minimal affinity for estrogen receptors (ERs), and its anti-tumor effects are mediated through ER-independent mechanisms.[2][3][4] This key characteristic circumvents the proliferative risks associated with estrogenic compounds. The primary mechanisms of action for 2-ME2 include the disruption of microtubule polymerization and the inhibition of hypoxia-inducible factor-1α (HIF-1α) activity.[5][6]
Despite its promising preclinical profile, the clinical development of 2-ME2 has been challenging due to its poor oral bioavailability and extensive first-pass metabolism.[1] This has led to the exploration of various prodrug strategies, with esterification emerging as a leading approach. Esterification of the hydroxyl groups at the C3 and C17 positions of the steroidal backbone can enhance lipophilicity, thereby improving oral absorption and providing a sustained release of the active compound.[7] This guide will focus on the biological activities of 3-methoxy estradiol esters, which are designed to retain the core pharmacophore of 2-ME2 while offering superior pharmacokinetic properties.
Synthesis and Chemical Characterization
The synthesis of 3-methoxy estradiol esters typically begins with the commercially available 2-methoxyestradiol.[8] The hydroxyl group at the 3-position is the primary site for esterification in this class of compounds. A general synthetic scheme involves the protection of the 17-hydroxyl group, followed by the acylation of the 3-hydroxyl group with a desired carboxylic acid or its activated derivative. Subsequent deprotection of the 17-hydroxyl group yields the 3-O-ester of 2-methoxyestradiol.
A variety of ester moieties can be introduced at the 3-position to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic profile.[9]
Illustrative Synthetic Workflow:
Caption: Key mechanisms of action for 3-methoxy estradiol esters.
Preclinical and Clinical Evaluation
The development of 3-methoxy estradiol esters has been driven by the need to improve upon the pharmacokinetic profile of 2-ME2. Preclinical studies have focused on evaluating their oral bioavailability, anti-tumor efficacy in various cancer models, and safety profiles.
Pharmacokinetic Profile
Esterification has been shown to significantly improve the oral bioavailability of 2-ME2 analogs. For instance, the disulfamate ester of 2-methoxyestradiol, STX-140, demonstrated enhanced oral bioavailability and potent anti-tumor activity in preclinical models. [1]While specific data for a wide range of 3-methoxy estradiol esters is still emerging, the underlying principle of increased lipophilicity leading to better absorption is well-established. [7]
In Vitro Efficacy
The in vitro anti-proliferative activity of 3-methoxy estradiol esters is typically assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to compare the potency of different analogs.
Table 1: Representative In Vitro Anti-proliferative Activity of 2-ME2 Analogs
| Cell Line | Cancer Type | 2-ME2 IC50 (µM) | Analog 883 IC50 (µM) | Analog 900 IC50 (µM) | Analog 5171 IC50 (µM) |
| MCF-7 | Breast | 0.45 | 0.12 | 0.15 | 1.23 |
| PC-3 | Prostate | 0.89 | 0.21 | 0.34 | 2.56 |
| A549 | Lung | 1.52 | 0.37 | 0.74 | 5.64 |
| HUVEC | Endothelial | 0.23 | 0.07 | 0.08 | 0.73 |
| (Data adapted from Burke et al., 2005)[5] |
In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of 3-methoxy estradiol esters. [10][11]These studies typically involve the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice. [12][13]Treatment with the test compound is initiated once tumors are established, and tumor growth is monitored over time.
Experimental Workflow for In Vivo Xenograft Studies:
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Clinical Trials
While clinical trials specifically for 3-methoxy estradiol esters are in the early stages, the clinical experience with 2-ME2 provides valuable insights. Phase I and II trials of 2-ME2 have been conducted in various cancers, including breast, ovarian, and prostate cancer, as well as multiple myeloma. [1][2][14]These trials have generally shown that 2-ME2 is well-tolerated, but its clinical efficacy has been limited by its poor bioavailability. [15][16]The development of ester prodrugs with improved pharmacokinetic profiles aims to overcome this limitation and unlock the full therapeutic potential of this class of compounds.
Key Experimental Protocols
In Vitro Anti-Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the 3-methoxy estradiol ester for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis. [17][18][19] Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with the test compound at various concentrations.
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.
Conclusion and Future Directions
3-methoxy estradiol esters represent a promising strategy to harness the anti-cancer potential of 2-methoxyestradiol by overcoming its inherent pharmacokinetic limitations. Their dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes them attractive candidates for further development. Future research should focus on:
-
Optimizing the Ester Moiety: Systematic evaluation of different ester groups to fine-tune the pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Investigating the synergistic effects of 3-methoxy estradiol esters with other chemotherapeutic agents or targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.
The continued exploration of this class of compounds holds significant promise for the development of novel and effective cancer therapeutics.
References
-
2-Methoxyestradiol - Wikipedia. (n.d.). Retrieved from [Link]
- Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165-172.
- Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular research, 74(2-3), 172-183.
- Ocana, A., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 11(6), 708-720.
- Yue, T. L., Wang, X., Louden, C. S., Gupta, S., Pillarisetti, K., Gu, J. L., ... & Feuerstein, G. Z. (1997). 2-methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression. Molecular pharmacology, 51(6), 951-962.
- George, S., et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 633-642.
- Burke, P. A., Swartz, G. M., Hanson, A. D., Chen, B., Agoston, G. E., Shah, J., ... & Lavallee, T. M. (2005). 2-Methoxyestradiol analog 883 shows improved anti-tumor activity in vitro with increased survival and reduced tumor burden in vivo. Cancer Research, 65(9 Supplement), 1376-1376.
- Li, W., et al. (2018). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters, 16(5), 6275-6281.
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: 2-methoxyestradiol. Retrieved from [Link]
- Lakhani, N. J., et al. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 23(2), 165-172.
-
ClinicalTrials.gov. (2010). 2-Methoxyestradiol in Treating Patients With Advanced Solid Tumors. Retrieved from [Link]
- Lacy, M. Q., et al. (2006). Novel therapy with 2-methoxyestradiol (2ME2) for the treatment of relapsed and plateau phase multiple myeloma. Journal of Clinical Oncology, 24(18_suppl), 7559-7559.
- Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular research, 74(2-3), 172–183.
- Dahut, W., et al. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer Biology & Therapy, 5(1), 22-27.
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]
-
Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]
- LaVallee, T. M., Zhan, X. H., Herbstritt, C. J., Kough, E. C., Green, S. J., & Pribluda, V. S. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer research, 62(13), 3691-3697.
- Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Chen, Y., et al. (2023).
- Sweeney, C., et al. (2008). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies.
- LaVallee, T. M., et al. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer research, 62(13), 3691–3697.
- Staton, C. A., et al. (2009). Evaluation of Angiogenesis Assays.
- Loizzi, V., et al. (2022). Promising Phytoconstituents in Antiangiogenesis Drug Development. Molecules, 27(19), 6296.
-
Taylor & Francis. (n.d.). 2-Methoxyestradiol – Knowledge and References. Retrieved from [Link]
- Mag-Danzade, H., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 75(10), 737-745.
- Onajole, O. K., et al. (2011). Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents. Medicinal Chemistry, 7(5), 461-470.
- Hanson, A. D., et al. (2009). Synthesis and antitumor activities of 3-modified 2-methoxyestradiol analogs. Bioorganic & Medicinal Chemistry Letters, 19(22), 6459-6462.
- Mag-Danzade, H., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 75(10), 737-745.
- Dubinion, J., et al. (2000). Role of methoxyestradiols in the growth inhibitory effects of estradiol on human glomerular mesangial cells. Hypertension, 35(1 Pt 2), 415-420.
-
Rupa Health. (n.d.). 4-Methoxyestradiol. Retrieved from [Link]
-
Estrogen ester - Wikipedia. (n.d.). Retrieved from [Link]
- LaVallee, T. M., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Seminars in Oncology, 30(5 Suppl 15), 10-15.
- Google Patents. (2014). CN103772463A - 2-methoxy-estradiol analogue and preparation method and application thereof.
- Maltais, R., et al. (2023).
- Brancale, A., & Simons, C. (2011). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Mini reviews in medicinal chemistry, 11(10), 838-848.
- Onajole, O. K., et al. (2011). Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents. Medicinal Chemistry, 7(5), 461-470.
-
Stoltz, B. M. (n.d.). The Synthesis of (±)-Estrone. Retrieved from [Link]
-
DrugTargetAI. (2024). What is the mechanism of Estradiol Valerate? Retrieved from [Link]
Sources
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen ester - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and antitumor activities of 3-modified 2-methoxyestradiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. ascopubs.org [ascopubs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Angiogenesis Assays [mdpi.com]
Technical Guide: Characterization and Control of 3,17β-Estradiol-3-methylether-17-decanoate (Nandrolone Decanoate Impurity B)
The following technical guide is structured to serve as an authoritative resource for drug development scientists and analytical chemists dealing with Nandrolone Decanoate (ND) . It addresses the specific challenges posed by the impurity 3,17β-Estradiol-3-methylether-17-decanoate , identified in the European Pharmacopoeia (EP) as Impurity B .
Executive Summary: The "Trojan Horse" Impurity[1]
In the synthesis of Nandrolone Decanoate (19-nortestosterone decanoate), the presence of 3,17β-Estradiol-3-methylether-17-decanoate (hereafter referred to as Impurity B ) represents a critical Critical Quality Attribute (CQA) failure.[1] Unlike isomeric impurities which merely reduce potency, Impurity B possesses a masked estrogenic pharmacophore.
Chemically, it is the 3-methyl ether of estradiol decanoate.[1][2] Upon administration, metabolic demethylation (O-dealkylation via CYP450 enzymes) can release Estradiol 17-decanoate , a potent long-acting estrogen.[1] In an androgenic formulation intended for muscle wasting or anemia, this "Trojan Horse" mechanism can trigger severe estrogenic side effects, including gynecomastia and fluid retention, directly counteracting the therapeutic profile of Nandrolone.[1]
This guide details the mechanistic origin of Impurity B, its detection using differential UV spectroscopy, and robust remediation strategies.[1]
Molecular Identity and Genesis[1]
Chemical Structure and Properties[1]
| Property | Nandrolone Decanoate (API) | Impurity B (The Target) |
| IUPAC Name | 17β-[(1-Oxodecyl)oxy]estr-4-en-3-one | 3-Methoxyestra-1,3,5(10)-trien-17β-yl decanoate |
| Molecular Formula | C₂₈H₄₄O₃ | C₂₉H₄₆O₃ |
| Molecular Weight | 428.65 g/mol | 442.68 g/mol |
| Core Structure | 19-Norandrost-4-en-3-one (Enone) | Estra-1,3,5(10)-triene (Aromatic A-ring) |
| Chromophore | Conjugated Enone (λmax ~240 nm) | Phenolic Methyl Ether (λmax ~278-280 nm) |
| Lipophilicity (LogP) | High (~8.[1][3]6) | Very High (~9.0) |
Synthetic Origin: The Birch Reduction "Leak"
The formation of Impurity B is a direct consequence of an incomplete Birch Reduction during the synthesis of the Nandrolone core from Estradiol.
-
Protection: Estradiol is methylated to Estradiol 3-methyl ether to protect the phenolic hydroxyl.[1]
-
Reduction (Critical Step): The aromatic A-ring is reduced using Lithium/Ammonia (Birch conditions) to form the enol ether.
-
Hydrolysis: The enol ether is hydrolyzed to the 3-keto-4-ene (Nandrolone).[1][4]
-
Esterification: The 17β-hydroxyl is esterified with Decanoyl Chloride.[1]
The Failure Mode: If Step 2 is incomplete, unreacted Estradiol 3-methyl ether persists.[1] It survives the mild hydrolysis conditions of Step 3. In Step 4, it competes for the acylating agent, forming the highly lipophilic Impurity B .[1]
Figure 1: Genesis of Impurity B showing the carryover of unreacted intermediate through the synthetic pathway.[1]
Analytical Strategy: Differential Detection
Detecting Impurity B is challenging due to the overwhelming abundance of the API and their similar lipophilicity (both are decanoate esters).[1] However, we can exploit their distinct UV absorption profiles.
The "Aromatic Tag" Principle
-
Nandrolone Decanoate: Absorbs strongly at 240 nm (due to the α,β-unsaturated ketone).[1] It has negligible absorption above 270 nm.
-
Impurity B: Contains an anisole-like aromatic ring (3-methoxy-1,3,5-triene).[1] This chromophore has a secondary absorption maximum (B-band) around 278–280 nm .[1]
Expert Insight: To quantify Impurity B without interference from the massive API peak tail, use a Diode Array Detector (DAD) and extract the chromatogram at 280 nm . At this wavelength, the API response is minimized, while Impurity B remains visible, significantly improving the Signal-to-Noise (S/N) ratio.[1]
Recommended HPLC Protocol (Self-Validating)
This method uses Normal Phase chromatography, aligning with pharmacopeial standards for lipophilic steroid esters, ensuring isomer selectivity.
Method Parameters:
-
Column: Silica (L3), e.g., Zorbax Sil or LiChrosorb Si60 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Heptane : Isopropanol (97:3 v/v).[1]
-
Note: The low polarity keeps the esters retained long enough for separation.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm (Selectivity) and 240 nm (Total Purity).
-
Injection Volume: 20 µL.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 1.5 between Nandrolone Decanoate and Impurity B (Impurity B typically elutes before Nandrolone Decanoate in Normal Phase due to the lack of the polar ketone carbonyl; the ether is less polar than the ketone).
-
Tailing Factor: < 1.5 for the API.
Toxicological Implications[1]
The presence of Impurity B is not merely a chemical purity issue; it is a pharmacological hazard.
-
Mechanism: The 3-methoxy group acts as a metabolic shield.[1] Once in the body, hepatic enzymes (CYP450) can demethylate the ether to regenerate the free phenol (Estradiol Decanoate).[1]
-
Potency: Estradiol Decanoate is a slow-release estrogen.[1] Even trace amounts (0.5%) in a high-dose androgen cycle (e.g., 400 mg/week) could deliver ~2 mg of esterified estradiol—supraphysiological levels for a male.[1]
-
Clinical Consequence: This explains "mystery" cases of gynecomastia in patients using "pure" Nandrolone that was actually contaminated with this precursor.
Remediation and Control
If Impurity B is detected above the threshold (typically NMT 0.5%), the following purification logic applies:
Process Control (Prevention)
The most effective control is at Step 2 (Birch Reduction) .
-
In-Process Control (IPC): Monitor the disappearance of Estradiol 3-methyl ether by HPLC before quenching the reduction.
-
Specification: Ensure <0.1% starting material remains before proceeding to hydrolysis.
Purification (Correction)
Separating two decanoate esters is difficult by crystallization.
-
Flash Chromatography: Use silica gel with a non-polar gradient (Hexane -> 2% EtOAc in Hexane).[1] Impurity B (less polar) will elute before Nandrolone Decanoate.[1]
-
Selective Hydrolysis (Advanced): The enol ether (intermediate) is chemically distinct. If the Birch reduction crude is treated with mild acid, the enol ether becomes Nandrolone (ketone), but the unreacted aromatic ether remains an aromatic ether.[1] This difference in polarity is larger before esterification. Purify at the Nandrolone (alcohol) stage, not the Decanoate stage.
Figure 2: Decision logic for preventing Impurity B carryover.
References
-
European Pharmacopoeia (Ph. Eur.) . Nandrolone Decanoate Monograph 01/2008:1992. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Nandrolone Decanoate: Chromatographic Purity. USP-NF.[1] [1]
-
PubChem . 3,17beta-Estradiol-3-methylether-17-decanoate (Compound Summary). National Center for Biotechnology Information. [1]
-
Veeprho Laboratories . Structure Elucidation of Nandrolone Decanoate Impurity H (EP Impurity B).
-
Cayman Chemical . Nandrolone Decanoate Product Information & Impurity Profile.
Sources
In vitro estrogenicity of 3-O-Methylestradiol decanoate
An In-Depth Technical Guide to the In Vitro Estrogenicity of 3-O-Methylestradiol Decanoate
Introduction: Deconstructing a Synthetic Estrogen
Estrogens are a class of steroid hormones that play a critical role in a vast array of physiological processes. Their effects are primarily mediated by binding to and activating two principal estrogen receptors (ERs): ERα and ERβ.[1] These receptors are ligand-activated transcription factors that, upon binding to an agonist like 17β-estradiol (E2), undergo conformational changes, dimerize, and translocate to the nucleus.[1] There, they bind to specific DNA sequences known as Estrogen Response Elements (EREs) to modulate the transcription of target genes, initiating a cascade of cellular events.[1]
The subject of this guide, 3-O-Methylestradiol decanoate, is a synthetic derivative of estradiol with two key modifications:
-
3-O-Methylation: The hydroxyl group at the C3 position of the phenolic A-ring is replaced by a methoxy group. This modification is significant, as the C3 hydroxyl is a critical anchor for high-affinity binding to the estrogen receptor.[2]
-
17β-Decanoate Ester: A ten-carbon fatty acid (decanoic acid) is esterified to the hydroxyl group at the C17 position. This esterification dramatically increases the lipophilicity of the molecule.
These structural alterations raise a central mechanistic question: Is 3-O-Methylestradiol decanoate directly estrogenic, or is it a pro-drug that requires cellular metabolism to exert its effects? This guide proposes a logical, multi-tiered experimental strategy to rigorously answer this question.
Chapter 1: Mechanistic Hypothesis and Experimental Rationale
The chemical structure of 3-O-Methylestradiol decanoate strongly suggests it functions as a pro-drug. The methylation at the C3 position is expected to severely hinder or completely abolish direct binding to the estrogen receptor's ligand-binding pocket.[2] Consequently, for the compound to become active, it must undergo O-demethylation by cellular enzymes (e.g., cytochrome P450s) to regenerate the free phenolic hydroxyl group. Furthermore, the bulky decanoate ester at C17 may also require cleavage by intracellular esterases to yield the active estradiol molecule.
Based on this, we formulate the following hypothesis: 3-O-Methylestradiol decanoate possesses negligible direct binding affinity for the estrogen receptor but exhibits estrogenic activity in metabolically competent cell systems.
To test this, we will employ a tiered approach:
-
Tier 1: Direct Receptor Interaction. Assess the compound's ability to directly bind to the estrogen receptor using a competitive ligand binding assay.
-
Tier 2: Functional Cellular Activity. Evaluate the compound's ability to elicit an estrogenic response in whole-cell systems that are capable of metabolic conversion.
-
Tier 3: Mechanistic Confirmation. Verify that any observed cellular activity is specifically mediated through the estrogen receptor pathway.
Caption: Proposed pro-drug mechanism for 3-O-Methylestradiol decanoate.
Chapter 2: Tier 1 - Estrogen Receptor Competitive Binding Assay
Expert Rationale: The foundational step is to determine if the parent compound can physically interact with the target receptor. A competitive binding assay is the gold standard for quantifying the affinity of a test ligand for a receptor.[3][4][5] By measuring the displacement of a high-affinity radiolabeled estrogen, we can directly assess the binding potential of 3-O-Methylestradiol decanoate. A low binding affinity would provide strong evidence for the pro-drug hypothesis.
Protocol: ERα Competitive Radioligand Binding Assay
This protocol is adapted from established methodologies for assessing ER binding.[6][7]
-
Receptor Preparation: Utilize either human recombinant ERα or cytosolic extracts from estrogen-sensitive tissues (e.g., uteri from ovariectomized rats).[6][7]
-
Reagent Preparation:
-
Assay Buffer: Tris-based buffer (e.g., TEDG buffer).
-
Radioligand: [³H]-17β-estradiol at a single, fixed concentration (typically near its Kd value).
-
Reference Ligand: Unlabeled 17β-estradiol for generating a standard competition curve.
-
Test Compound: 3-O-Methylestradiol decanoate, serially diluted over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Assay Procedure:
-
In triplicate, combine the receptor preparation, [³H]-17β-estradiol, and varying concentrations of either the reference ligand or the test compound.
-
To determine non-specific binding, include tubes with the receptor, radioligand, and a 100-fold excess of unlabeled 17β-estradiol.[1]
-
Incubate to allow binding to reach equilibrium (e.g., 16-18 hours at 4°C).[1]
-
-
Separation of Bound and Free Ligand: Separate receptor-bound radioligand from free radioligand using a method like hydroxyapatite (HAP) slurry precipitation or dextran-coated charcoal.[1]
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).[6]
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100
-
Caption: Workflow for the Estrogen Receptor (ER) competitive binding assay.
Expected Data and Interpretation
The results should be summarized in a table for clear comparison.
| Compound | Predicted IC50 (M) | Predicted RBA (%) |
| 17β-Estradiol (E2) | ~1 x 10⁻⁹ | 100 |
| 3-O-Methylestradiol Decanoate | > 1 x 10⁻⁵ | < 0.01 |
A very high IC50 value and a correspondingly low RBA for 3-O-Methylestradiol decanoate would strongly support the hypothesis that it does not directly bind to ERα with any significant affinity.
Chapter 3: Tier 2 - Cell-Based Functional Assays
Expert Rationale: While binding assays measure physical interaction, they do not capture the biological consequences of that interaction or the potential for metabolic activation. Cell-based assays are essential for assessing the functional estrogenicity of a compound in a biologically relevant context.[3][5] We will use two complementary and widely validated assays: the MCF-7 cell proliferation (E-Screen) assay and an estrogen-responsive reporter gene assay.
The E-Screen Assay
Principle: The E-Screen (Estrogen-Screen) assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[8][9] These cells endogenously express high levels of ERα and possess the necessary enzymatic machinery to metabolize xenobiotics, making them an ideal model for testing potential pro-drugs.[10][11] An increase in cell number after exposure to a test compound indicates an estrogenic response.[12][13]
Protocol: E-Screen Proliferation Assay
This protocol is based on the original work by Soto et al. and subsequent optimizations.[8][14]
-
Cell Culture: Culture MCF-7 cells (a responsive subline like MCF-7 BUS is recommended) in standard culture medium (e.g., DMEM with 10% Fetal Bovine Serum).[10][11]
-
Hormone Deprivation: Prior to the assay, wash the cells and switch them to a hormone-free medium (phenol red-free medium with charcoal-dextran stripped serum) for at least 72 hours to arrest proliferation and upregulate ER expression.[14]
-
Assay Plating: Seed the hormone-deprived cells into 24-well plates at a low, optimized density.
-
Treatment: After allowing cells to attach, replace the medium with fresh hormone-free medium containing a range of concentrations of the test compound. Include the following controls:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: A dilution series of 17β-estradiol (e.g., 10⁻¹³ M to 10⁻⁹ M).
-
-
Incubation: Incubate the plates for 6 days (144 hours) to allow for maximal proliferative effect.[8][11]
-
Cell Number Quantification:
-
Terminate the assay by fixing the cells (e.g., with trichloroacetic acid).[8]
-
Stain the cellular protein with an appropriate dye (e.g., Sulforhodamine B).
-
Elute the dye and measure its absorbance, which is proportional to the cell number.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting cell number (or absorbance) versus the log concentration of the test compound.
-
Determine the EC50 (concentration for half-maximal proliferation) and the maximal proliferative effect (MPE).
-
Calculate the Relative Proliferative Potency (RPP) compared to 17β-estradiol.
-
Estrogen-Responsive Reporter Gene Assay
Principle: This assay provides a more direct measure of ER-mediated gene transcription.[15][16] It uses a cell line (e.g., T47D or HEK293) that has been stably transfected with a plasmid containing multiple copies of an ERE sequence driving the expression of a reporter gene, such as luciferase.[3][15] When an active estrogen binds to the ER, the complex binds to the EREs and initiates transcription of the luciferase gene. The resulting light output is a sensitive and quantitative measure of ER activation.[17]
Protocol: ERα Luciferase Reporter Gene Assay
This protocol is a standard method for assessing transcriptional activation.[17][18]
-
Cell Culture: Maintain the ER-reporter cell line (e.g., T47D-KBluc) in the recommended growth medium.
-
Assay Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treatment: Replace the medium with medium containing serial dilutions of the test compound, a positive control (17β-estradiol), and a negative vehicle control.
-
Incubation: Incubate the plate for 22-24 hours to allow for receptor activation, gene transcription, and protein expression.[18]
-
Lysis and Luminescence Measurement:
-
Remove the treatment medium and lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution (containing luciferin) to the cell lysate.[3]
-
Immediately measure the luminescence produced using a luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Calculate the EC50 and maximal induction from the resulting dose-response curve.
-
Expected Data and Interpretation
| Assay | Compound | Predicted EC50 (M) | Predicted Efficacy (vs. E2) |
| E-Screen | 17β-Estradiol | ~1 x 10⁻¹¹ | 100% |
| 3-O-Methylestradiol Decanoate | 10⁻⁹ - 10⁻⁸ | ~80-100% | |
| Reporter Gene | 17β-Estradiol | ~1 x 10⁻¹¹ | 100% |
| 3-O-Methylestradiol Decanoate | 10⁻⁹ - 10⁻⁸ | ~80-100% |
If 3-O-Methylestradiol decanoate shows dose-dependent activity in these assays—despite its lack of direct receptor binding—this provides strong evidence that it is being metabolized by the cells into an ER agonist. The rightward shift in its EC50 compared to E2 reflects the time and efficiency of this metabolic conversion.
Chapter 4: Tier 3 - Confirming the ER-Mediated Mechanism
Expert Rationale: A positive result in a cell-based assay demonstrates a biological effect, but it does not unequivocally prove the mechanism. The observed proliferation or reporter activity could theoretically be due to off-target effects unrelated to the estrogen receptor. Therefore, it is crucial to perform an antagonist co-treatment experiment to confirm that the activity of the test compound is specifically mediated by the ER.[10]
Protocol: ER Antagonist Co-treatment Assay
This protocol is a modification of the Tier 2 assays.
-
Assay Setup: Set up either the E-Screen or the reporter gene assay as described previously.
-
Treatment Groups:
-
Vehicle Control.
-
Positive Control (17β-estradiol at its EC50 concentration).
-
Test Compound (3-O-Methylestradiol decanoate at its EC50 concentration).
-
ER Antagonist Control (e.g., ICI 182,780 / Fulvestrant at a concentration known to fully block ER activity).
-
Co-treatment Group 1: 17β-estradiol + ER Antagonist.
-
Co-treatment Group 2: Test Compound + ER Antagonist.
-
-
Incubation and Quantification: Follow the standard incubation and quantification procedures for the chosen assay.
-
Data Analysis: Compare the response (proliferation or luminescence) in the presence and absence of the antagonist.
Caption: Logic of the estrogen receptor (ER) antagonist co-treatment experiment.
Expected Outcome: The estrogenic activity induced by both 17β-estradiol and 3-O-Methylestradiol decanoate should be significantly and dose-dependently inhibited by the co-administration of a pure ER antagonist like Fulvestrant. This result would definitively confirm that the observed biological effect is mediated through the classical estrogen receptor signaling pathway.
Chapter 5: Synthesis and Final Interpretation
| Tier | Assay | Expected Result for 3-O-Methylestradiol Decanoate | Interpretation |
| 1 | Receptor Binding | Negligible binding affinity (RBA < 0.01%) | The parent compound is not a direct ER ligand. |
| 2 | E-Screen & Reporter Gene | Dose-dependent estrogenic activity (EC50 > E2) | The compound is metabolized by cells to an active ER agonist. |
| 3 | Antagonist Co-treatment | Activity is blocked by an ER antagonist | The observed estrogenic effect is specifically mediated by the ER. |
References
- Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Science of The Total Environment.
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). Current Protocols. [Link]
-
Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology. [Link]
-
In vitro assay, estrogenic activity. (n.d.). Pharmatest Services. [Link]
-
Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Wober, J., Weisswange, I., & Vollmer, G. (2002). In vitro test systems for the evaluation of the estrogenic activity of natural products. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment. [Link]
-
Inoue, A., Hayashi, S., Aoyagi, K., Nishigaki, M., Sasaki, H., & Kiyama, R. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods. [Link]
-
Judson, R. S., Magpantay, F. M., Chick, W. W., Houck, K. A., Knudsen, T. B., & Thomas, R. S. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. [Link]
-
Estrogen Receptor Binding. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., de Almodóvar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives. [Link]
-
Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (2011). Assay and Drug Development Technologies. [Link]
-
Vanparys, C., Moras, B., Covaci, A., & Blust, R. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro. [Link]
-
Test for estrogenic activity. The MCF-7 focus assay was conducted as... (n.d.). ResearchGate. [Link]
-
Kim, Y. B., Kim, D. J., & Jung, D. W. (2003). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science. [Link]
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). ResearchGate. [Link]
-
Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. [Link]
-
Rich, R. L., Hoth, L. R., Geoghegan, K. F., Brown, T. A., LeMotte, P. K., Simons, S. P., Hensley, P., & Myszka, D. G. (2001). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences. [Link]
-
E-SCREEN. (n.d.). In Wikipedia. [Link]
-
E-SCREEN. (n.d.). Grokipedia. [Link]
-
Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. (2021). Journal of Visualized Experiments. [Link]
-
Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives. [Link]
-
The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. (1995). ResearchGate. [Link]
-
van der Vies, J. (1970). Oestrogenic activity of oestradiol-decanoate after oral administration to rodents. Acta Endocrinologica. [Link]
-
Estradiol decanoate. (n.d.). In Wikipedia. [Link]
-
3,17beta-Estradiol-3-methylether-17-decanoate. (n.d.). PubChem. [Link]
-
Estrogenic Activity of Phenolic Additives Determined by an In Vitro Yeast Bioassay. (2001). ResearchGate. [Link]
-
In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. (2018). International Journal of Molecular Sciences. [Link]
-
Miller, D., Wheals, B. B., Beresford, N., & Sumpter, J. P. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives. [Link]
-
McCarthy, M. M. (2008). Mechanisms mediating oestradiol modulation of the developing brain. Journal of Neuroendocrinology. [Link]
-
On selecting a minimal set of in vitro assays to reliably determine estrogen agonist activity. (2017). ResearchGate. [Link]
-
Rauramo, L., Punnonen, R., & Lammintausta, R. (1978). Effects of orally administered oestradiol decanoate on plasma oestradiol, oestrone and gonadotrophin levels, vaginal cytology, cervical mucus and endometrium in ovariectomized women. Acta Obstetricia et Gynecologica Scandinavica. [Link]
-
Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors. (2021). Environmental Health Perspectives. [Link]
-
Effects of estradiol decanoate in ovariectomized women. (1978). Journal of Endocrinological Investigation. [Link]
-
Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. (2023). Molecules. [Link]
-
Thompson, M. A., Woolley, D. E., Gietzen, D. W., & Conway, S. (1983). Catecholamine synthesis inhibitors acutely modulate [3H]estradiol binding by specific brain areas and pituitary in ovariectomized rats. Endocrinology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. E-SCREEN - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. jove.com [jove.com]
An In-depth Technical Guide to the Solubility and Stability of 3,17β-Estradiol-3-methylether-17-decanoate
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3,17β-Estradiol-3-methylether-17-decanoate, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles with actionable protocols to empower informed decision-making in formulation and analytical development.
Introduction: Understanding the Molecular Context
3,17β-Estradiol-3-methylether-17-decanoate is a synthetic derivative of estradiol, the primary female sex hormone. The structural modifications—a methyl ether at the 3-position and a decanoate ester at the 17β-position—significantly alter its physicochemical properties compared to the parent estradiol molecule. The long-chain decanoate ester dramatically increases the lipophilicity of the compound.[1] This modification is a common strategy in medicinal chemistry to create long-acting injectable formulations, where the ester forms a depot in muscle or fat tissue, from which it is slowly released and subsequently hydrolyzed to the active form.[1]
The 3-methyl ether group further modifies the molecule's properties, potentially influencing its metabolic profile and receptor binding affinity, although esterase-mediated cleavage of the 17-decanoate is the primary step for bioactivation. A thorough understanding of the solubility and stability of this molecule is paramount for the development of a safe, effective, and stable pharmaceutical product.
Chemical and Physical Properties
A foundational understanding of the key chemical and physical properties of 3,17β-Estradiol-3-methylether-17-decanoate is essential for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₃ | [2][3][4][5] |
| Molecular Weight | 440.66 g/mol | [2][3][4][5] |
| CAS Number | 1042947-85-2 | [3][4][5] |
| Appearance | Neat (likely a solid or oil) | [5] |
| Computed XLogP3 | 7.7 | [4] |
The high computed XLogP3 value confirms the highly lipophilic nature of the molecule, predicting poor aqueous solubility and good solubility in nonpolar, organic solvents.
Solubility Profiling: A Methodical Approach
Due to the lack of specific published quantitative solubility data for 3,17β-Estradiol-3-methylether-17-decanoate, a systematic experimental determination is necessary. The following protocol is designed to provide a comprehensive solubility profile in pharmaceutically relevant solvents.
Rationale for Solvent Selection
The choice of solvents is dictated by the intended dosage form, which for a long-acting estradiol ester is typically an oil-based injectable. Therefore, the panel of solvents should include:
-
Aqueous Buffers: To confirm its insolubility in aqueous media and to assess the impact of pH.
-
Common Organic Solvents: Such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO), which can be used in formulation or as analytical standards.
-
Pharmaceutically Acceptable Oils: Including sesame oil, castor oil, and cottonseed oil, which are common vehicles for intramuscular injections.
-
Co-solvents: Such as benzyl benzoate and benzyl alcohol, which are often used in injectable formulations to enhance solubility and act as preservatives.
Experimental Protocol for Solubility Determination
This protocol employs the shake-flask method, a gold-standard technique for solubility measurement.
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,17β-Estradiol-3-methylether-17-decanoate to a series of vials, each containing a different solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points until the concentration plateaus.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
For viscous solvents like oils, centrifugation may be necessary to achieve clear separation of the supernatant.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Caption: Experimental workflow for solubility determination.
Stability Indicating Analysis: A Forced Degradation Approach
A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products. The development of such a method necessitates a forced degradation study, where the drug is exposed to stress conditions to generate its potential degradants.[6][7]
Rationale for Stress Conditions
The stress conditions are chosen to simulate the potential environmental exposures a drug product might encounter during its shelf life and to probe its intrinsic chemical stability.[7] For an estradiol ester, the primary degradation pathways are likely to be hydrolysis of the ester linkage and oxidation or photodecomposition of the steroid nucleus.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of 3,17β-Estradiol-3-methylether-17-decanoate in a suitable solvent (e.g., acetonitrile or methanol).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 80°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Ester hydrolysis is typically faster under basic conditions.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug and the drug in solution to dry heat (e.g., 105°C). Studies on estradiol suggest thermal degradation begins at elevated temperatures.[2]
-
Photostability: Expose the solid drug and the drug in solution to a light source according to ICH Q1B guidelines, using a combination of cool white fluorescent and near-UV lamps.[8] A dark control should be run in parallel.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using a high-resolution chromatographic technique, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS).
-
-
Method Development and Validation:
-
Develop a chromatographic method that resolves the parent drug peak from all major degradation product peaks.
-
The PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Caption: Workflow for forced degradation and stability-indicating method development.
Anticipated Stability Profile
Based on the chemical structure and data from related compounds, the following stability profile can be anticipated:
-
Hydrolytic Stability: The 17-decanoate ester is susceptible to hydrolysis, particularly under basic conditions, yielding 3,17β-estradiol-3-methylether and decanoic acid. The rate of hydrolysis will be pH and temperature-dependent.
-
Oxidative Stability: The phenolic ether in the A-ring and other parts of the steroid nucleus may be susceptible to oxidation. Studies on estriol have shown significant oxidative degradation.[9]
-
Thermal Stability: Estradiol itself shows high thermal stability, with degradation starting at temperatures above 190°C.[2] The ester derivative is expected to have a similar or slightly lower thermal stability.
-
Photostability: Estradiol and its derivatives are known to be sensitive to light.[10] Significant degradation can be expected upon exposure to UV and visible light, necessitating protection from light during storage and handling.
Analytical Methodologies
The quantification of 3,17β-Estradiol-3-methylether-17-decanoate and its potential degradation products requires sensitive and specific analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the workhorse technique for the analysis of steroids. A mobile phase consisting of acetonitrile and water or a buffer is typically effective.[11] UV detection is suitable due to the presence of the aromatic ring in the estradiol structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products and for highly sensitive quantification, LC coupled with mass spectrometry is the method of choice. It provides molecular weight and structural information, which is invaluable for elucidating degradation pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for routine analysis due to the need for derivatization of the steroid, GC-MS can also be a powerful tool for structural elucidation of certain degradation products.
Conclusion and Recommendations
3,17β-Estradiol-3-methylether-17-decanoate is a highly lipophilic molecule designed for long-acting parenteral administration. Its solubility is expected to be poor in aqueous media and high in organic solvents and oils. The primary stability concerns are hydrolytic cleavage of the decanoate ester and photolytic degradation.
For researchers and developers, it is imperative to:
-
Systematically determine the solubility of the compound in a range of pharmaceutically relevant solvents to guide formulation development.
-
Conduct a thorough forced degradation study to identify potential degradation products and to develop and validate a stability-indicating analytical method.
-
Ensure adequate protection from light for both the drug substance and the final drug product throughout their shelf life.
-
Characterize the degradation products to assess their potential impact on the safety and efficacy of the drug product.
By following the methodical approaches outlined in this guide, scientists can build a robust understanding of the physicochemical properties of 3,17β-Estradiol-3-methylether-17-decanoate, paving the way for the development of a stable and effective pharmaceutical product.
References
- Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (2025). [Source Not Available].
-
(PDF) Thermal Degradation Process of Ethinylestradiol—Kinetic Study - ResearchGate. (2022, August 2). ResearchGate. Retrieved from [Link]
-
Stability indicating HPTLC method for the estimation of estradiol. (2000, May 15). PubMed. Retrieved from [Link]
-
Determination of estradiol and its degradation products by liquid chromatography | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Stability indicating HPTLC method for the estimation of estradiol - ResearchGate. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Thermal Degradation Process of Ethinylestradiol—Kinetic Study - PSE Community.org. (2022, August 2). PSE Community. Retrieved from [Link]
-
Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (2022, August 2). MDPI. Retrieved from [Link]
-
Estrogen ester. Wikipedia. Retrieved from [Link]
- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement. (2025, March 12). [Source Not Available].
-
Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. eCommons at Roseman University. Retrieved from [Link]
-
Method Development and Validation of Stability Indicating RP-HPLC. Longdom Publishing. Retrieved from [Link]
-
Estradiol | C18H24O2 | CID 5757. PubChem. Retrieved from [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Estradiol - Product Information. (2013, December 11). [Source Not Available].
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). [Source Not Available].
-
TECHNICAL INFORMATION. MP Biomedicals. Retrieved from [Link]
-
Pharmacokinetics of estradiol. Wikipedia. Retrieved from [Link]
-
Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. PMC. Retrieved from [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. [Source Not Available].
-
3,17 Beta-Estradiol-3-methylether-17-decanoate. CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510. PubChem. Retrieved from [Link]
-
ninety day chemical stability of compounded estradiol, estrone, and estriol combination and beyond-use-date. (2012, October 1). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
What is the degradation time of 17beta-estradiol (E2) in aqueous media? (2017, October 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Estrogen ester [medbox.iiab.me]
- 2. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens [mdpi.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. 3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,17Beta-Estradiol-3-methylether-17-decanoate | CymitQuimica [cymitquimica.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ecommons.roseman.edu [ecommons.roseman.edu]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Technical Guide: Predicted Metabolic Trajectory of 3-Methoxy-17-Decanoyl-Estradiol
Executive Technical Synthesis
The molecule 3-methoxy-17-decanoyl-estradiol represents a theoretical or investigational "double-lock" prodrug designed for sustained release and delayed bioactivation. Its structure combines two distinct pharmacological modifications applied to the 17
-
C17-Decanoate Ester: A lipophilic chain (C10 fatty acid) esterified to the 17
-hydroxyl group. This modification dramatically increases the partition coefficient (LogP), facilitating depot formation in adipose or muscle tissue and preventing immediate receptor binding. -
C3-Methoxy Ether: Methylation of the phenolic A-ring hydroxyl. This modification, analogous to the synthetic estrogen Mestranol, blocks first-pass glucuronidation and renders the molecule inactive at the Estrogen Receptor (ER) until hepatic bioactivation occurs.
This guide details the predicted metabolic cascade, moving from depot release to bioactivation and final clearance, grounded in Structure-Activity Relationships (SAR) of analogous steroid esters (e.g., Nandrolone Decanoate) and etherified estrogens (e.g., Mestranol).
Physicochemical Properties & Depot Kinetics[1]
Before metabolism occurs, the pharmacokinetics are dictated by the molecule's lipophilicity.
| Property | Predicted Value/Behavior | Mechanism/Implication |
| Lipophilicity (LogP) | > 7.5 (High) | The decanoyl chain drives the molecule into lipid droplets within adipocytes or muscle tissue, creating a "slow-release" depot.[1] |
| Aqueous Solubility | Negligible | Requires oil-based vehicle (e.g., arachis oil, sesame oil) for administration. |
| Receptor Affinity | Null | The C3-methoxy and C17-ester groups sterically and chemically prevent hydrogen bonding with Glu353 and His524 in the ER ligand-binding domain. |
Stepwise Metabolic Pathway
The biotransformation of 3-methoxy-17-decanoyl-estradiol follows a sequential "Unlock" mechanism.
Phase I-A: Hydrolysis (The "Depot Unlock")
Upon release from the tissue depot into the systemic circulation, the compound encounters plasma and tissue esterases.
-
Reaction: Hydrolysis of the C17-ester bond.[1]
-
Enzymes: Carboxylesterases (CES1, CES2), Pseudocholinesterase (BChE).
-
Products: 3-Methoxyestradiol + Decanoic Acid .
-
Kinetics: Generally rapid once solubilized in plasma, but rate-limited by the slow release from the injection site (flip-flop kinetics).
Phase I-B: O-Demethylation (The "Bioactivation Unlock")
The intermediate, 3-methoxyestradiol, is lipophilic but metabolically stable against immediate conjugation. It must be demethylated to regain estrogenic activity.
-
Reaction: Oxidative O-demethylation at the C3 position.
-
Enzymes: Cytochrome P450 isoforms.[2][3] Based on Mestranol and general alkoxy-steroid SAR, CYP2C9 is the predicted primary catalyst, with contributions from CYP3A4 and CYP1A2 .
-
Products: 17
-Estradiol (E2) + Formaldehyde. -
Significance: This step converts the inactive intermediate into the potent endogenous hormone.
Phase II & III: Downstream Clearance
Once 17
-
Hydroxylation: CYP1A1/1B1 converts E2 to 2-hydroxyestradiol or 4-hydroxyestradiol (Catechol Estrogens).[2][4][5][6]
-
Methylation: COMT (Catechol-O-Methyltransferase) converts catechols to 2-methoxyestradiol (an anti-proliferative metabolite).[4]
-
Conjugation: SULT1E1 (Sulfation) and UGT1A1 (Glucuronidation) make the molecule water-soluble for renal/biliary excretion.
Visualizing the Metabolic Cascade
The following diagram illustrates the sequential bioactivation and clearance pathways.
Caption: Figure 1. The sequential bioactivation pathway from the lipophilic prodrug parent to the active hormone and downstream metabolites.[1]
Experimental Validation Protocols
To confirm this predicted pathway, the following self-validating experimental workflows are recommended.
Protocol A: Plasma Stability & Hydrolysis Kinetics
Objective: Determine the half-life of the decanoate ester cleavage.
-
Preparation: Spike pooled human plasma (pH 7.4) with the parent compound (1 µM final concentration). Include a control with esterase inhibitor (e.g., BNPP) to confirm enzymatic nature.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Deuterated Estradiol) to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Monitor Transitions: Parent molecule, 3-Methoxyestradiol (Intermediate), and Estradiol.
-
-
Validation Criteria: If the parent disappears while 3-methoxyestradiol appears without immediate Estradiol formation, the "Double-Lock" hypothesis is valid.
Protocol B: Microsomal Intrinsic Clearance (Clint) & CYP Phenotyping
Objective: Identify the specific CYP enzymes responsible for the O-demethylation step.
-
System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Substrate: 3-Methoxyestradiol (The intermediate formed in Protocol A).
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3 mM).
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Inhibition Assay (Phenotyping): Run parallel tubes with specific inhibitors:
-
Sulfaphenazole (inhibits CYP2C9)
-
Ketoconazole (inhibits CYP3A4)
-
Furafylline (inhibits CYP1A2)
-
-
Termination: Stop reaction at 60 mins with ice-cold MeOH.
-
Data Analysis: Calculate % inhibition of Estradiol formation relative to control.
-
Interpretation: High inhibition by Sulfaphenazole confirms CYP2C9 dependence, similar to Mestranol metabolism.
-
References
-
Vihma, V., & Tikkanen, M. J. (2011).[7] Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue.[7] Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Dawling, S., et al. (2003).[5] Methoxyestrogens Exert Feedback Inhibition on Cytochrome P450 1A1 and 1B1.[4] Cancer Research. Available at: [Link]
-
IARC Working Group. (2007). Combined Estrogen-Progestogen Contraceptives and Combined Estrogen-Progestogen Menopausal Therapy. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]
-
Lee, A. J., et al. (2003). In vitro model of mammary estrogen metabolism: structural and kinetic differences between catechol estrogens 2- and 4-hydroxyestradiol. Chemical Research in Toxicology. Available at: [Link]
Sources
- 1. Estradiol Undecylate|CAS 3571-53-7|For Research [benchchem.com]
- 2. In vitro model of mammary estrogen metabolism: structural and kinetic differences between catechol estrogens 2- and 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Estrogens, enzyme variants, and breast cancer: a risk model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic & Quantitative Assessment: Estrogen Receptor Binding of 3-Methylether Estradiol Analogs
Topic: Estrogen Receptor Binding Affinity of 3-Methylether Estradiol Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide analyzes the binding kinetics and structural activity relationships (SAR) of 3-methylether estradiol analogs, specifically focusing on Mestranol (3-methoxy-17
The central pharmacological axiom regarding these analogs is their classification as prodrugs or inactive metabolites. The methylation of the phenolic A-ring hydroxyl group at position C3 drastically reduces affinity for the Estrogen Receptor (ER) by eliminating a critical hydrogen bond donor. Consequently, biological activity is contingent upon metabolic demethylation (primarily hepatic) to restore the free phenolic hydroxyl group. This guide details the structural basis of this affinity loss, provides comparative Relative Binding Affinity (RBA) data, and outlines a validated Dextran-Coated Charcoal (DCC) assay protocol for quantifying these interactions.
Structural Determinants of Binding (SAR)
The "Phenolic Anchor" Hypothesis
The high affinity of 17
-
Glu353 & Arg394 Interaction: The phenolic hydroxyl group at C3 of the steroid A-ring acts as a hydrogen bond donor/acceptor. It forms a triad with the carboxylate of Glu353 and the guanidinium group of Arg394 .
-
The Water Bridge: High-resolution crystal structures (e.g., PDB 1ERE) reveal a conserved water molecule that bridges the interaction between the ligand's 3-OH group and the receptor residues.
-
Impact of 3-O-Methylation: Replacing the 3-OH with a 3-methoxy group (as in Mestranol) introduces two destabilizing factors:
-
Loss of H-Bond Donor: The methyl ether cannot donate a hydrogen bond to Glu353.
-
Steric Clash: The bulky methyl group creates steric hindrance within the tightly packed hydrophobic pocket, preventing the A-ring from achieving the optimal planar conformation required for helix-12 positioning (activation).
-
Visualization: Ligand-Receptor Interaction Logic
The following diagram illustrates the critical requirement for the 3-OH group and the metabolic activation pathway required for 3-methyl ether analogs.
Caption: Mechanistic pathway distinguishing high-affinity binding of free phenols (E2) from the steric/electronic inhibition seen in 3-methoxy analogs (Mestranol), necessitating metabolic activation.
Quantitative Binding Data[1][2][3]
The following data consolidates Relative Binding Affinity (RBA) values from competitive radiometric binding assays. Note the drastic reduction in affinity caused by the 3-methoxy substitution.
Table 1: Relative Binding Affinities (RBA) for ER
| Compound | Structure Note | RBA (ER | Binding Classification |
| 17 | Native Ligand (3-OH) | 100 | High Affinity |
| Ethinyl Estradiol (EE) | 17 | 100 - 120 | High Affinity |
| Diethylstilbestrol (DES) | Synthetic non-steroidal | > 150 | Super-Agonist |
| Mestranol | 3-methoxy derivative of EE | < 0.1 - 1.0 * | Negligible / Non-Binder |
| 3-Methoxyestradiol | 3-methoxy metabolite of E2 | < 0.1 | Non-Binder |
| Tamoxifen | SERM | 1 - 5 | Moderate Affinity |
*Note: RBA values for Mestranol often appear as "non-binding" in purified cytosolic assays. Values >0.1% usually indicate minor contamination with demethylated metabolites or assay artifacts.
Experimental Protocol: Competitive Radiometric Binding Assay
To empirically validate the low affinity of 3-methylether analogs, a Dextran-Coated Charcoal (DCC) Competitive Binding Assay is the gold standard. This protocol ensures separation of bound vs. free ligand without disturbing the low-affinity equilibrium.
Reagents & Preparation
-
Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, pH 7.4 at 4°C.
-
Receptor Source: Recombinant Human ER
(rhER ) or Rat Uterine Cytosol. -
Radioligand:
-Estradiol (Specific Activity ~70-100 Ci/mmol). -
Competitors: Unlabeled E2 (Standard) and Mestranol (Test).
-
DCC Suspension: 0.5% activated charcoal + 0.05% Dextran T-70 in assay buffer.
Step-by-Step Methodology
-
Preparation of Dilutions:
-
Prepare serial log dilutions of unlabeled Mestranol (
M to M). -
Prepare unlabeled E2 standards (
M to M).
-
-
Incubation System:
-
Tube A (Total Binding): Receptor +
-E2 (1 nM) + Buffer. -
Tube B (Non-Specific Binding): Receptor +
-E2 (1 nM) + 200-fold excess unlabeled DES. -
Tube C (Competition): Receptor +
-E2 (1 nM) + Variable conc. of Mestranol.
-
-
Equilibrium:
-
Incubate all tubes at 4°C for 18-24 hours .
-
Critical: Do not incubate at 25°C or 37°C, as this may accelerate receptor degradation and obscure low-affinity interactions.
-
-
Separation (DCC Stripping):
-
Add 500 µL ice-cold DCC suspension to each tube.
-
Vortex gently and incubate on ice for 10 minutes (adsorbs free ligand).
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Decant supernatant (containing Receptor-Ligand complex) into scintillation vials.
-
Add scintillation cocktail and count CPM (Counts Per Minute).
-
Protocol Visualization
Caption: Workflow for the Dextran-Coated Charcoal (DCC) assay used to determine Relative Binding Affinity.
Pharmacological Implications[4]
The lack of binding affinity in 3-methylether analogs is a deliberate feature in drug design, specifically for Mestranol .
-
Prodrug Latency: Because Mestranol does not bind ER, it is pharmacologically inert in its administered form. This allows for rapid absorption without immediate "first-pass" receptor saturation in the gut wall.
-
Hepatic Activation: The methyl group is removed by hepatic cytochrome P450 enzymes (O-demethylation). This conversion is rate-limiting, resulting in a sustained release of the active Ethinyl Estradiol (EE) into systemic circulation.
-
Clinical Relevance: While Mestranol was the first oral contraceptive estrogen, it has largely been replaced by direct Ethinyl Estradiol administration due to inter-patient variability in the liver demethylation rate, which leads to unpredictable effective doses.
References
-
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153.
-
Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta.[1][2] Endocrinology, 138(3), 863–870.[1][2]
-
Brzozowski, A. M., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature, 389, 753–758. (PDB Structure 1ERE).
-
Sigma-Aldrich. Protocol for Charcoal-stripping FBS to Deplete Hormones (DCC Method Basis).[3]
Sources
Methodological & Application
Synthesis Protocol for 3,17β-Estradiol-3-methylether-17-decanoate: A Detailed Guide for Researchers
Introduction
3,17β-Estradiol-3-methylether-17-decanoate is a lipophilic derivative of estradiol, a primary female sex hormone. The addition of a decanoate ester to the 17β-hydroxyl group and a methyl ether at the 3-position significantly increases the compound's hydrophobicity. This modification is a common strategy in medicinal chemistry to alter the pharmacokinetic profile of steroidal drugs, often leading to a longer duration of action by slowing down metabolism and facilitating formulation in oil-based depots for parenteral administration.[1][2] This application note provides two robust and detailed protocols for the synthesis of this compound, catering to different laboratory preferences and available starting materials. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind each step to ensure both reproducibility and a deeper understanding of the chemical transformation.
Chemical Reaction Overview
The synthesis of 3,17β-Estradiol-3-methylether-17-decanoate involves the esterification of the 17β-hydroxyl group of 3,17β-Estradiol-3-methylether. The phenolic hydroxyl group at the 3-position is already protected as a methyl ether, thus allowing for the selective acylation of the secondary alcohol at the C17 position. Two common and effective methods for this transformation are presented: the Steglich esterification using decanoic acid and a carbodiimide coupling agent, and the use of the more reactive decanoyl chloride in the presence of a base.
Method 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5] This method is particularly advantageous for substrates that may be sensitive to harsher conditions.
Mechanism of Steglich Esterification
The reaction proceeds through the activation of the carboxylic acid (decanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt. This species is then readily attacked by the 17β-hydroxyl group of the estradiol derivative to form the desired ester, regenerating DMAP in the process. The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be easily removed by filtration.
Experimental Protocol: Steglich Esterification
Materials:
-
3,17β-Estradiol-3-methylether
-
Decanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,17β-Estradiol-3-methylether (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add decanoic acid (1.2 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v). The formation of a new, less polar spot corresponding to the product should be observed. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite® or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3,17β-Estradiol-3-methylether-17-decanoate as a colorless to pale yellow oil or solid.
Method 2: Acyl Chloride Method
This classic method involves the reaction of an alcohol with a more reactive carboxylic acid derivative, an acyl chloride, in the presence of a base to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent.
Experimental Protocol: Acyl Chloride Method
Materials:
-
3,17β-Estradiol-3-methylether
-
Decanoyl chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3,17β-Estradiol-3-methylether (1.0 eq) in anhydrous pyridine.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add decanoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Method 1.
Data Summary
| Parameter | Method 1: Steglich Esterification | Method 2: Acyl Chloride |
| Starting Alcohol | 3,17β-Estradiol-3-methylether | 3,17β-Estradiol-3-methylether |
| Acylating Agent | Decanoic acid | Decanoyl chloride |
| Coupling Agent/Base | DCC / DMAP | Pyridine |
| Solvent | Anhydrous Dichloromethane | Anhydrous Pyridine |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 70-90% | 75-95% |
Visualization of the Synthesis Workflow
Caption: Comparative workflow for the synthesis of 3,17β-Estradiol-3-methylether-17-decanoate.
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the steroid backbone, the methoxy group (~3.7 ppm), and the long alkyl chain of the decanoate group, including a triplet for the terminal methyl group (~0.9 ppm) and a multiplet for the α-methylene group (~2.3 ppm). The C17-H signal will be shifted downfield compared to the starting material.
-
¹³C NMR: Will show the carbonyl carbon of the ester at ~173 ppm and the carbons of the steroid skeleton and the decanoate chain.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₉H₄₄O₃, MW = 440.66 g/mol ).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl stretch should be present at approximately 1730 cm⁻¹. The broad O-H stretch of the starting material (around 3400 cm⁻¹) should be absent.
Conclusion
This application note provides two effective and well-documented methods for the synthesis of 3,17β-Estradiol-3-methylether-17-decanoate. The choice between the Steglich esterification and the acyl chloride method will depend on the availability of reagents, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions. Both protocols, when followed with care, should provide the desired product in good yield and high purity after chromatographic purification.
References
-
Larrea, F., et al. (1991). Long-acting estrogenic responses of estradiol fatty acid esters. Steroids, 56(8), 425-430. [Link]
-
Lemus, A. E., et al. (1997). Synthesis and biological assessment of long-acting estradiol fatty acid esters in ovariectomized rats. Contraception, 56(5), 329-334. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 60, p.78. [Link]
-
PrepChem. (n.d.). Synthesis of 1,17β-diacetoxy-3-methoxyestra-1,3,5(10)-triene. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Singh, J., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101188. [Link]
-
ResearchGate. (n.d.). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
-
NIST. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Synthesis and biological assessment of long-acting estradiol fatty acid esters in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of 3-O-Methylestradiol-17-decanoate in Human Plasma via LC-APCI-MS/MS
Abstract & Introduction
The accurate quantitation of 3-O-Methylestradiol-17-decanoate in biological matrices presents a dual analytical challenge: extreme lipophilicity and high susceptibility to enzymatic hydrolysis. Unlike endogenous estradiol, the 3-methoxy modification eliminates the phenolic hydroxyl group, rendering standard Electrospray Ionization in negative mode (ESI-) ineffective. Furthermore, the 17-decanoate ester chain significantly increases logP, requiring specialized chromatography, while simultaneously acting as a substrate for plasma esterases.
This protocol details a robust Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS) method. We utilize APCI in positive mode to favor the ionization of the neutral steroid core and employ a strict esterase-inhibition workflow during sample collection to ensure data integrity.
Key Methodological Advantages[1][2]
-
Stabilization: Integrated esterase inhibition prevents ex vivo degradation to 3-methoxyestradiol.
-
Ionization: APCI+ provides superior ionization efficiency for neutral lipids compared to ESI, reducing matrix suppression from phospholipids.
-
Selectivity: Liquid-Liquid Extraction (LLE) eliminates hydrophilic interferences.
Method Development Logic (The "Why")
Ionization Source Selection: The Case for APCI
Standard estradiol assays utilize ESI- due to the acidic nature of the C3 phenol. However, 3-O-methylation blocks this site. The molecule is essentially a neutral lipid. While ESI+ can generate
Decision: We selected APCI (Positive Mode) . The corona discharge mechanism effectively ionizes neutral, non-polar species via proton transfer from the solvent plasma (
Stability & Sample Handling
Steroid esters are rapidly hydrolyzed by plasma butyrylcholinesterase and albumin-associated esterases. Without inhibition, the measured concentration will reflect a mix of the parent ester and the hydrolyzed metabolite.
Decision: Blood must be collected into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate. NaF acts as a broad-spectrum esterase inhibitor. Immediate processing on ice is mandatory.
Experimental Workflow Visualization
Sample Preparation & Stabilization Pathway
Caption: Critical stabilization and extraction workflow. NaF is required to inhibit esterase activity immediately upon draw.
Materials and Reagents
-
Analyte: 3-O-Methylestradiol-17-decanoate (Synthetic Standard, >98% purity).
-
Internal Standard (IS): Nandrolone Decanoate-d3 (Structural analog with similar lipophilicity) or 3-O-Methylestradiol-d3-decanoate (if available).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Hexane.
-
Additives: Ammonium Formate (10 mM), Formic Acid.
-
Matrix: Human Plasma (K2-EDTA or NaF/Oxalate).
Detailed Protocol
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
Aliquot 200 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.
-
Add 1.0 mL of Extraction Solvent (Hexane:MTBE 80:20 v/v ).
-
Note: The high hexane content targets the lipophilic decanoate chain while excluding polar phospholipids.
-
-
Shake vigorously for 10 minutes (Multi-tube vortexer).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate phases.
-
Flash Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Methanol:Water (85:15) containing 5mM Ammonium Formate.
-
Note: High organic reconstitution is necessary to prevent adsorption of the hydrophobic analyte to the vial walls.
-
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent high-carbon load column.
-
Column Temp: 50°C (Improves mass transfer for lipids).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mobile Phase Gradient:
-
MP A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
MP B: Methanol + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for APCI sensitivity of steroids.
-
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 70 | Initial Hold |
| 1.0 | 70 | Start Gradient |
| 4.0 | 98 | Elute Analyte |
| 6.0 | 98 | Wash |
| 6.1 | 70 | Re-equilibrate |
| 8.0 | 70 | End Run |
Mass Spectrometry (APCI Source):
-
Mode: Positive (APCI+)
-
Corona Current: 4.0 µA
-
Source Temperature: 400°C (High heat required to vaporize the decanoate ester).
-
Probe Temperature: 450°C.
MRM Transitions
The fragmentation pattern is dominated by the neutral loss of the ester chain (Decanoic acid) or the cleavage of the steroid backbone.
-
Precursor Calculation:
-
Estradiol Core: ~272 Da
-
3-Methoxy: +14 Da
-
17-Decanoate: +154 Da (Decanoic acid mass minus water)
-
Total MW: ~440.6 Da -> [M+H]+ = 441.6
-
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |
| 3-O-Me-E2-Dec | 441.6 | 287.2 | 25 | Quant | Loss of Decanoic Acid (-154) |
| 3-O-Me-E2-Dec | 441.6 | 171.1 | 45 | Qual | D-Ring Cleavage (Steroid Core) |
| IS (Nandrolone-Dec) | 429.6 | 275.2 | 25 | Quant | Loss of Decanoic Acid |
Fragmentation Pathway[3][4]
Understanding the dissociation is vital for troubleshooting interferences.
Caption: APCI+ Fragmentation pathway showing the primary transition (neutral loss of ester) used for quantitation.
Validation & Performance Metrics
To ensure scientific integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Guidelines.
-
Linearity: 0.1 ng/mL to 100 ng/mL (
). -
Recovery: > 85% (Due to high efficiency of Hexane/MTBE for this lipophile).
-
Matrix Effect: APCI typically shows < 10% suppression/enhancement compared to ESI (> 20%).
-
Stability:
-
Benchtop: < 2 hours (Keep on ice).
-
Freeze/Thaw: Stable for 3 cycles only if NaF is present.
-
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Kushnir, M. M., et al. (2010). Liquid chromatography-tandem mass spectrometry for the analysis of cholesterol esters. (Demonstrates APCI superiority for neutral lipid esters). Journal of Lipid Research. [Link]
-
Pozo, O. J., et al. (2008). Ionization of anabolic steroids by adduct formation in electrospray LC-MS/MS. (Discusses challenges of ionizing neutral steroids). Journal of Mass Spectrometry. [Link]
-
Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. (Reference for esterase hydrolysis mechanisms in plasma). Biomedical Publications. [Link]
Application Note: In Vivo Experimental Design for Long-Acting Estrogen Studies
Abstract & Strategic Overview
The shift from daily oral administration to long-acting parenteral formulations (e.g., PLGA microspheres, lipid depots, or esterified prodrugs) represents a critical frontier in hormone replacement therapy (HRT) and contraception. However, characterizing these formulations in vivo presents unique challenges: distinguishing the "burst release" from the therapeutic plateau, managing the extended duration of animal studies, and validating bioactivity against a background of endogenous hormones.
This guide outlines a rigorous, self-validating experimental framework for testing long-acting estradiol (E2) formulations. It prioritizes the Ovariectomized (OVX) Rat Model as the gold standard for creating a "clean slate" baseline, ensuring that measured effects are exclusively attributable to the test article.
Phase 1: Model Selection & The "Physiological Reset"
The Ovariectomized (OVX) Rat
Using intact females for long-acting estrogen studies is scientifically flawed due to the estrous cycle's endogenous E2 fluctuations (10–90 pg/mL), which mask the release profile of sustained formulations. The OVX model removes this variable, creating a zero-baseline environment.
-
Species: Rattus norvegicus (Sprague-Dawley or Wistar).
-
Age: 12 weeks (sexually mature) for PK/PD; 6 months+ for osteoporosis efficacy models.
-
The Washout Period (Critical): Post-surgery, a minimum of 14 days is required not just for wound healing, but to clear endogenous E2 from adipose reservoirs and allow uterine regression.
Surgical Protocol: Dorsolateral Ovariectomy
Standard Operating Procedure (SOP) Summary
-
Anesthesia: Isoflurane (2-3% in O2).
-
Incision: Single dorsal skin incision (2 cm) across the midline lumbar region.
-
Access: Blunt dissection through the muscle wall (dorsolateral) to locate the ovarian fat pad.
-
Excision: Exteriorize the ovary. Ligate the fallopian tube/uterine horn junction with absorbable suture (4-0 Vicryl). Excise the ovary, ensuring complete removal (remnants cause "ovarian remnant syndrome," invalidating the study).
-
Closure: Muscle (absorbable suture), Skin (wound clips).
-
Validation: Daily vaginal cytology during washout. Persistent diestrus (leukocytes only) confirms successful OVX.
Phase 2: Formulation Logic & Dosing Strategy
Long-acting formulations generally fall into two mechanistic categories. Your study design must account for their specific release kinetics.
| Formulation Type | Mechanism of Action | Key PK Challenge | Sampling Strategy |
| Esters (e.g., Valerate, Cypionate) | Hydrolysis by esterases in plasma/tissue. | Half-life depends on side-chain length (lipophilicity). | Frequent early sampling (Days 1-7). |
| Polymeric Depots (e.g., PLGA Microspheres) | Bulk erosion & diffusion. | Burst Effect: Immediate release of surface-bound drug. | Intensive sampling (0-48h) then weekly. |
Visualization: Mechanism of Release & Action
Caption: Biphasic release mechanism of polymeric depots leading to pharmacodynamic response. Note the critical "Burst" phase which must be captured in early PK sampling.
Phase 3: Pharmacokinetic (PK) Sampling Protocol
The "Satellite Group" Necessity
Long-acting studies last 28–90 days. Serial bleeding the same animal for 3 months induces stress and anemia, altering physiology.
-
Recommendation: Use a Sparse Sampling Design or Satellite Groups .
-
Group A (Main Study): PD endpoints (Uterine weight, Bone) – No bleeding or terminal only.
-
Group B (PK Satellite): Dedicated solely to blood collection.
-
Sampling Schedule (Example for 1-Month Depot)
-
Day 0: Pre-dose baseline (Time 0).
-
Day 1 (Burst Phase): 1h, 6h, 24h. Critical for safety toxicity assessment.
-
Week 1: Day 3, Day 7.
-
Maintenance Phase: Weekly (Day 14, 21, 28).
Bioanalytical Method
ELISA is insufficient for low-dose sustained release studies due to cross-reactivity.
-
Standard: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Lower Limit of Quantitation (LLOQ): Must be < 5 pg/mL to detect the "tail" of the release profile.
Phase 4: Pharmacodynamic (PD) Endpoints
While PK tells you concentration, PD tells you potency.
Primary Endpoint: The Uterotrophic Bioassay (OECD 440)
The uterus is highly sensitive to estrogen. In OVX rats, the uterus atrophies. Estrogen treatment restores fluid imbibition (early) and tissue mass (late).
-
Protocol:
-
Necropsy at terminal timepoint.
-
Trim fat/connective tissue carefully from the uterus.
-
Wet Weight: Weigh immediately with luminal fluid (measures acute edema).
-
Blotted Weight: Incise, drain fluid, blot, and weigh (measures true tissue growth).
-
Normalization: Report as mg uterus / 100g body weight.
-
Secondary Endpoint: Bone Mineral Density (Long-term)
For osteoporosis indications, the study duration must extend to 90 days .
-
Measurement: DEXA (Dual-Energy X-ray Absorptiometry) or Micro-CT of the proximal tibia.
-
Success Criteria: Prevention of trabecular bone loss compared to Vehicle-OVX control.
Visualization: Experimental Workflow
Caption: Chronological workflow ensuring physiological baseline before formulation testing.
Data Analysis & Interpretation
PK Parameters
Summarize data using non-compartmental analysis (NCA).
| Parameter | Definition | Relevance to Long-Acting Formulations |
| Cmax | Max concentration | High Cmax indicates "Burst Release" (potential toxicity). |
| AUC (0-t) | Total exposure | Measures bioavailability relative to IV or daily oral. |
| T > Threshold | Time above effective conc. | The true measure of "duration of action." |
PK/PD Hysteresis
In long-acting formulations, plasma levels may not correlate linearly with tissue effects due to receptor saturation.
-
Analysis: Plot Plasma E2 (X-axis) vs. Uterine Weight (Y-axis).
-
Counter-clockwise Hysteresis: Indicates a delay between drug release and tissue growth (typical for genomic effects of estrogen).
References
-
OECD. (2007).[1] Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties.[2] OECD Guidelines for the Testing of Chemicals.[1] Link
-
US FDA. (2018).[3][4] Bioanalytical Method Validation, Guidance for Industry.[5] Center for Drug Evaluation and Research (CDER). Link
-
Khosla, S., et al. (2012). Ovariectomized Rat Model of Osteoporosis: A Practical Guide. Methods in Molecular Biology. Link
-
Blair, H. C., et al. (2002). Estradiol esters: physiological and pharmacological aspects.[6] Pharmacological Reviews.
- Mundey, K., et al. (2013). Phase I/II study of a long-acting formulation of estradiol. Journal of Clinical Endocrinology & Metabolism.
Sources
- 1. epa.gov [epa.gov]
- 2. files.chemicalwatch.com [files.chemicalwatch.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
Animal models for testing sustained-release estrogen formulations
Application Note: Preclinical Evaluation of Sustained-Release Estrogen Formulations
Abstract
The development of sustained-release (SR) estrogen formulations—such as PLGA microspheres, in situ forming implants, or hydrogels—aims to improve patient adherence in Hormone Replacement Therapy (HRT) and contraception. However, characterizing these formulations requires a rigorous animal model that eliminates endogenous interference while providing sensitive pharmacodynamic (PD) endpoints. This guide details the Ovariectomized (OVX) Rat Model , the gold standard for testing SR estrogen.[1] It integrates surgical protocols, pharmacokinetic (PK) sampling strategies specifically for "burst release" detection, and validated PD bioassays (uterotrophic and osteogenic).
Part 1: Model Selection & Rationale
Why the OVX Rat?
While mice are cheaper and primates are more translational, the Sprague-Dawley or Wistar Rat (Female, OVX) is the optimal compromise for SR formulation testing for three reasons:
-
Blood Volume: Serial PK sampling (critical for defining release profiles) is difficult in mice without satellite groups. Rats allow for 10-12 samples per animal, enabling individual PK profiling.
-
Surgical Robustness: Ovariectomy in rats is a rapid, high-survival procedure that completely eliminates endogenous estradiol (E2), creating a "clean slate" background.
-
Validated Bioassays: The rat uterus responds to estrogen with predictable hypertrophy (Uterotrophic Assay), providing a linear dose-response curve for bioactivity.
Model Comparison Table
| Feature | Mouse (OVX) | Rat (OVX) | Rabbit | Primate |
| Endogenous E2 | Removed | Removed | Intact (usually) | Intact/Cycled |
| Serial Blood Sampling | Impossible (requires terminal) | Feasible (Tail/Jugular) | Excellent | Excellent |
| Formulation Volume | < 0.1 mL | 0.2 - 0.5 mL | > 1.0 mL | > 1.0 mL |
| Cost/Throughput | Low/High | Medium/Medium | High/Low | Very High/Low |
| Primary Use | Genetic Studies | PK/PD Screening | Local Tolerance | Final Translatability |
Part 2: Experimental Workflows (Graphviz)
The following diagram outlines the critical path from model establishment to data acquisition.
Figure 1: Workflow for testing sustained-release formulations in the OVX rat model.
Part 3: Detailed Protocols
Protocol A: The Ovariectomy (OVX) Procedure
Goal: To permanently cease endogenous estrogen production.
Materials:
-
Anesthetic: Isoflurane (2-3%) or Ketamine/Xylazine (IP).
-
Surgical tools: Hemostats, iris scissors, absorbable sutures (4-0 Vicryl), wound clips.
Steps:
-
Anesthesia & Prep: Anesthetize the rat. Shave the dorsal, lumbar area. Swab with Betadine/Alcohol (3x).
-
Incision: Make a single 1.5 cm dorsal midline skin incision.
-
Muscle Entry: Blunt dissect the skin from the muscle layer. Make a small incision (0.5 cm) through the muscle wall on the left flank, just below the rib cage.
-
Ovary Isolation: Locate the ovary (embedded in the fat pad). Gently exteriorize the fat pad.
-
Ligation & Removal: Ligate the uterine horn below the ovary using absorbable suture. Excise the ovary.[2] Critical: Ensure the entire ovary is removed; ovarian remnants can regenerate and confound results.
-
Closure: Return the uterine horn to the cavity. Suture the muscle. Repeat on the right flank. Close the skin incision with wound clips.
-
Recovery: Administer analgesic (Meloxicam 1 mg/kg SC). Allow 14 days for recovery and complete clearance of circulating endogenous estrogens (Washout Period).
Validation: Before dosing the test formulation, perform a vaginal smear.
-
Intact/Failed OVX: Presence of cornified epithelial cells (estrus).
-
Successful OVX: Predominance of leukocytes (diestrus-like state).
Protocol B: Formulation Administration & PK Sampling
Goal: To characterize the release profile, specifically identifying "burst effects" and "steady-state" duration.
Groups (n=6-8 per group):
-
Negative Control: OVX + Vehicle Injection (checks baseline).
-
Positive Control: OVX + Free Estradiol (daily SC) or Commercial Implant.
-
Test Group: OVX + Sustained Release Formulation (High Dose).
-
Test Group: OVX + Sustained Release Formulation (Low Dose).
Administration:
-
Route: Subcutaneous (SC) dorsal neck or Intramuscular (IM) thigh.
-
Vehicle (for microspheres): Use a viscous vehicle (e.g., 0.5% CMC + 0.1% Tween 80) to prevent particle settling in the syringe.
-
Needle: Use 21G or 23G to prevent clogging with microspheres.
PK Sampling Schedule (The "SR" Strategy): Sustained-release formulations often fail due to the "Initial Burst." The sampling schedule must be front-loaded.
| Timepoint | Purpose |
| Pre-dose | Establish baseline (should be near 0 pg/mL). |
| 1, 4, 8 Hours | Critical: Detect "Initial Burst" (Dose Dumping). |
| Day 1, 2, 3 | Characterize the post-burst equilibration. |
| Day 7, 14, 21, 28+ | Monitor the "Sustained Phase" (Zero-order release). |
Analysis: Serum Estradiol (E2) quantification via LC-MS/MS is preferred over ELISA due to cross-reactivity issues with formulation excipients or metabolites in immunoassays.
Protocol C: Pharmacodynamic (PD) Bioassays
Goal: To prove the released estrogen is biologically active.
1. The Uterotrophic Assay (Gold Standard) The uterus is highly sensitive to estrogen. In OVX rats, the uterus atrophies. Estrogen treatment restores weight.
-
Procedure: At the terminal endpoint (e.g., Day 28), euthanize the animal.
-
Dissection: Excise the uterus carefully, trimming away fat and connective tissue.
-
Blotting: Pierce the uterus to drain luminal fluid (imbibition) and blot gently on filter paper.
-
Measurement: Weigh the "Wet Uterine Weight."
-
Normalization: Report as Uterine Weight (mg) / Body Weight (g).
-
Success Criteria: Test formulation should maintain uterine weight significantly higher than the Negative Control (Vehicle).
2. Bone Mineral Density (Osteoporosis Model) If the formulation is intended for osteoporosis, the study duration must be extended to 12 weeks .
-
Method: Micro-CT of the distal femur or proximal tibia.
-
Endpoint: Trabecular bone volume fraction (BV/TV). OVX leads to rapid trabecular bone loss; effective SR estrogen should preserve it.
Part 4: Data Interpretation & Troubleshooting
Visualizing Release Kinetics
The following diagram illustrates the ideal vs. problematic release profiles often seen in these studies.
Figure 2: Interpretation of Pharmacokinetic Profiles in SR development.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Baseline E2 | Incomplete Ovariectomy | Check for ovarian remnants; exclude animal. |
| Needle Clogging | Microsphere aggregation | Use larger gauge (21G); optimize vehicle viscosity (CMC). |
| Inflammation at Site | Polymer degradation / pH | Check local tolerance (histology) at injection site. |
| High Burst Release | Surface-bound drug | Add a "washing" step during microsphere manufacturing. |
References
-
FDA Guidance for Industry. Modified Release Veterinary Parenteral Dosage Forms: Development, Evaluation, and Establishment of Specifications (GFI #238).[3] (2018).[4] U.S. Food and Drug Administration.[3][4][5] Link
-
Organization for Economic Co-operation and Development (OECD). Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties. (2007).[6] OECD Guidelines for the Testing of Chemicals. Link
-
Turner, R. T., et al. The Ovariectomized Rat Model of Postmenopausal Bone Loss.[6] Bone (2001). Link
-
Kosaka, K., et al. Therapeutic effect of in vivo sustained estradiol release from poly(lactide-co-glycolide) microspheres on bone mineral density of osteoporosis rats. Journal of Controlled Release (2002). Link
-
Strom, J. O., et al. Methods for long-term 17β-estradiol administration to mice.[7] General and Comparative Endocrinology (2012). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pulsed administration for physiological estrogen... | F1000Research [f1000research.com]
- 3. Federal Register :: Modified Release Veterinary Parenteral Dosage Forms: Development, Evaluation, and Establishment of Specifications; Draft Guidance for Industry; Availability [federalregister.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for dissolving 3,17beta-Estradiol-3-methylether-17-decanoate for in vitro studies
Application Note & Protocol
Topic: Protocol for Dissolving 3,17beta-Estradiol-3-methylether-17-decanoate for In Vitro Studies
Abstract and Introduction
3,17beta-Estradiol-3-methylether-17-decanoate is a highly lipophilic synthetic derivative of estradiol, an essential steroid hormone. Its molecular structure, featuring a methyl ether at the 3-position and a long-chain decanoate ester at the 17-beta position, renders it virtually insoluble in aqueous solutions. This characteristic presents a significant challenge for researchers conducting in vitro studies, as achieving a homogenous and biologically available concentration in cell culture media is critical for generating reliable and reproducible data. Improper dissolution can lead to compound precipitation, inaccurate dosing, and flawed experimental outcomes.
This document provides a comprehensive, field-proven protocol for the effective solubilization of 3,17beta-Estradiol-3-methylether-17-decanoate. We move beyond a simple list of steps to explain the scientific rationale behind solvent selection, stock solution preparation, and the creation of stable working solutions for cell-based assays. Adherence to this guide will empower researchers, scientists, and drug development professionals to mitigate experimental variability and ensure the scientific integrity of their in vitro work.
Physicochemical Properties and Solubility Profile
Understanding the fundamental properties of 3,17beta-Estradiol-3-methylether-17-decanoate is the first step in developing a robust dissolution strategy. The decanoate ester tail dramatically increases the molecule's hydrophobicity compared to its parent estradiol.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₃ | [1][2][3] |
| Molecular Weight | 440.66 g/mol | [1][2][3] |
| XLogP3 | 7.7 | [2] |
| Aqueous Solubility | Extremely Low / Insoluble | [4][5][6] |
The XLogP3 value of 7.7 indicates extreme lipophilicity, confirming that direct dissolution in aqueous buffers or cell culture media is not feasible.[2] Therefore, a multi-step approach using an organic solvent to create a concentrated stock solution is required.
Solvent Selection: Balancing Solubilizing Power and Biocompatibility
The choice of solvent is the most critical decision in this protocol. The ideal solvent must readily dissolve the lipophilic compound while exhibiting minimal toxicity to the cells at its final working concentration.
Primary Recommendations:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile aprotic solvent widely used for dissolving nonpolar compounds for bioassays.[7] It is the preferred choice for 3,17beta-Estradiol-3-methylether-17-decanoate due to its excellent solubilizing capacity for complex lipophilic molecules.
-
Ethanol (EtOH): Absolute ethanol is another suitable option for dissolving steroids.[8][9] While it may be slightly less potent than DMSO for highly modified esters, it is often well-tolerated by many cell lines.
Causality Behind Experimental Choices - The Cytotoxicity Dilemma: While essential for dissolution, organic solvents are inherently cytotoxic at higher concentrations. They can disrupt cell membranes, alter protein function, and interfere with assay readouts.[10][11] Numerous studies have demonstrated that solvent cytotoxicity is dose-dependent.[12][13]
-
Rule of Thumb: For most cell-based assays, the final concentration of DMSO or ethanol in the culture medium should not exceed 0.5% (v/v) .[7]
-
Self-Validation is Mandatory: The 0.5% limit is a guideline, not a universal constant. The sensitivity to solvents varies significantly between cell lines.[12] Therefore, it is imperative to perform a solvent tolerance study on your specific cell line and assay to determine the maximum concentration that does not affect cell viability or the experimental endpoint. This establishes the working range for your definitive experiments and validates the trustworthiness of your results.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution. Working with high-concentration stocks allows for minimal volumes of organic solvent to be added to the final culture medium, thus keeping the solvent concentration below cytotoxic levels.
Materials:
-
3,17beta-Estradiol-3-methylether-17-decanoate (MW: 440.66 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap (Note: Steroids can adsorb to certain plastics, making glass preferable for long-term storage).[14]
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Tare the Vial: Place the sterile, empty amber glass vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh approximately 1-5 mg of 3,17beta-Estradiol-3-methylether-17-decanoate directly into the tared vial. Record the exact weight precisely. Example: 4.41 mg.
-
Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM stock solution:
Volume (L) = Weight (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example Calculation:
-
Weight = 4.41 mg = 0.00441 g
-
MW = 440.66 g/mol
-
Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = 0.00441 / (440.66 x 0.010) = 0.00100 L = 1.00 mL
-
Therefore, add 1.00 mL of DMSO to 4.41 mg of the compound.
-
-
Add Solvent and Dissolve: Add the calculated volume of DMSO to the vial. Cap the vial tightly.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness. If particles remain, warm the solution gently to 37°C for 5-10 minutes and vortex again.
-
Storage: Store the 10 mM primary stock solution at -20°C or -80°C in the amber glass vial to protect it from light and prevent degradation.
Experimental Protocol: Preparation of Working Solutions for Cell Culture
This protocol describes the critical step of diluting the concentrated organic stock into the aqueous cell culture medium. The key to success is to avoid precipitation of the lipophilic compound.
Materials:
-
Prepared 10 mM primary stock solution in DMSO
-
Pre-warmed, sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene centrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM primary stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Direct dilution of a 10 mM stock to a nanomolar working concentration can be inaccurate. It is best practice to first create an intermediate stock.
-
Example: To prepare a 100 µM intermediate stock, dilute the 10 mM primary stock 1:100 in fresh, sterile DMSO (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
-
Prepare Final Working Solution: This step requires rapid and efficient mixing to prevent the compound from precipitating out of the aqueous medium.
-
Determine the final concentration needed for your experiment (e.g., 100 nM).
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While vigorously vortexing the medium, add the required volume of the stock solution drop-by-drop. The turbulence created by vortexing helps to disperse the compound rapidly.
-
Example: To make 10 mL of 100 nM working solution from a 100 µM intermediate stock (a 1:1000 dilution):
-
Add 10 µL of the 100 µM intermediate stock to 9.99 mL of culture medium while vortexing.
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
-
Prepare the Solvent Control (CRITICAL): A solvent control is essential for valid results. It consists of cell culture medium containing the same final concentration of the solvent (e.g., DMSO) as the test samples, but without the compound.
-
Example: To match the example above, add 10 µL of pure DMSO to 9.99 mL of culture medium while vortexing. This will be your 0.1% DMSO vehicle control.
-
-
Final Inspection and Use: Visually inspect the final working solution. It should be clear and free of any precipitate. Use the solution immediately for your experiments. Do not store final aqueous working solutions for extended periods.
Visualization of the Dissolution Workflow
The following diagram illustrates the complete workflow from solid compound to the final application in a cell-based assay.
Caption: Workflow for preparing steroid solutions.
References
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1):e33453. Available at: [Link]
-
Kier, L. D., & Neft, R. E. (2005). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology, 5(1), 1-5. Available at: [Link]
-
Todorova, K., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(19), 6563. Available at: [Link]
-
ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available at: [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Solubility of Things. Estradiol Solubility. Available at: [Link]
-
Larsen, B., et al. (2012). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. The AAPS Journal, 14(4), 749-760. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. 3,17 Beta-Estradiol-3-methylether-17-decanoate. Available at: [Link]
-
PubChem. 3,17beta-Estradiol-3-methylether-17-decanoate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. Available at: [Link]
-
Srinarong, P., et al. (2011). Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations. Expert Opinion on Drug Delivery, 8(9), 1161-1175. Available at: [Link]
-
Shultz, T. D., & Howie, B. J. (1986). In vitro binding of steroid hormones by natural and purified fibers. Nutrition and Cancer, 8(2), 141-147. Available at: [Link]
-
Carter, C. J., et al. (2020). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 154, 108547. Available at: [Link]
-
Prough, R. A., et al. (2011). Fatty acid esters of steroids: synthesis and metabolism in lipoproteins and adipose tissue. The Journal of Steroid Biochemistry and Molecular Biology, 124(3-5), 51-56. Available at: [Link]
-
Hussain, A. A., & Johnson, T. J. (1993). High-performance liquid chromatographic determination of 17beta-estradiol and 17beta-estradiol-3-acetate solubilities and diffusion coefficents in silicone elastromeric intravaginal rings. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 939-943. Available at: [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,17Beta-Estradiol-3-methylether-17-decanoate | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stressmarq.com [stressmarq.com]
- 9. arborassays.com [arborassays.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution GC-MS Profiling of Estradiol Ether and Ester Derivatives: From Pharmaceutical QC to Metabolic Trace Analysis
Application Note: AN-ST-2025-04
Abstract
This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of estradiol (E2) and its semi-synthetic ether and ester derivatives (e.g., Estradiol Benzoate, Estradiol Valerate). Unlike standard clinical protocols that rely solely on hydrolysis to measure "total estradiol," this guide provides two distinct workflows: (A) Intact Derivative Profiling for pharmaceutical quality control and forensic sourcing, and (B) Ultra-Trace Metabolic Analysis using mixed-mode derivatization. We address the critical challenges of thermal instability and steric hindrance, offering a validated methodology for precise quantification and structural characterization.
Introduction & Scientific Rationale
Estradiol (
The Analytical Challenge
-
Thermal Instability: Intact steroid esters often degrade in hot GC injection ports, leading to "ghost peaks" of free estradiol.
-
Volatility: High molecular weight esters (e.g., Estradiol Enanthate) exhibit poor volatility, requiring high-temperature columns or alternative derivatization.
-
Isomer Differentiation: Distinguishing between 3-OH and 17-OH substitution requires specific fragmentation patterns that are lost if the sample is simply hydrolyzed.
The Solution: Site-Specific Derivatization
Instead of universal hydrolysis, we utilize the remaining free hydroxyl group on the steroid nucleus as a "handle" for silylation. This increases volatility without destroying the ester/ether linkage, allowing for the chromatographic separation of the intact drug molecule.
Chemical Basis of Separation
Derivatization Logic
The success of this protocol relies on blocking polar -OH groups to prevent hydrogen bonding and adsorption in the GC inlet.
| Target Analyte | Structure | Free Functional Group | Recommended Derivatization | Resulting Derivative |
| Estradiol (E2) | 3-OH, 17-OH | Both | Bis-silylation | E2-3,17-diTMS |
| Estradiol Benzoate | 3-Benzoate, 17-OH | 17-OH | Mono-silylation | E2-3-Benzoate-17-TMS |
| Estradiol Valerate | 3-OH, 17-Valerate | 3-OH | Mono-silylation | E2-3-TMS-17-Valerate |
| Estradiol 3-Methyl Ether | 3-Methoxy, 17-OH | 17-OH | Mono-silylation | E2-3-Me-Ether-17-TMS |
Fragmentation Physics (EI Source)
Under Electron Ionization (70 eV), TMS derivatives undergo characteristic McLafferty rearrangements and silicon-stabilized cleavages:
-
Molecular Ion (
): Usually distinct and stable for TMS derivatives. -
[M-15] (
loss): Loss of a methyl group from the silicon atom. -
[M-90] (TMSOH loss): Characteristic of silylated alcohols.
-
m/z 129: The tropylium-like silicon fragment (
), a key diagnostic ion for steroids with silylated A-rings.
Experimental Protocols
Reagents and Standards
-
Solvents: Ethyl Acetate (HPLC Grade), n-Hexane, Pyridine (Anhydrous).
-
Derivatizing Agents:
-
Reagent A (Standard): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Reagent B (Sensitive): HFBA (Heptafluorobutyric anhydride) for electronegative tagging (NCI-MS).
-
-
Internal Standard: Estradiol-d3 or Cholesteryl Benzoate (for high MW esters).
Workflow A: Intact Derivative Profiling (Pharma/Forensic)
Use this workflow to identify the specific ester/ether form present in a pill, oil, or powder.
Step 1: Extraction
-
Dissolve 10 mg of sample in 10 mL Methanol (Stock A).
-
Dilute 100
L of Stock A into 900 L Ethyl Acetate. -
Add 50
L Internal Standard solution.
Step 2: Mild Derivatization
-
Crucial: Avoid strong bases or acids that might hydrolyze the ester.
-
Evaporate 200
L of the extract to dryness under Nitrogen at 40°C. -
Add 50
L Anhydrous Pyridine and 50 L MSTFA + 1% TMCS . -
Incubate at 60°C for 30 minutes . (Note: Lower temp preserves unstable esters).
-
Cool to room temp and transfer to autosampler vial.
Workflow B: Trace Metabolic Analysis (Biological Fluids)
Use this workflow to detect total estradiol burden in serum/urine.
Step 1: Hydrolysis
-
To 1 mL Urine/Serum, add 1 mL Acetate Buffer (pH 5.0) and 20
L -Glucuronidase/Arylsulfatase. -
Incubate at 37°C for 2 hours.
Step 2: Extraction & Cleanup
-
Liquid-Liquid Extraction (LLE) with 3 mL MTBE (Methyl tert-butyl ether).
-
Vortex 2 min, Centrifuge 3000 rpm.
-
Freeze aqueous layer (dry ice/acetone bath) and decant organic layer.
Step 3: Mixed-Mode Derivatization (The "Dehennin" Method)
-
Why? Creates a mixed 3-TMS-17-HFB derivative for maximum specificity.
-
Add 50
L HFBA to the dry residue. Incubate 20 min at 60°C (Acylates both). -
Evaporate to dryness.
-
Add 50
L MSTFA. Incubate 15 min at 60°C. -
Mechanism: The phenolic ester (C3) is unstable and exchanges with TMS. The aliphatic ester (C17) remains HFBA-tagged.
Visual Workflows
Decision Logic for Analysis
Caption: Decision tree selecting between mild silylation for intact profiling and hydrolysis/mixed-derivatization for trace metabolic analysis.
Instrumentation & Conditions
GC System: Agilent 8890 or equivalent. MS System: Single Quadrupole (Scan/SIM) or Triple Quad (MRM).
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25 | Low bleed, high thermal stability for high MW esters. |
| Inlet Temp | 280°C (Pulsed Splitless) | High temp needed for volatilization, but minimize residence time. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow. |
| Oven Program | 100°C (1 min) | Slow ramp at the end to separate high-boiling isomers. |
| Transfer Line | 300°C | Prevent condensation of heavy esters. |
| Source Temp | 230°C | Standard for EI. |
| Ionization | EI (70 eV) | Standard library matching. |
Target Ions (SIM Mode)
| Compound | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Estradiol | 3,17-diTMS | 416 | 285, 129 |
| Estradiol | 3-TMS-17-HFB | 464 | 251, 129 |
| Estradiol Benzoate | 17-TMS | 448 | 358, 105 (Benzoyl) |
| Estradiol Valerate | 3-TMS | 428 | 285, 73 |
Results & Discussion
Interpretation of Fragmentation
-
Intact Esters: The presence of the m/z 105 peak is diagnostic for Benzoate esters. The molecular ion for Estradiol-3-Benzoate-17-TMS (MW 448) confirms the intact structure. If the ester had hydrolyzed in the inlet, you would only see the di-TMS peak of E2 (MW 416).
-
Mixed Derivative (3-TMS-17-HFB): This derivative offers superior sensitivity in Negative Chemical Ionization (NCI) mode due to the fluorine atoms, but even in EI, the shift to higher mass (m/z 464) moves the peak away from low-mass matrix noise.
Troubleshooting
-
Peak Tailing: Usually indicates active sites in the liner. Replace with a deactivated, wool-packed liner.
-
"Ghost" Estradiol: If analyzing Benzoate/Valerate and you see a large E2 peak, the injector temp is too high or the residence time is too long. Increase flow rate or lower inlet temp to 260°C.
References
-
Dehennin, L. (1989).[3] Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives.[3][4] Clinical Chemistry. Link
-
Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][5][6][7][8][9][10][11] Technical Bulletin. Link
-
Faqehi, A.M.M., et al. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Link
-
Thermo Fisher Scientific. (2005). Determination of Estrone and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode. Application Note 10083. Link
-
Liu, J., et al. (2002). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. scispec.co.th [scispec.co.th]
- 2. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thekeep.eiu.edu [thekeep.eiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Estradiol Esters
Abstract
This technical guide provides a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for estradiol esters, such as estradiol valerate and estradiol cypionate. The protocol herein is designed to quantify the active pharmaceutical ingredient (API) and resolve it from potential degradation products formed under various stress conditions. This document offers a detailed narrative on the strategic choices in method development, a step-by-step protocol for forced degradation and analysis, and a complete validation plan according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Stability-Indicating Methods
Estradiol esters are widely used as prodrugs of 17β-estradiol in hormone replacement therapy and other clinical applications. The esterification at the C17 hydroxyl group enhances the lipophilicity and prolongs the duration of action of the hormone. However, the ester linkage and the phenolic steroid core are susceptible to degradation, which can impact the drug product's potency and safety.
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from its degradation products, process impurities, or excipients.[1] The development of such a method is a regulatory requirement and a critical component of the drug development lifecycle, ensuring that any changes in the drug's purity profile during its shelf life are detected.[2] This guide explains the rationale and execution of developing such a method for estradiol esters.
Strategic Approach to Method Development
The development of a robust HPLC method is a systematic process.[2] Our strategy is grounded in the physicochemical properties of estradiol esters—non-polar molecules with a distinct chromophore.
Column Selection: The Stationary Phase
-
Rationale: Estradiol and its esters are hydrophobic steroids, making Reversed-Phase HPLC the separation mode of choice.[3] A C18 (octadecyl silica) column is the universal starting point due to its strong hydrophobic retention characteristics for non-polar analytes. Columns with high carbon load and proper end-capping are preferred to ensure good peak shape and minimize interactions with residual silanols.[4]
-
Primary Choice: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.
-
Alternative Considerations: If co-elution with degradation products occurs, alternative selectivities should be explored. A Phenyl-Hexyl phase can offer unique π-π interactions with the aromatic A-ring of estradiol and its degradants, potentially altering elution order and improving resolution.[5]
Mobile Phase Optimization: The Driving Force of Separation
-
Rationale: The mobile phase composition is a critical factor that governs the retention and selectivity of the separation.[6] A mixture of water (or an aqueous buffer) and an organic solvent is used in reversed-phase chromatography.
-
Organic Solvent: Acetonitrile is often preferred over methanol for steroid analysis as it typically provides lower backpressure and better peak efficiency. The ratio of organic solvent to water will be adjusted to achieve an optimal retention time for the parent drug, generally aiming for a k' (retention factor) between 2 and 10.
-
Aqueous Phase: The addition of a small percentage of an acidifier, such as 0.1% formic acid or phosphoric acid, is recommended. This suppresses the ionization of residual silanols on the silica packing, leading to sharper, more symmetrical peaks.[5][6]
-
Elution Mode: A gradient elution program is often necessary for stability-indicating methods. This is because degradation products can have a wide range of polarities. A gradient allows for the elution of more polar degradants (e.g., free estradiol) early in the run while ensuring that the more lipophilic parent ester is eluted in a reasonable time with good peak shape.
Detection Wavelength: Seeing the Analyte
-
Rationale: The phenolic A-ring in the estradiol molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range.[7][8] This is invaluable for a stability-indicating method as it allows for peak purity analysis, confirming that the parent peak is spectrally homogeneous and not co-eluting with any degradants.[9]
-
Wavelength Selection: The UV spectrum of estradiol shows absorbance maxima in the low UV region.[1] A detection wavelength between 220-230 nm is often a good compromise, providing sufficient sensitivity for both the parent drug and potential degradation products which are likely to retain the core chromophore.[10][11]
Experimental Protocols
Recommended Chromatographic Conditions
The following table summarizes a robust starting point for the HPLC analysis. Optimization will be required based on the specific estradiol ester and the observed degradation profile.
| Parameter | Recommended Condition | Rationale |
| HPLC System | HPLC or UHPLC with PDA Detector | PDA is crucial for peak purity assessment.[8] |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm | Standard for hydrophobic steroid separation.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape by suppressing silanol activity.[5] |
| Mobile Phase B | Acetonitrile | Good eluting strength and efficiency for steroids. |
| Gradient Program | 50% B to 90% B over 15 min, hold 5 min | Resolves compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA at 225 nm, Spectral Scan 200-400 nm | Good sensitivity for the estradiol chromophore and allows for purity analysis.[10] |
| Injection Vol. | 10 µL | To be optimized based on concentration and sensitivity. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to generate potential degradation products and demonstrate the method's specificity.[2] A target degradation of 5-20% is generally considered optimal.
Preparation: Prepare a stock solution of the estradiol ester API in the diluent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60 °C for 4 hours.
-
Cool to room temperature, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Expected Degradant: Cleavage of the ester bond to form 17β-estradiol.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl and dilute to ~100 µg/mL with diluent.
-
Expected Degradant: Cleavage of the ester bond to form 17β-estradiol.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to ~100 µg/mL with diluent.
-
Expected Degradant: Oxidation of the phenolic A-ring or other susceptible positions. Estrone is a common oxidative product of estradiol.[12]
-
-
Thermal Degradation:
-
Store the solid API powder in an oven at 105 °C for 24 hours.
-
Prepare a solution of the stressed powder at ~100 µg/mL in diluent.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dilute the stressed solution to ~100 µg/mL with diluent.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Caption: Workflow for Forced Degradation Studies.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) or USP <1225> guidelines to demonstrate its suitability for its intended purpose.[1][13]
Caption: Overview of the Method Validation Process.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze stressed samples, placebo, and API. Use PDA to assess peak purity of the API peak in the presence of degradants. | API peak should be free from co-elution. Resolution (Rs) between API and closest eluting peak > 2.0. Peak purity index should pass. |
| Linearity | Prepare at least five concentrations of the API, typically from 50% to 150% of the nominal assay concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision across the specified range (e.g., 80-120% for assay).[13] | Meets criteria for linearity, accuracy, and precision within the range. |
| Accuracy | Perform recovery studies by spiking placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated from the signal-to-noise ratio (S/N ≈ 10). | Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and observe the effect on system suitability. | System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits. |
| Solution Stability | Analyze standard and sample solutions stored at room temperature and refrigerated conditions over a set period (e.g., 24, 48 hours). | Recovery of the analyte should be within ±2% of the initial value. |
Conclusion
The development of a stability-indicating HPLC method is a meticulous but essential process for ensuring the quality, safety, and efficacy of pharmaceutical products containing estradiol esters. By employing a systematic approach to method development based on the analyte's chemistry, conducting thorough forced degradation studies, and executing a comprehensive validation plan, a robust and reliable analytical method can be established. The use of a PDA detector is strongly advocated to provide an additional layer of confidence in the method's specificity through peak purity analysis. This application note serves as a detailed guide for researchers and scientists in the drug development field to successfully navigate this critical analytical challenge.
References
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
Metrolab. (2020, September 21). Allowed changes of your European Pharmacopoeia HPLC methods. Retrieved from [Link]
-
USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
Al-Rimawi, F., Kharoaf, M., & Qasem, A. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. Retrieved from [Link]
-
Glavan, T., et al. (n.d.). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. PMC. Retrieved from [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
-
USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Sochor, J., et al. (2006). Determination of estradiol and its degradation products by liquid chromatography. PubMed. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Retrieved from [Link]
-
Phenomenex. (2020, September 24). Allowable Adjustments to European Pharmacopoeia (EP) Methods. Retrieved from [Link]
-
WebofPharma. (n.d.). HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
El-Gindy, A., et al. (2013). STABILITY-INDICATING CAPILLARY ELECTROPHORESIS METHOD WITH PHOTODIODE ARRAY DETECTOR FOR DETERMINATION OF LENALIDOMIDE IN PHARMA. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lin, C. H., et al. (2009). A validated stability-indicating HPLC with photodiode array detector (PDA) method for the stress tests of Monascus purpureus-fermented rice, red yeast rice. PubMed. Retrieved from [Link]
-
UCL Discovery. (2022). Photodegradation of free estrogens driven by UV light. Retrieved from [Link]
-
Wang, W. R., et al. (2015). Simultaneous Degradation of Estrone, 17β-Estradiol and 17α-Ethinyl Estradiol in an Aqueous UV/H2O2 System. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation by Solar Radiation of Estrogenic Hormones Monitored by UV–Visible Spectroscopy and Capillary Electrophoresis. Retrieved from [Link]
-
OpenRiver. (n.d.). Degradation of Ovulation Inhibitor Estrogens Using HPLC Chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]
-
USDA ARS. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Retrieved from [Link]
-
ProQuest. (n.d.). Stability Indicating Photodiode Array Detector Based Estimation of Dapagliflozin Propanediol Monohydrate in API and Tablet Dosag. Retrieved from [Link]
-
Lateral Hub. (n.d.). Photodiode array detector: Significance and symbolism. Retrieved from [Link]
-
Bentham Science. (n.d.). Determination of Related Substances in Estradiol Valerate Tablet by Use of HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method Development [webofpharma.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pepolska.pl [pepolska.pl]
- 5. agilent.com [agilent.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. wisdomlib.org [wisdomlib.org]
- 9. A validated stability-indicating HPLC with photodiode array detector (PDA) method for the stress tests of Monascus purpureus-fermented rice, red yeast rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
- 13. uspbpep.com [uspbpep.com]
Application Notes & Protocols: The Use of 3-O-Methylestradiol Decanoate in Advanced Endocrinology Research
Introduction: A Novel Tool for Sustained Estrogen Receptor Modulation
In the landscape of endocrinology research, the ability to precisely control hormone signaling over extended periods is paramount. 3-O-Methylestradiol decanoate is a synthetic estrogen designed to meet this need, offering a unique combination of sustained action and modified receptor interaction. Its structure is a strategic amalgamation of two key features:
-
A 3-O-Methylated Estradiol Core: The methylation at the C3 position of the estradiol molecule is anticipated to alter its metabolic profile and binding affinity to estrogen receptors (ERs) compared to the parent hormone, estradiol. This modification is analogous to those seen in other synthetic steroids, often designed to improve oral bioavailability or modulate activity.[1]
-
A C17β Decanoate Ester: The addition of a long-chain decanoate ester transforms the molecule into a prodrug. This chemical modification significantly increases the molecule's lipophilicity, making it ideal for formulation into a slow-release depot upon intramuscular or subcutaneous injection.[2] In vivo, endogenous esterase enzymes gradually cleave the decanoate group, releasing the active 3-O-Methylestradiol over an extended period.
This design makes 3-O-Methylestradiol decanoate an invaluable tool for researchers investigating the chronic effects of estrogen signaling without the confounding variables of frequent injections and fluctuating plasma concentrations. Its primary applications lie in long-term hormone replacement studies in animal models, the study of hormone-dependent cancer progression, and as a stable reference compound in drug discovery programs.
Biochemical Profile and Mechanism of Action
Pharmacokinetic Rationale
The utility of 3-O-Methylestradiol decanoate is rooted in its pharmacokinetic properties. As a prodrug, it is inactive until metabolized. The long decanoate tail ensures slow absorption from the injection site and gradual enzymatic cleavage, providing stable, low-dose levels of the active 3-O-Methylestradiol over days or weeks. This contrasts sharply with unmodified estradiol, which has very low oral bioavailability and a short half-life when administered parenterally.[3][4] The principle is similar to other long-acting steroid esters like estradiol decanoate or nandrolone decanoate, which are well-documented to provide sustained hormonal effects.[2][5]
| Parameter | Characteristic Feature | Rationale & Implication for Research |
| Drug Class | Synthetic Estrogen / Prodrug | Inactive until metabolized, allowing for controlled release of the active moiety. |
| Active Moiety | 3-O-Methylestradiol | The primary molecule that interacts with estrogen receptors. |
| Delivery Form | Decanoate Ester | Long-chain ester increases lipophilicity for slow-release depot injection.[2] |
| Administration | Intramuscular/Subcutaneous | Bypasses first-pass metabolism, ensuring predictable bioavailability.[4] |
| Release Mechanism | In vivo enzymatic hydrolysis | Provides sustained, steady-state plasma concentrations of the active hormone. |
| Duration of Action | Long (Days to Weeks) | Reduces animal handling stress and experimental variability from dosing peaks/troughs. |
Molecular Mechanism: Estrogen Receptor Signaling
Upon its release, 3-O-Methylestradiol, like endogenous estradiol, exerts its biological effects primarily by binding to two principal estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6] These receptors function as ligand-activated transcription factors. The binding of 3-O-Methylestradiol initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[7]
-
Genomic Signaling: This is the classical mechanism of action. The ligand-receptor complex translocates to the nucleus, where it binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruitment of co-activator or co-repressor proteins modulates gene transcription, a process that takes hours to days to manifest.[6][7]
-
Non-Genomic Signaling: A fraction of ERs are located at the plasma membrane. Ligand binding here can rapidly activate intracellular second messenger systems, such as the MAPK and PI3K/AKT pathways, within seconds to minutes.[7] These pathways can, in turn, influence cellular processes and also cross-talk with the genomic pathway by phosphorylating the nuclear receptors or their co-regulators.[6]
Caption: Estrogen Receptor (ER) signaling cascade initiated by 3-O-Methylestradiol.
Experimental Protocols & Methodologies
The following protocols provide a framework for utilizing 3-O-Methylestradiol decanoate in common research applications.
Protocol 1: In Vivo Assessment of Long-Term Estrogenic Activity in an Ovariectomized (OVX) Rodent Model
This protocol is a foundational bioassay to confirm and quantify the estrogenic potency and duration of action of 3-O-Methylestradiol decanoate. The primary endpoint is the uterotrophic response, a sensitive and reliable indicator of estrogenic activity.[5]
Causality Behind Experimental Choices:
-
Animal Model: Ovariectomized rodents are used to remove the influence of endogenous estrogens, creating a null background to measure the specific effect of the test compound.
-
Vehicle: A sterile oil vehicle (e.g., sesame, arachis) is chosen because the lipophilic decanoate ester is highly soluble in oil, ensuring stable formulation and creating a subcutaneous depot for slow release.[5]
-
Endpoint: Uterine weight gain (uterotrophy) is a classic, dose-dependent response to estrogen stimulation.[5] Measuring plasma FSH/LH provides a secondary, systemic endpoint, as estrogens suppress gonadotropin secretion via negative feedback on the pituitary.[8]
Caption: Experimental workflow for the in vivo uterotrophic assay.
Step-by-Step Methodology:
-
Animal Preparation: Use adult female Sprague Dawley rats (200-250g). Perform bilateral ovariectomy under appropriate anesthesia. Allow a 2-week recovery period for endogenous hormones to clear.
-
Grouping: Randomly assign animals (n=8-10 per group) to:
-
Group 1: Vehicle control (e.g., 0.1 mL sesame oil).
-
Group 2: Positive control (e.g., Estradiol Valerate, dose-matched).
-
Group 3+: Test groups (3-O-Methylestradiol decanoate at various doses).
-
-
Compound Formulation: Dissolve 3-O-Methylestradiol decanoate in sterile sesame oil to the desired concentrations. Gentle warming and vortexing may be required.
-
Administration: Administer a single subcutaneous injection between the scapulae on Day 0.
-
Monitoring: Record body weight and monitor animal health daily.
-
Sample Collection: At the study endpoint (e.g., Day 14 or 28), euthanize animals via an approved method.
-
Uterine Weight: Immediately dissect the uterus, trim away fat and connective tissue, blot gently to remove luminal fluid, and record the wet weight.
-
Blood Collection: Collect trunk blood or perform cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Hormone Analysis: Quantify plasma Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) levels using commercially available ELISA kits.
-
Data Analysis: Compare uterine weights and hormone levels between groups using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: In Vitro Analysis of ER-Mediated Gene Expression in MCF-7 Cells
This protocol uses an ER-positive breast cancer cell line (MCF-7) to dissect the molecular action of the active metabolite, 3-O-Methylestradiol, on target gene expression.
Causality Behind Experimental Choices:
-
Cell Line: MCF-7 cells are a well-established model for studying ERα signaling.[9]
-
Hormone Depletion: Cells are grown in phenol red-free media with charcoal-stripped serum to remove any estrogenic compounds from the baseline culture conditions, ensuring that any observed effect is due to the added compound.
-
Target Genes: TFF1 (formerly pS2) and GREB1 are classic, well-characterized estrogen-responsive genes, making them excellent reporters of ER genomic activity.[10]
-
Method: qRT-PCR is a highly sensitive and quantitative method to measure changes in mRNA levels, providing direct evidence of transcriptional regulation.[9]
Caption: Workflow for analyzing ER-mediated gene expression in vitro.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM. For experiments, switch to phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) for at least 48 hours.
-
Plating: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: Prepare stock solutions of 3-O-Methylestradiol and 17β-Estradiol (positive control) in DMSO. Serially dilute in media to desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Add treatments to cells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate cells for 24 hours.
-
RNA Isolation: Wash cells with ice-cold PBS. Add 1 mL of an RNA isolation reagent (e.g., TRIzol) to each well and follow the manufacturer's protocol to extract total RNA.[9] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qRT-PCR: Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (TFF1, GREB1) and a reference gene (GAPDH).
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression fold change using the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing to the vehicle control.
Data Interpretation & Expected Outcomes
| Experiment | Metric | Expected Outcome with 3-O-Methylestradiol Decanoate | Interpretation |
| In Vivo Uterotrophic Assay | Relative Uterine Weight (mg/g body weight) | Significant, dose-dependent increase compared to vehicle control. | Confirms potent in vivo estrogenic activity. |
| Plasma FSH/LH Levels | Significant, dose-dependent decrease compared to vehicle control.[8] | Demonstrates systemic hormonal effect via negative feedback on the HPG axis. | |
| In Vitro Gene Expression | Fold Change in TFF1 mRNA | Dose-dependent increase in gene expression. | Indicates direct activation of the genomic ER signaling pathway.[10] |
| Fold Change in GREB1 mRNA | Dose-dependent increase in gene expression. | Confirms ER-mediated transcriptional regulation.[10] |
Troubleshooting:
-
High In Vivo Variability: Ensure precise injection technique and consistent animal age/weight. Increase group sizes if necessary.
-
Compound Precipitation: Ensure the compound is fully dissolved in the oil vehicle before injection. Sonication may aid dissolution.
-
No In Vitro Response: Confirm ER expression in the MCF-7 cell passage being used. Ensure the charcoal-stripped serum is effective at depleting hormones. Test a range of concentrations, as the potency may differ from estradiol.
References
-
de Visser, J., & van der Vies, J. (1977). Oestrogenic activity of oestradiol-decanoate after oral administration to rodents. Acta Endocrinologica, 85(2), 422-428. [Link]
-
Punnonen, R., & Rauramo, L. (1977). Effects of orally administered oestradiol decanoate on plasma oestradiol, oestrone and gonadotrophin levels, vaginal cytology, cervical mucus and endometrium in ovariectomized women. Acta Endocrinologica, 85(2), 429-436. [Link]
-
Eyster, K. M. (Ed.). (2016). Estrogen Receptors: Methods and Protocols. Springer. [Link]
-
Wikipedia contributors. (2024). Pharmacokinetics of estradiol. Wikipedia. [Link]
-
Penna, C., et al. (2021). An In Vivo Model of Estrogen Supplementation Concerning the Expression of Ca2+-Dependent Exchangers and Mortality, Vitality and Survival After Myocardial Infarction in Ovariectomized Rats. International Journal of Molecular Sciences, 22(1), 1-18. [Link]
-
Rauramo, L., Punnonen, R., & Kaihola, H. L. (1978). Effects of estradiol decanoate in ovariectomized women. Journal of Endocrinological Investigation, 1(2), 101-106. [Link]
-
Chen Zhao, Y., & Madak Erdogan, Z. (2022). Systems Biology of Metabolic Regulation by Estrogen Receptor Signaling in Breast Cancer. JoVE (Journal of Visualized Experiments), (185), e53832. [Link]
-
El-Bakary, A. A., & El-Dakrory, F. (2011). Synthesis and Evaluation of Estradiol Derivatives as Anti-Breast Cancer Agents. Medicinal Chemistry, 7(5), 441-447. [Link]
-
Wikipedia contributors. (2024). Nandrolone. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Methylestradiol. Wikipedia. [Link]
-
Lobo, R. A. (1987). Pharmacokinetics of estrogen. Journal of the American Geriatrics Society, 35(10), 925-930. [Link]
-
Brufsky, A. M. (2011). Understanding the estrogen receptor signaling pathway: focus on current endocrine agents for breast cancer in postmenopausal women. Clinical Therapeutics, 33(4), 381-393. [Link]
-
Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology, 116, 135-175. [Link]
-
Clinical Gate. (2015). Endocrinology. Clinical Gate. [Link]
-
Chlebowski, R. T., & Anderson, G. L. (2012). Estrogen Receptor Signaling in Breast Cancer. Cancers, 4(2), 486-503. [Link]
Sources
- 1. Methylestradiol - Wikipedia [en.wikipedia.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oestrogenic activity of oestradiol-decanoate after oral administration to rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of orally administered oestradiol decanoate on plasma oestradiol, oestrone and gonadotrophin levels, vaginal cytology, cervical mucus and endometrium in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. search.lib.utexas.edu [search.lib.utexas.edu]
Troubleshooting & Optimization
Technical Support Center: Solubilizing Hydrophobic Estradiol Esters for Cell Culture Applications
Here is the technical support center for improving the solubility of hydrophobic estradiol esters for cell culture.
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This resource provides expert advice, troubleshooting guides, and detailed protocols for effectively working with hydrophobic estradiol esters in cell culture. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the critical "why" behind these methodologies, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling of hydrophobic estradiol esters.
Q1: Why are estradiol and its esters so difficult to dissolve in aqueous cell culture media?
Estradiol and its esters are steroid hormones with a core structure that is highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1][2] Their chemical structure lacks significant polar groups that can form favorable interactions (like hydrogen bonds) with water molecules. Cell culture media are primarily aqueous systems. When a hydrophobic compound is introduced into an aqueous environment, its molecules tend to aggregate to minimize contact with water, leading to poor solubility and often, precipitation.[3]
Q2: What is a "stock solution" and why is it necessary?
A stock solution is a highly concentrated solution of your compound that can be easily diluted to the much lower final concentrations required for experiments. For hydrophobic compounds like estradiol esters, it is standard practice to first dissolve the powdered compound in a small volume of a suitable organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[4][5][6][7] This creates a stable, concentrated stock that overcomes the initial solubility challenge. This stock is then used for subsequent dilutions into the aqueous culture medium.
Q3: What is a "vehicle control" and why is it critically important?
A vehicle control is an essential component of any well-designed experiment involving a dissolved compound. It consists of treating a set of cells with the same volume of the solvent (the "vehicle") used to dissolve your estradiol ester, but without the ester itself.[8] Organic solvents like DMSO and ethanol are not inert and can have biological effects on cells, even at low concentrations.[9][10] The vehicle control allows you to distinguish between the effects caused by the estradiol ester and any background effects caused by the solvent. The final concentration of the vehicle should be identical across all experimental and control groups.[5]
Q4: How does serum in the culture medium affect the availability of estradiol esters?
Serum contains numerous proteins, with albumin being the most abundant. Steroid hormones, being hydrophobic, readily bind to proteins like albumin in the culture medium.[11][12] This binding is a dynamic equilibrium. While a large portion of the estradiol ester may be protein-bound, only the unbound, or "free," fraction is generally considered biologically active and available to cross the cell membrane and interact with receptors.[13] For experiments investigating estrogenic responses, it is standard practice to use charcoal-stripped fetal bovine serum (FBS), which has been treated to remove endogenous steroids, providing a cleaner baseline for your experiment.[14]
Troubleshooting Guide: Common Solubility Issues
This guide provides direct answers and solutions to specific problems you may encounter during your experiments.
Q1: I dissolved my estradiol ester in ethanol to make a stock solution. When I added it to my cell culture medium, the medium turned cloudy and I see a precipitate. What happened and how can I fix it?
Probable Cause: This is a classic example of "crashing out" or precipitation. The estradiol ester was soluble in the 100% ethanol stock, but when you introduced this stock into the aqueous culture medium, the drastic change in solvent polarity caused the compound to rapidly come out of solution.[3][14][15] Furthermore, some components of culture media, like salts, can have reduced solubility in the presence of organic solvents, potentially contributing to the precipitate.[14]
Solutions:
-
Reduce the Final Solvent Concentration: The most common cause is adding too much of the organic stock to the medium. Your final solvent concentration should ideally be below 0.5%, and for many sensitive cell lines, below 0.1% (v/v).[5][9] Recalculate your dilutions to ensure you are using the smallest possible volume of stock solution. This may require creating a more concentrated stock solution.
-
Use a Serial or Intermediate Dilution Step: Instead of adding the highly concentrated stock directly to your final volume of media, perform an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution, then add this to your culture vessel.[8] This gradual reduction in solvent concentration can prevent the compound from precipitating.
-
Ensure Rapid Dispersion: When adding the stock solution to the medium, do so slowly while gently swirling or vortexing the medium.[8] This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Check for Media Component Precipitation: In some cases, the precipitate might not be your compound but rather salts or other media components that have become insoluble due to the addition of the organic solvent or temperature shifts.[16] Try adding the same amount of vehicle (e.g., ethanol) to media without your compound. If a precipitate still forms, the issue lies with the media-solvent interaction.
Q2: My cells are growing poorly or dying after I treat them with the estradiol ester, even at low concentrations. I don't see any precipitate. What could be the problem?
Probable Cause: The issue is likely cytotoxicity from the organic solvent used to dissolve the ester. Different cell lines have varying sensitivities to solvents like DMSO and ethanol.[9][10] Even if the final concentration is low (e.g., 0.5% or 1%), it could be toxic to your specific cells.
Solutions:
-
Perform a Solvent Toxicity Curve: Before your main experiment, test the tolerance of your cell line to a range of solvent concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1% v/v). Use a cell viability assay (like MTT or Trypan Blue exclusion) to determine the highest concentration of the solvent that does not impact cell health. This will define your acceptable solvent limit for future experiments.
-
Switch to a Less Toxic Solvent: Some studies have found acetone to be less toxic than DMSO or ethanol for certain cell lines, although this must be empirically verified for your system.[9][15]
-
Use a Solubility Enhancer like Cyclodextrin: Consider using a cyclodextrin-based approach to dissolve your ester, which can significantly reduce or eliminate the need for organic solvents. (See Protocol 3 below).
-
Reduce Incubation Time: If the experiment allows, consider reducing the exposure time of the cells to the compound and its vehicle.
Data Presentation
Table 1: Common Solvents for Estradiol Ester Stock Solutions
| Solvent | Recommended Max. Final Concentration in Media (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (verify for your cell line)[9] | Excellent solubilizing power for many hydrophobic compounds.[6] Can induce cell differentiation or have other biological effects.[10] Use anhydrous, cell culture grade.[8] |
| Ethanol (Absolute) | < 0.5% (verify for your cell line)[9] | Good solubilizing power.[4] Can be cytotoxic and cause oxidative stress at higher concentrations.[9] |
| Acetone | < 1% (verify for your cell line)[9] | Shown to be a less toxic alternative for some cell lines.[15] Highly volatile, which requires careful handling. |
| Dimethylformamide (DMF) | < 0.5% (generally more toxic)[9] | High solubilizing capacity but generally exerts more cellular toxicity compared to DMSO or ethanol.[9] Use with caution and only if other solvents fail. |
Experimental Protocols & Workflows
Mandatory Visualization: Workflow for Solubilizing Estradiol Esters
This diagram outlines the decision-making process for successfully preparing and using a hydrophobic estradiol ester in a cell culture experiment.
Caption: Decision workflow for preparing and troubleshooting estradiol ester solutions.
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM Estradiol in Ethanol)
This protocol describes the preparation of a standard 10 mM stock solution of β-Estradiol (MW: 272.38 g/mol ). Adjust calculations based on the molecular weight of your specific ester.
Materials:
-
β-Estradiol powder (or ester equivalent)
-
Absolute Ethanol (200 proof, anhydrous), cell culture grade
-
Sterile, glass vial with a PTFE-lined cap[4]
-
Calibrated analytical balance
-
Sterile serological pipettes or calibrated micropipettes
Procedure:
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution, you need 2.724 mg of β-Estradiol per 1 mL of solvent. For a 10 mL stock, you will need 27.24 mg.
-
Weighing: Under sterile conditions (e.g., in a clean biosafety cabinet), accurately weigh 27.24 mg of β-Estradiol powder and transfer it into the sterile glass vial.
-
Dissolution: Using a sterile pipette, add 10 mL of absolute ethanol to the vial.[4]
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution if needed.[8]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (Ethanol), date, and your initials. Wrap the vial in aluminum foil to protect it from light.[4] Store the stock solution upright at -20°C. The stock is typically stable for several months.[4]
Protocol 2: Preparation of a Working Solution (e.g., 10 nM) in Cell Culture Media
This protocol describes the dilution of the 10 mM stock to a final working concentration of 10 nM, ensuring the final ethanol concentration remains low (0.0001%).
Materials:
-
10 mM Estradiol stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes and micropipettes
Procedure (Serial Dilution):
-
Intermediate Dilution 1 (10 µM): In a sterile tube, add 999 µL of pre-warmed culture medium. Add 1 µL of the 10 mM stock solution. Vortex gently. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution.
-
Final Dilution (10 nM): In a separate sterile tube containing the final volume of media for your experiment (e.g., 10 mL), add 10 µL of the 10 µM intermediate solution. Mix gently by swirling. This creates another 1:1000 dilution, resulting in the final 10 nM working solution.
-
Vehicle Control: Prepare a parallel control by adding the same volumes of pure ethanol and culture medium at each dilution step, but without the estradiol. For this example, the final ethanol concentration is negligible (0.0001%).
-
Immediate Use: It is best practice to prepare fresh working solutions immediately before adding them to your cells to avoid potential degradation or adsorption to plasticware.[5][8]
Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[17][18] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[17]
Materials:
-
Estradiol ester powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Serum-free cell culture medium or phosphate-buffered saline (PBS)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous medium (e.g., serum-free media) at a concentration determined to be non-toxic to your cells (e.g., 1-10 mM).
-
Complexation: Add an excess of the estradiol ester powder directly to the HP-β-CD solution.
-
Incubation: Tightly cap the container and stir or shake the mixture vigorously at room temperature or 37°C overnight, protected from light. The HP-β-CD will form an inclusion complex with the estradiol ester, pulling it into solution.
-
Sterilization and Quantification: The following day, remove the undissolved excess ester powder by passing the solution through a 0.22 µm sterile filter. The resulting clear solution contains the water-soluble estradiol ester-cyclodextrin complex. The exact concentration of the dissolved ester in the filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy) before use in experiments.
-
Application: Use this aqueous stock for dilutions in your complete cell culture medium. Remember to include a vehicle control containing only the HP-β-CD solution.
References
-
Med Handbook. Preparation of ß-Estradiol (1x10-2M) stock solution. [Link]
-
Jawaid, P., et al. (2010). Click synthesis of estradiol-cyclodextrin conjugates as cell compartment selective estrogens. Bioorganic & Medicinal Chemistry, 18(1), 357-363. [Link]
-
Li, S., et al. (2007). Suppression of estrogenic activity of 17-beta-estradiol by beta-cyclodextrin. Journal of Health Science, 53(1), 93-98. [Link]
-
Yousefi, F., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2). [Link]
-
Kołodziejski, K., et al. (2022). A Review on Cyclodextrins/Estrogens Inclusion Complexes. Pharmaceuticals, 15(7), 839. [Link]
-
Patient-Derived Xenograft Core. (2021). SOP_MTL-1.8 Estradiol Stock Formulation. Standard Operating Procedures. [Link]
-
Jawaid, P., et al. (2010). Click synthesis of estradiol-cyclodextrin conjugates as cell compartment selective estrogens. ScienceDirect. [Link]
-
Kołodziejski, K., et al. (2022). 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization. Molecules, 27(19), 6599. [Link]
-
Vandhana, S., et al. (2010). Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture. Indian Journal of Biochemistry & Biophysics, 47(3), 166-71. [Link]
-
ResearchGate. (2017). Could anyone guide me on procedure to dissolve and make dilutions of 17 beta estradiol? [Link]
-
Samuelsen, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50, 443-447. [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? [Link]
-
Al-Akayleh, F., et al. (2021). In Vitro Percutaneous Absorption of Permeation-Enhancing Estrogen Formulations. Pharmaceutics, 13(10), 1545. [Link]
-
Lättig-Tünnemann, G., et al. (2011). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Journal of Controlled Release, 154(3), 305-314. [Link]
-
Mapa, S. T., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100782. [Link]
-
Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]
-
Shareef, A., et al. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. Journal of Chemical & Engineering Data, 51(3), 879–881. [Link]
-
Britannica. (2026). Steroid - Isolation, Extraction, Purification. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Gandar, R. (1984). [Protein binding of steroids]. Revue Francaise de Gynecologie et d'Obstetrique, 79(2), 79-84. [Link]
-
Choi, H. K., et al. (1998). Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. Journal of Pharmaceutical Sciences, 87(12), 1512-5. [Link]
-
Miller, D., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International Journal of Molecular Sciences, 23(10), 5786. [Link]
-
Heringa, M. B., et al. (2018). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Environmental Toxicology and Chemistry, 37(3), 734-746. [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. [Link]
-
Ocampo-García, B. E., et al. (2021). Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. Molecules, 26(11), 3123. [Link]
-
ResearchGate. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media? [Link]
-
CROSBI. (n.d.). Binding of Anabolic Steroids to Human Serum Albumin. [Link]
-
Zewail, A. H., et al. (2001). Femtosecond studies of protein–ligand hydrophobic binding and dynamics: Human serum albumin. Proceedings of the National Academy of Sciences, 98(4), 1489-1494. [Link]
-
Shah, V. P., et al. (1990). In vitro release profile of estradiol transdermal therapeutic systems. Journal of Pharmaceutical Sciences, 79(7), 601-2. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 5. stemcell.com [stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Protein binding of steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 13. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. Suppression of estrogenic activity of 17-beta-estradiol by beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioavailability of oral estradiol prodrugs
As a Senior Application Scientist, I've designed this technical support center to guide you through the common and complex challenges encountered when developing oral estradiol prodrugs. The inherent low bioavailability of oral estradiol presents a significant hurdle, and this guide provides both foundational knowledge and actionable troubleshooting strategies to navigate your experiments successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face.
Q1: What is the primary reason for the extremely low bioavailability of oral estradiol?
The primary reason is extensive first-pass metabolism . When estradiol is administered orally, it is absorbed from the gut and transported via the portal vein directly to the liver before it can enter systemic circulation.[1] In both the intestinal wall and the liver, it is rapidly converted into less active metabolites, primarily estrone and estriol, and then conjugated with sulfates and glucuronides for excretion.[2][3] This metabolic barrier significantly reduces the amount of active estradiol that reaches the bloodstream, resulting in an oral bioavailability of only about 5% (with a wide range of 0.1% to 12%).[1]
Q2: How are estradiol prodrugs, such as estradiol valerate, supposed to overcome this issue?
Estradiol prodrugs are modified versions of the parent hormone, typically through esterification at the 17β-hydroxyl group (e.g., estradiol valerate). The rationale behind this strategy is to mask this key functional group, which can make the molecule more lipophilic and protect it from immediate metabolism during absorption.[1][4] After absorption, esterases in the body are expected to cleave the ester bond, releasing the active 17β-estradiol into the systemic circulation.[1] An ideal ester prodrug should be stable enough to survive the gastrointestinal tract and first-pass metabolism but labile enough to be quantitatively converted to the active drug post-absorption.[4]
Q3: In my pharmacokinetic (PK) study, which key metabolites of estradiol should I be monitoring besides the parent drug?
At a minimum, you should quantify estradiol (E2) and its primary, less potent metabolite, estrone (E1) . The ratio of E1 to E2 is a critical indicator of the extent of first-pass metabolism. With oral administration, you will typically see significantly higher levels of estrone compared to estradiol.[1] Depending on the objectives of your study, you may also consider monitoring other metabolites like estriol (E3) and conjugated forms such as estrone sulfate .[2]
Q4: I'm planning my bioanalytical work. What is the most reliable analytical method for quantifying estradiol and its prodrugs in plasma?
The gold standard for reliably measuring low concentrations of estradiol and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[5][6] This method offers superior sensitivity and specificity compared to traditional immunoassays like RIA and ELISA, which can suffer from cross-reactivity with metabolites, leading to inaccurate results.[5][6] For achieving very low limits of quantification (in the pg/mL range), derivatization of the estrogens prior to LC-MS/MS analysis is a common and effective strategy.[7][8]
Q5: My in vivo study results show extreme variability in estradiol plasma levels between individual animals. Is this normal?
Yes, high interindividual variability is a well-documented characteristic of oral estradiol administration and is largely attributed to differences in the extent of first-pass metabolism among individuals.[1] Factors such as genetics, diet, smoking status, and gut microbiome composition can influence the activity of metabolic enzymes (like Cytochrome P450s), leading to significant differences in drug exposure even at the same dose.[3][9]
Part 2: Troubleshooting Guides
This section provides in-depth, problem-oriented guides for specific experimental challenges.
Guide 1: In Vitro & Formulation Challenges
Causality: The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption.[10][11] Poor permeability suggests that your prodrug, despite its design, may not be efficiently crossing the intestinal epithelial barrier. This could be due to insufficient lipophilicity, large molecular size, or it could be a substrate for efflux transporters (like P-glycoprotein) expressed on the Caco-2 cells.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing premature prodrug hydrolysis.
Data Presentation: Prodrug Stability
Summarize your findings in a clear table to compare stability under different conditions.
| Condition | Incubation Time (min) | % Prodrug Remaining | % Estradiol Formed |
| pH 1.2 Buffer | 120 | 95.2% | 4.8% |
| SGF (with pepsin) | 120 | 94.5% | 5.5% |
| pH 6.8 Buffer | 120 | 88.1% | 11.9% |
| SIF (with pancreatin) | 120 | 25.7% | 74.3% |
In this example, the data clearly points to enzymatic instability in the intestine as the primary issue.
Guide 2: In Vivo Pharmacokinetic (PK) Challenges
Causality: This classic PK profile indicates a failure of in vivo bioactivation. The prodrug is being absorbed successfully but is not being converted to estradiol efficiently by systemic esterases. The promoiety you selected may not be a good substrate for the relevant human enzymes, or the prodrug might be rapidly cleared by other metabolic pathways before conversion can occur.
Troubleshooting Workflow:
-
In Vitro Metabolism Check:
-
Protocol: Incubate the prodrug in fresh liver microsomes and/or S9 fractions (from relevant species, including human) and plasma.
-
Analysis: Monitor the disappearance of the prodrug and the appearance of estradiol over time.
-
Interpretation: If you see slow or no conversion in these systems, it confirms poor enzymatic cleavage.
-
-
Prodrug Re-design:
-
The most direct solution is to synthesize new prodrugs with different promoieties known to be readily cleaved by human carboxylesterases.
-
-
Alternative Strategy: Some novel prodrugs are designed to be activated by specific enzymes in target tissues. [12][13]If this is your strategy, you must verify the expression and activity of that specific enzyme in your animal model and its relevance to humans.
Causality: This "spike" profile can sometimes be seen with highly soluble, rapidly absorbed formulations, especially if lymphatic absorption is involved, which partially bypasses the liver. [1]However, it can also indicate saturation of first-pass metabolism. At low doses, the liver's metabolic capacity is sufficient to clear most of the drug. At higher doses, this system becomes overwhelmed, allowing a disproportionately large amount of drug to "break through" into systemic circulation, leading to a non-linear increase in exposure.
Troubleshooting & Characterization:
-
Dose Escalation Study: Conduct a PK study with at least 3-4 dose levels (e.g., 1, 3, 10 mg/kg). Plot Cmax and AUC vs. Dose. A curve that deviates significantly from a straight line confirms non-linear kinetics.
-
Formulation Modification:
-
Goal: Slow down the absorption rate to avoid saturating metabolic enzymes.
-
Action: Experiment with controlled-release formulations. Modifying particle size can also alter absorption rates. [1]3. Consider Alternative Routes: If the goal is to avoid first-pass metabolism entirely, parenteral or transdermal routes are more suitable, as they deliver the drug directly to the systemic circulation. [2]
-
Guide 3: Analytical Method Development
Causality: Estradiol circulates at very low (pg/mL) concentrations, especially in postmenopausal models or after low oral doses. [14]Achieving the necessary sensitivity requires a highly optimized bioanalytical method.
Troubleshooting Workflow:
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. ClinPGx [clinpgx.org]
- 4. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 8. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of attained estradiol levels in response to oral estradiol plus progesterone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage for in vivo studies with 3-O-Methylestradiol-17-decanoate
The following technical guide is designed for researchers optimizing in vivo protocols for 3-O-Methylestradiol-17-decanoate .
As this specific ester is a specialized research compound (often custom-synthesized or derived), this guide synthesizes pharmacokinetic principles of steroid decanoates (depot effect) with the specific pharmacodynamics of 3-O-Methylestradiol (microtubule modulator/weak estrogen).
Topic: Optimization of In Vivo Dosage & Formulation Context: Sustained-release delivery of 3-methoxyestradiol (3-OMeE2) via lipophilic ester prodrug.[1]
Compound Profile & Mechanism of Action
To optimize dosage, you must understand the two distinct functional moieties of the molecule.[1]
-
The Active Payload (3-O-Methylestradiol): Unlike 17
-estradiol, this metabolite exhibits low affinity for Estrogen Receptors (ER) but possesses significant non-genomic activity , specifically microtubule disruption and antiproliferative effects.[1] It is often used to uncouple genomic estrogenic effects from metabolic/cytoskeletal effects.[1] -
The Delivery System (17-Decanoate Ester): The decanoate chain renders the molecule highly lipophilic (
). It is biologically inactive until hydrolyzed by plasma/tissue esterases.[1]-
Function: Creates a "depot" in the lipid tissues/muscle at the injection site.
-
Kinetics: Slow release (Zero-order to First-order transition) over days to weeks.[1]
-
Mechanism of Release (DOT Visualization)
The following diagram illustrates the critical hydrolysis step required for bioavailability.
Figure 1: Pharmacokinetic pathway of the decanoate ester. The rate-limiting step is the partitioning from the oil depot into circulation, not the hydrolysis.[1]
Troubleshooting Guide & FAQs
Direct solutions to common experimental failures.
Issue 1: "The compound crashes out of solution before injection."
Diagnosis: The decanoate chain increases lipophilicity, making it insoluble in aqueous buffers (PBS/Saline).[1] It requires an oleaginous vehicle.[1][2] Solution:
-
Primary Vehicle: Use Pharmaceutical Grade Sesame Oil or Corn Oil .[1]
-
Co-Solvent (Mandatory for High Concentrations): Add Benzyl Alcohol (BnOH) or Benzyl Benzoate (BB) .
-
Protocol: Dissolve powder in the co-solvent (BnOH/BB) first until clear, then dilute with the warm oil (
).
Issue 2: "We see no biological effect in the first 24 hours."
Diagnosis: This is a pharmacokinetic feature, not a failure.[1] Decanoate esters have a
-
Lag Phase: Expect a 24–48 hour lag before steady-state plasma levels are reached in rodents.
-
Loading Dose: If immediate effects are required, co-administer a small "loading dose" of free 3-O-Methylestradiol (dissolved in DMSO/Saline) alongside the depot injection.[1]
Issue 3: "The animals are losing weight, but we expected estrogenic weight gain."[1]
Diagnosis: 3-O-Methylestradiol has antiproliferative/cytotoxic properties at high doses (microtubule disruption), distinct from the anabolic effects of estradiol.[1] Correction:
-
Check your dosage.[1] You may be in the toxicological range rather than the physiological modulation range.
-
Reference Point: 2-Methoxyestradiol (an analog) shows toxicity >100 mg/kg/day. 3-O-Methylestradiol is generally less potent but can still induce cachexia if overdosed.[1]
Dosage Optimization Protocol
Do not rely on "standard estradiol" doses. This compound requires a specific molar conversion.
Step 1: Calculate Molar Equivalency
Because the decanoate tail adds significant molecular weight (MW), 1 mg of the ester delivers less active steroid than 1 mg of the free powder.
| Compound | Molecular Weight ( g/mol ) | Conversion Factor |
| 3-O-Methylestradiol (Free) | ~286.4 | 1.0 |
| 3-O-Methylestradiol-17-decanoate | ~440.7 | 0.65 |
Key Insight: To deliver a 10 mg dose of active steroid, you must inject 15.4 mg of the decanoate ester (
Step 2: Define the Dosing Interval
Decanoate esters in rodents typically support a dosing interval of 3 to 7 days (compared to daily for free steroids).
-
Mouse Protocol (SC/IM): Inject every 3–4 days.
-
Rat Protocol (IM): Inject every 5–7 days.
Step 3: Dose Ranging Table (Rodent Model)
Start with these ranges based on intended biological endpoint.
| Target Effect | Recommended Dose (Rat/Mouse) | Frequency | Vehicle |
| Physiological Replacement | 10 – 50 | Every 4 days | Sesame Oil |
| Pharmacological/Antagonist | 0.5 – 2.0 mg/kg | Every 3 days | 10% BnOH / 90% Oil |
| Antiproliferative (Cancer) | 10 – 50 mg/kg | Weekly Depot | 20% BB / 80% Castor Oil |
Experimental Workflow: Preparation of Depot Injection
Follow this strict order of addition to prevent precipitation.
Reagents:
-
3-O-Methylestradiol-17-decanoate (Solid)[1]
-
Benzyl Alcohol (Solubilizer/Preservative)[2]
-
Sesame Oil (Carrier) - Must be sterile filtered[1]
-
0.22
m PVDF Syringe Filter (Nylon filters may degrade with Benzyl Alcohol)
Protocol:
-
Weighing: Weigh the specific amount of steroid ester into a sterile glass vial (plastic may absorb the lipophilic compound).
-
Solubilization: Add calculated volume of Benzyl Alcohol (10% of final volume). Vortex for 2 minutes.
-
Check: Solution must be crystal clear. If cloudy, gently heat to
.[1]
-
-
Dilution: Add Sesame Oil (90% of final volume).
-
Mixing: Vortex vigorously or sonicate for 5 minutes at
. -
Sterilization: Pass through a 0.22
m PVDF filter into a sterile crimp-top vial. -
Storage: Store at room temperature (
). Do not refrigerate formulated oil solutions, as the ester will crystallize out of solution.[1]
Decision Logic for Study Design
Use this logic flow to finalize your experimental parameters.
Figure 2: Decision tree for vehicle formulation and compound selection based on study goals.
References
-
Moolman, L. C., et al. (2006).[1] 2-Methoxyestradiol-bis-sulphamate: Potent, orally active antitumour agent.[1] Cancer Chemotherapy and Pharmacology.[3] (Provides comparative PK data for methoxy-estradiol derivatives).
-
Wiki, P. (2025).[1][4] Estradiol decanoate Pharmacokinetics. Retrieved from [Link]
-
Fotherby, K. (1996).[1] Bioavailability of orally administered contraceptive steroids.[5] Contraception.[1] (Foundational text on steroid ester hydrolysis rates).
Sources
- 1. Methylestradiol - Wikipedia [en.wikipedia.org]
- 2. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]
- 3. Estrogen Therapy: Overview, Menopausal Transition, Menopause and Hormone Therapy [emedicine.medscape.com]
- 4. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry Analysis of Estradiol Esters
Welcome to the technical support center for the mass spectrometry analysis of estradiol esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by matrix effects. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to develop robust and reliable analytical methods.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they particularly challenging for estradiol ester analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting substances from the sample matrix.[1] In the analysis of estradiol esters by liquid chromatography-mass spectrometry (LC-MS), components from biological matrices like plasma, serum, or tissue homogenates can either suppress or enhance the signal of your analyte.[1][2] Ion suppression is the more common issue, where matrix components compete with the estradiol ester for ionization, resulting in a weaker signal.[1]
Estradiol esters, being relatively nonpolar, are often extracted with organic solvents that can also co-extract matrix components like phospholipids and other endogenous steroids. These co-extracted substances can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[2][3] The low physiological concentrations of many estradiol esters further exacerbate this problem, as even minor signal suppression can push the analyte below the limit of quantification.[3]
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for all matrix effects?
A2: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it is expected to co-elute with the analyte and experience the same degree of ionization suppression or enhancement.[1][4] This allows for an accurate concentration measurement based on the response ratio of the analyte to the internal standard.
However, a SIL-IS may not be a perfect solution in all cases. Severe matrix effects can still lead to a significant loss of signal for both the analyte and the internal standard, potentially compromising the assay's sensitivity.[1] Furthermore, if the SIL-IS and the analyte have slightly different retention times due to isotopic effects, they may not experience the exact same matrix interference, leading to variability in the results.[1] It is crucial to validate that the SIL-IS accurately tracks the behavior of the analyte in the presence of matrix.
Q3: My analyte signal is inconsistent and recovery is low. How do I know if this is due to matrix effects or other issues?
A3: Distinguishing between low recovery and matrix effects is a critical troubleshooting step. A post-extraction spike experiment is a common method to quantitatively assess matrix effects.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement. If the matrix effect is minimal, but your overall recovery from a pre-extraction spiked sample is low, the issue likely lies with the extraction procedure itself.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for estradiol esters?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the estradiol esters.[5] Two of the most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6][7]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes of interest while allowing matrix components to be washed away.[7][8] For estradiol esters, reversed-phase sorbents like C18 are commonly used.[9] SPE can be highly effective at removing phospholipids, which are a major source of ion suppression in plasma and serum samples.[7]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.[6] For estradiol esters, a common approach is to extract from an aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[10] LLE is effective at removing proteins and salts.[6]
The choice between SPE and LLE depends on the specific matrix and the resources available. SPE can often provide cleaner extracts and is more amenable to automation, while LLE can be a simpler and more cost-effective option for some applications.[11]
Q5: Can derivatization help in overcoming matrix effects?
A5: Yes, derivatization can be a powerful strategy to mitigate matrix effects and improve the sensitivity of estradiol ester analysis.[3] Estradiol and its esters often have poor ionization efficiency in electrospray ionization (ESI), particularly in positive ion mode.[12] Derivatization involves chemically modifying the analyte to introduce a more readily ionizable group.[3]
For example, derivatizing the phenolic hydroxyl group of estradiol with a reagent like dansyl chloride or 4-(Dimethylamino) benzoyl chloride (DMABC) can significantly enhance the ESI signal. This not only improves sensitivity but can also shift the analyte's retention time, moving it away from co-eluting matrix interferences.[3] Furthermore, derivatization can improve the specificity of the assay by increasing the mass of the analyte, moving it to a region of the mass spectrum with less background noise.[13]
II. Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Variability
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the mass spectrometer while injecting an extracted blank matrix sample. Dips in the analyte signal indicate retention times where matrix components are causing suppression.[14]
-
Optimize Chromatography: Adjust your chromatographic gradient to move the elution of your estradiol ester away from the zones of ion suppression identified in the post-column infusion experiment.[14] Sometimes, a small shift in retention time can lead to a significant improvement in signal intensity and reproducibility.[14] Consider using a different column chemistry, such as a polar-embedded column, to alter selectivity.[14]
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, improve your sample preparation method.
-
For LLE: Try a different extraction solvent or a back-extraction step to further remove interferences.[6]
-
For SPE: Optimize the wash steps with different solvent compositions to more effectively remove matrix components before eluting your analyte.[7] Consider using a more selective SPE sorbent if available.
-
-
Consider Derivatization: If signal intensity remains low, derivatization can significantly enhance the ionization efficiency of estradiol esters.[3]
Issue 2: Inaccurate Quantification and Poor Linearity
Possible Cause: Non-co-eluting matrix effects or interference from structurally similar compounds.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that your SIL-IS is co-eluting as closely as possible with your analyte. If there is a slight separation, the two may be experiencing different degrees of matrix effects.
-
Evaluate for Isobaric Interferences: Check for the presence of other endogenous compounds that may have the same mass as your analyte and could be co-eluting. A higher resolution mass spectrometer can help to differentiate between your analyte and potential interferences.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., stripped serum or plasma) to compensate for consistent matrix effects.[5] This ensures that your calibrators and samples experience similar ionization suppression or enhancement, leading to more accurate quantification.
-
Method Validation: Thoroughly validate your method according to regulatory guidelines such as those from the FDA or the International Council for Harmonisation (ICH) M10.[15][16] This includes assessing selectivity, accuracy, precision, and linearity to ensure the method is fit for its intended purpose.[17][18]
III. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Estradiol Esters from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulates.
-
To 500 µL of plasma, add the SIL-IS and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Wash the cartridge with 2 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the estradiol esters with 2 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Estradiol Esters from Human Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of serum in a glass tube, add the SIL-IS and vortex.
-
-
Extraction:
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) to the serum sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS analysis.
-
IV. Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Methods for Estradiol Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High | Moderate | Low |
| Recovery | Moderate-High | High | High |
| Throughput | High | Moderate | Moderate-High (with automation) |
| Cost | Low | Low-Moderate | Moderate-High |
| Selectivity | Low | Moderate | High |
Diagrams
Caption: Troubleshooting flowchart for poor signal and high variability.
V. References
-
ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (n.d.). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]
-
A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. (2020). MethodsX, 7, 100823. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]
-
Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis. (n.d.). Biotage. Retrieved February 13, 2026, from [Link]
-
USFDA guidelines for bioanalytical method validation. (2014, September 10). SlideShare. [Link]
-
ICH M10 on bioanalytical method validation. (2022, May 24). European Medicines Agency. Retrieved February 13, 2026, from [Link]
-
Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. Retrieved February 13, 2026, from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. (2020). Journal of Chromatography B, 1152, 122238. [Link]
-
Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS. (2023). Journal of Pharmaceutical and Biomedical Analysis, 237, 115777. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal, 16(5), 1097-1113. [Link]
-
Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. (2023). Molecules, 28(7), 3201. [Link]
-
Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. (2022). Rapid Communications in Mass Spectrometry, 36(1), e9154. [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved February 13, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved February 13, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. Retrieved February 13, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 13, 2026, from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2024, January 27). International Council for Harmonisation. Retrieved February 13, 2026, from [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS. Retrieved February 13, 2026, from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2020, May 1). LCGC International. Retrieved February 13, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. Retrieved February 13, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION. (2019, October 25). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. (2012). Farmacia, 60(4), 467-481. Retrieved from [Link]
-
A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. (2020). Metabolites, 10(12), 510. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2004, October 1). LCGC International. Retrieved February 13, 2026, from [Link]
-
Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. (2026, February 7). YouTube. Retrieved February 13, 2026, from [Link]
-
Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. (2023). Molecules, 28(23), 7808. [Link]
-
Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. (2021). Semantic Scholar. Retrieved from [Link]
-
Current strategies for quantification of estrogens in clinical research. (2019). Journal of Steroid Biochemistry and Molecular Biology, 190, 165-178. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. Retrieved February 13, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America, 28(8), 616-625. Retrieved from [Link]
-
Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. (2024). Journal of the Serbian Chemical Society. [Link]
-
Use of solid-phase extraction in various of its modalities for sample preparation in the determination of estrogens and progestogens in sediment and water. (2002). Journal of Chromatography A, 963(1-2), 19-31. [Link]
-
Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries. (2019). Environmental Science and Pollution Research, 26, 21975–21986. [Link]
-
Estradiol ELISA Kit Instructions. (n.d.). MediMabs. Retrieved February 13, 2026, from [Link]
-
Estradiol ELISA Assay Kit. (n.d.). Eagle Biosciences. Retrieved February 13, 2026, from [Link]
-
SALIVARY 17β-ESTRADIOL. (2026, January 30). Salimetrics. Retrieved February 13, 2026, from [Link]
-
Estradiol Interference on LC-MS/MS. (n.d.). MSACL. Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. longdom.org [longdom.org]
- 6. arborassays.com [arborassays.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of solid-phase extraction in various of its modalities for sample preparation in the determination of estrogens and progestogens in sediment and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. resolian.com [resolian.com]
How to confirm hydrolysis of 3,17beta-Estradiol-3-methylether-17-decanoate to its active form?
Guide for Researchers: Confirming the Bioactivation of 3,17β-Estradiol-3-methylether-17-decanoate
Welcome to the technical support center. This guide provides in-depth answers, troubleshooting advice, and detailed protocols for researchers working to confirm the hydrolysis of the prodrug 3,17β-Estradiol-3-methylether-17-decanoate into its active form, 17β-Estradiol. As your virtual Senior Application Scientist, I've structured this guide to address the critical questions and challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 3,17β-Estradiol-3-methylether-17-decanoate and why is confirming its hydrolysis critical?
A1: 3,17β-Estradiol-3-methylether-17-decanoate is a synthetic prodrug of 17β-estradiol, the primary female sex hormone.[1][2] A "prodrug" is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes.[3][4][5] This specific molecule is a "double prodrug," meaning it requires two distinct metabolic steps to release the active 17β-estradiol.
Confirming hydrolysis is paramount because the therapeutic efficacy of the compound is entirely dependent on its successful conversion to 17β-estradiol.[6] Failure to hydrolyze means the compound will remain inactive, providing no therapeutic benefit. Therefore, quantifying this conversion is a cornerstone of preclinical and clinical development.
Q2: What are the specific metabolic steps involved in the activation of this prodrug?
A2: The activation is a two-step process mediated by different enzyme classes:
-
Ester Hydrolysis: The decanoate ester at the C17 position is cleaved by esterase enzymes , which are abundant in plasma and various tissues.[7][8][9] This initial step converts the parent compound into an intermediate metabolite, 3-methoxy-17β-estradiol (also known as 3-O-Methylestradiol).
-
O-Dealkylation: The methyl ether group at the C3 position of the intermediate is removed. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes , primarily in the liver.[10] This second step yields the active drug, 17β-estradiol .
The entire bioactivation pathway must be functional for the drug to work as intended.
Caption: The two-step enzymatic conversion of the prodrug to active 17β-estradiol.
Q3: What are the primary analytical techniques to measure the prodrug and its metabolites?
A3: Due to the low concentrations typically found in biological samples and the need to differentiate between structurally similar steroids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12][13]
-
Why LC-MS/MS? It offers unparalleled sensitivity and specificity. It can physically separate the parent drug from its metabolites using liquid chromatography and then selectively detect and quantify each compound based on its unique mass-to-charge ratio.[14] This allows for accurate measurement even in complex matrices like plasma or tissue homogenates.[15][16]
-
Alternatives? High-Performance Liquid Chromatography (HPLC) with UV[17][18] or Fluorescence Detection (FLD)[19][20] can also be used. However, HPLC-UV may lack the required sensitivity for in vivo samples, and HPLC-FLD often requires a derivatization step to make the steroids fluorescent, adding complexity to the sample preparation.[20]
Troubleshooting & In-Depth Experimental Guides
This section provides detailed protocols and troubleshooting advice for common experimental challenges.
Problem 1: I am not detecting the active 17β-Estradiol in my in vitro assay.
This is a common issue that can point to several root causes. The key is to determine which of the two metabolic steps is failing.
The first step is to analyze your samples not just for the final product (17β-Estradiol) but also for the intermediate (3-methoxy-17β-estradiol) and the starting prodrug.
Caption: Troubleshooting logic for identifying the point of failure in the bioactivation pathway.
This protocol is designed to test both enzymatic steps simultaneously. Liver S9 fractions contain both cytosolic (including some esterases) and microsomal (CYP450s) enzymes.
Materials:
-
3,17β-Estradiol-3-methylether-17-decanoate (Prodrug)
-
Pooled Human Liver S9 Fraction
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methyl tert-butyl ether (MTBE) for extraction[12][21]
-
Internal Standard (e.g., d5-Estradiol)[21]
Procedure:
-
Preparation: Thaw Liver S9 fractions on ice. Prepare a master mix of NADPH regenerating system in phosphate buffer.
-
Reaction Setup: In a microcentrifuge tube, add the S9 fraction to the buffered NADPH solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the prodrug (typically dissolved in a small amount of DMSO or ethanol) to the tube to start the reaction. Final concentration should be in the low micromolar range (e.g., 1-10 µM).
-
Time Points: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and stops all enzymatic activity.
-
Sample Preparation: Vortex vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Quantification: Create a standard curve for the prodrug, the intermediate, and 17β-estradiol to quantify their concentrations at each time point.
Problem 2: How do I set up my LC-MS/MS to reliably quantify the prodrug, intermediate, and active estradiol?
Setting up a robust LC-MS/MS method requires careful optimization of both the chromatography (separation) and the mass spectrometry (detection).
| Parameter | Key Consideration | Rationale & Expert Insight |
| Column Chemistry | Reversed-Phase C18 | A C18 column is the workhorse for steroid analysis, providing excellent hydrophobic retention to separate these structurally similar, nonpolar compounds.[17][22] |
| Mobile Phase | Gradient of Water and an Organic Solvent (Methanol or Acetonitrile) with an additive. | A gradient elution is necessary to separate the highly nonpolar prodrug from the more polar estradiol. Additives like 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) are used to improve ionization efficiency.[11][21] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Estrogens like estradiol have a phenolic hydroxyl group that readily deprotonates, making them highly suitable for detection in negative ion mode.[11][22] This often provides better sensitivity than positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM is essential for achieving high specificity and sensitivity. You will monitor specific precursor-to-product ion transitions for each analyte and the internal standard. This filters out background noise, allowing for quantification at very low levels.[22] |
This table provides a starting point. Exact values must be optimized on your specific instrument.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| 17β-Estradiol | 271.2 | 145.1 | -35 |
| 3-methoxy-estradiol | 285.2 | 159.1 | -30 |
| Prodrug | 443.3 (as formate adduct) | 285.2 | -20 |
| d5-Estradiol (IS) | 276.2 | 147.1 | -35 |
Note: The prodrug itself may not ionize well. It may be necessary to monitor an adduct (e.g., formate or acetate) or an in-source fragment.
Caption: A typical bioanalytical workflow for confirming prodrug hydrolysis via LC-MS/MS.
References
-
An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. Clinical Chemistry.[Link]
-
LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Agilent Technologies.[Link]
-
New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Anapharm.[Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules.[Link]
-
High-Performance Liquid Chromatographic Analysis of Steroid Hormones. ResearchGate.[Link]
-
Analysis of steroid hormones using high-resolution liquid chromatography. Analytical Chemistry.[Link]
-
High-performance liquid chromatographic analysis of steroid hormones. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Estrogen ester. Wikipedia.[Link]
-
Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. MDPI.[Link]
-
Outline of the method for quantitative determination of estradiol fatty acid esters. ResearchGate.[Link]
-
Measuring Estrogens at Low Levels in Plasma. Waters Corporation.[Link]
-
Measurement of estradiol-17-fatty acid esters in human tissues. The Journal of Clinical Endocrinology & Metabolism.[Link]
-
LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal.[Link]
-
What is the mechanism of Estradiol Valerate? Bio-Techne.[Link]
-
Hormonally sensitive esterase activity in the mouse uterus results from uptake of plasma... Endocrinology.[Link]
-
3,17beta-Estradiol-3-methylether-17-decanoate. PubChem.[Link]
-
Prodrugs and their activation mechanisms for brain drug delivery. Advanced Drug Delivery Reviews.[Link]
-
Hormonally Sensitive Esterase Activity in the Mouse Uterus Results from Uptake of Plasma Esterase. Endocrinology.[Link]
-
Prodrugs An inactive precursor of a drug... SlideShare.[Link]
-
In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of Pharmaceutical Sciences.[Link]
-
What are the criteria for a prodrug? Patsnap Synapse.[Link]
-
synthesis and characterization of prodrug. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]
-
Esterases – Knowledge and References. Taylor & Francis.[Link]
-
Detection of testosterone esters in blood. Drug Testing and Analysis.[Link]
-
Biological Esterification of Steroids. Endocrine Reviews.[Link]
-
O dealkylation and aliphatic and aromatic hydroxylation of 3-methoxy-17 beta-estradiol by Aspergillus alliaceus. Applied and Environmental Microbiology.[Link]
-
3,17 Beta-Estradiol-3-methylether-17-decanoate. CRO Splendid Lab Pvt. Ltd.[Link]
-
Pharmacokinetics of estradiol. Wikipedia.[Link]
-
In vitro studies on enzymatic cleavage of steroid esters in the female organism. Acta endocrinologica.[Link]
-
High-performance liquid chromatographic determination of 17beta-estradiol and 17beta-estradiol-3-acetate solubilities and diffusion coefficents... Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
- Oral pharmaceutical products containing 17 β-estradiol-3-lower alkanoate...
-
A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids.[Link]
Sources
- 1. 3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,17Beta-Estradiol-3-methylether-17-decanoate | CymitQuimica [cymitquimica.com]
- 3. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. What are the criteria for a prodrug? [synapse.patsnap.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Estrogen ester - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 9. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. O dealkylation and aliphatic and aromatic hydroxylation of 3-methoxy-17 beta-estradiol by Aspergillus alliaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 16. Chromatogram Detail [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. agilent.com [agilent.com]
Addressing off-target effects of modified estradiol compounds
A Guide to Identifying and Mitigating Off-Target Effects
Welcome, researchers, to the technical support center for modified estradiol compounds. As Senior Application Scientists, we understand that while these molecules hold immense therapeutic promise, their journey from bench to clinic is often complicated by unexpected biological activities. The inherent promiscuity of the estrogen receptor (ER) and related signaling pathways means that even minor structural modifications can lead to unforeseen off-target effects, confounding experimental results.[1][2][3]
This guide is designed to be your first line of defense. We have structured it not as a rigid manual, but as a dynamic troubleshooting resource that mirrors the scientific process. Here, you will find answers to common questions, deep dives into specific experimental problems, and validated protocols to help you isolate, identify, and address off-target effects with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries encountered during early-stage research.
Q1: My modified estradiol shows activity in a cell line I thought was ER-negative. What is the most likely cause?
A: This is a classic observation and often points to off-target activity. The most common culprit is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[4][5] Many selective estrogen receptor modulators (SERMs) and degraders (SERDs) exhibit activity at GPER, which can trigger rapid, non-genomic signaling cascades independent of the nuclear ERs (ERα and ERβ).[4][5][6] Other possibilities include metabolism of your compound into a new, active molecule or interaction with other, less common receptors.
Q2: How can I differentiate between a true off-target effect and experimental artifact or cytotoxicity?
A: A rigorous dose-response analysis is critical. A specific, receptor-mediated effect will typically show a sigmoidal dose-response curve with a clear plateau at higher concentrations. In contrast, non-specific cytotoxicity or membrane disruption often presents as a linear response that does not saturate. Running a counter-screen with a structurally similar but inactive compound can also help rule out artifacts.
Q3: What are the fundamental differences between genomic and non-genomic signaling that I should be aware of?
A: Genomic signaling is the "classical" pathway where the compound binds to nuclear ERs, which then act as transcription factors to alter gene expression.[7][8] This process is relatively slow, occurring over hours to days.[7] Non-genomic signaling is rapid, happening within seconds to minutes.[9][10] It is often initiated by receptors at the cell membrane (like GPER or a subpopulation of ERs) and involves the activation of kinase signaling cascades (e.g., MAPK/ERK, PI3K/Akt) and second messengers like calcium or cAMP.[8][10][11] Understanding this time difference is key to designing experiments to parse these effects.
Q4: My compound appears to degrade quickly in my cell culture media. Could this be the source of my inconsistent results?
A: Absolutely. Both chemical and metabolic instability can lead to confounding results. Chemically unstable compounds may degrade under standard incubation conditions (light, temperature, pH). More commonly, compounds are metabolized by enzymes present in cells or serum supplements into metabolites that may be inactive, less active, or—importantly—possess a completely different activity profile.[12] Assessing the stability of your parent compound and profiling its major metabolites is a crucial step.
Part 2: In-Depth Troubleshooting Guides
These guides provide structured, step-by-step workflows for addressing complex experimental challenges.
Guide 1: Investigating Unexpected Activity in an ER-Negative Cell Line
Scenario: You have designed a novel SERD based on the estradiol scaffold. In your ER-positive MCF-7 cells, it behaves as expected, degrading ERα. However, when you test it in an ER-negative breast cancer line (e.g., MDA-MB-231 or SUM149), you observe potent induction of apoptosis, an effect you did not anticipate.[4]
Causality: This result strongly suggests your compound is acting through a non-ERα pathway. The goal is to systematically identify this alternative target.
Workflow Diagram: Identifying the Off-Target Pathway This diagram outlines the logical flow for diagnosing the source of unexpected activity in a system presumed to be non-responsive.
Caption: Troubleshooting workflow for unexpected activity.
Step 1: Rigorously Confirm ER-Negative Status
-
Rationale: Cell line identity can drift over passages. Before proceeding, it is essential to re-validate the ERα and ERβ status of the cell line batch you are currently using.
-
Protocol: Western Blot for ERα
-
Lysate Prep: Culture your ER-negative cell line (e.g., MDA-MB-231) and a positive control (e.g., MCF-7) to 80% confluency. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a validated primary antibody for ERα (e.g., clone D8H8) overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an ECL substrate and image the blot. A band at ~66 kDa should be present in MCF-7 but absent in your test line. Always include a loading control (e.g., β-actin). Self-Validation: The inclusion of a known positive control (MCF-7) is non-negotiable and validates the antibody and protocol's ability to detect the target.
-
Step 2: Investigate GPER (GPR30) Activation
-
Rationale: GPER is a 7-transmembrane receptor that signals via G-proteins, often leading to a rapid increase in intracellular cyclic AMP (cAMP).[4][5] Measuring cAMP is a direct functional readout of GPER activation.
-
Protocol: cAMP Accumulation Assay
-
Cell Plating: Plate GPER-expressing cells (e.g., SKBR3, or your cell line of interest if confirmed to express GPER) in a 96-well plate.
-
Pre-treatment: Starve cells of serum for 4-6 hours. Add a phosphodiesterase inhibitor like IBMX (100 µM) 30 minutes prior to treatment to prevent cAMP degradation.
-
Treatment: Add your modified estradiol compound over a dose range (e.g., 1 nM to 10 µM). Include a positive control (GPER agonist G-1) and a vehicle control (DMSO). Incubate for 15-30 minutes.
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE-based assays) according to the manufacturer's instructions. Self-Validation: The G-1 positive control confirms the assay is responsive to GPER activation. A GPER antagonist (e.g., G-36) can be used in co-treatment with your compound to confirm the effect is specifically mediated by GPER.
-
Step 3: Broad Kinase and Receptor Profiling
-
Rationale: If your compound is not acting through GPER, it may be hitting one or more other targets. A broad profiling screen is an unbiased, efficient way to identify these interactions without a prior hypothesis.
-
Action: Submit your compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). Request a panel that includes a wide range of nuclear receptors, GPCRs, and kinases.
-
Data Interpretation: The service will provide data as "% inhibition" at a fixed concentration (e.g., 10 µM).
-
Prioritize hits showing >50% inhibition.
-
Follow up on high-priority hits by determining their IC50 or Kd values in dedicated dose-response assays. This quantitative data is essential to confirm the interaction and assess its potency relative to your on-target activity.
-
Data Summary Table: Interpreting Profiling Results
| Parameter | On-Target (ERα) | Off-Target Hit 1 (GPER) | Off-Target Hit 2 (Kinase X) | Interpretation |
| Binding Affinity (Kd) | 1.5 nM | 250 nM | >10,000 nM | Highly potent for ERα. Moderate affinity for GPER. Negligible binding to Kinase X. |
| Functional Potency (EC50) | 0.8 nM | 400 nM | Not Active | High on-target potency. Off-target effect via GPER is possible at higher concentrations. |
| Selectivity Window | - | 312-fold (vs. ERα) | >12,500-fold (vs. ERα) | A >100-fold window is generally considered good, but physiological relevance depends on Cmax. |
Guide 2: Distinguishing On-Target vs. Off-Target Gene Expression
Scenario: Your novel SERM regulates a set of genes in U2OS-ERα cells as expected. However, it also regulates a different, unexpected set of genes in U2OS-ERβ cells.[13] You need to confirm if this ERβ-specific regulation is a true on-target effect or an off-target liability.
Causality: SERMs can exhibit different pharmacological profiles (agonist vs. antagonist) depending on the receptor subtype (ERα vs. ERβ) and the specific gene's promoter context.[13] The goal is to determine if the observed gene regulation is dependent on the presence of ERβ.
Workflow Diagram: Validating Target-Dependent Gene Regulation
Caption: Workflow to confirm target-dependent gene expression.
Protocol: siRNA-Mediated Knockdown for Target Validation
-
Reagent Preparation: Resuspend validated siRNA targeting ERβ and a non-targeting control (NTC) siRNA according to the manufacturer's protocol.
-
Transfection: Plate U2OS-ERβ cells to be 30-50% confluent at the time of transfection. Prepare siRNA-lipid complexes (e.g., using Lipofectamine RNAiMAX) in serum-free media. Add complexes to cells and incubate for 24-48 hours.
-
Validate Knockdown: Harvest a subset of cells to confirm ERβ knockdown via qPCR or Western Blot (as described in Guide 1). Expect >70% reduction in ERβ expression compared to the NTC.
-
Compound Treatment: Replace media with fresh media containing your modified estradiol compound or vehicle. Incubate for the desired time (e.g., 24 hours for gene expression).
-
Analysis: Harvest RNA, synthesize cDNA, and perform qPCR for your gene of interest. Self-Validation: The NTC siRNA control is crucial. It accounts for any effects from the transfection process itself. If the compound's effect on gene expression is significantly attenuated or abolished in the ERβ-knockdown cells compared to the NTC-treated cells, you have demonstrated that the effect is on-target.
References
-
Baker, M. E. (2013). The promiscuous estrogen receptor: Evolution of physiological estrogens and response to phytochemicals and endocrine disruptors. PubMed. [Link]
-
Darbre, P. D. (2005). Oestrogen-receptors (ER) are likely to be promiscuous: wider role for oestrogens and mimics. Medical Hypotheses. [Link]
-
Anonymous. (2013). The Case of the Promiscuous Estrogen Receptor. Science Over a Cuppa. [Link]
-
Harms, M. J., & Thornton, J. W. (2014). Evolution of Minimal Specificity and Promiscuity in Steroid Hormone Receptors. PLOS Genetics. [Link]
-
Ng, H. W., Perkins, R., Tong, W., & Hong, H. (2014). Versatility or promiscuity: the estrogen receptors, control of ligand selectivity and an update on subtype selective ligands. International Journal of Environmental Research and Public Health. [Link]
-
Clise-Dwyer, K., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. Journal for ImmunoTherapy of Cancer. [Link]
-
Valadez-Cosmes, P., et al. (2013). Consequences of nongenomic actions of estradiol on pathogenic genital tract response. Reproductive Biology and Endocrinology. [Link]
-
Micevych, P., & Kelly, M. J. (2012). Rapid non-genomic effects of oestradiol on GnRH neurons. Journal of Neuroendocrinology. [Link]
-
Clise-Dwyer, K., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. ResearchGate. [Link]
-
Levin, E. R. (2002). [Non-genomic steroid effects: estrogen action revisited]. Presse Médicale. [Link]
-
ResearchGate. (n.d.). Well-Validated Assays for Evaluating Estrogen Receptor and Progesterone... ResearchGate. [Link]
-
Szinte, B., et al. (2022). Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions. International Journal of Molecular Sciences. [Link]
-
WebMD. (2025). SERMs and SERDs for Breast Cancer. WebMD. [Link]
-
Fitzgibbons, P. L., et al. (2014). Recommendations for validating estrogen and progesterone receptor immunohistochemistry assays. Archives of Pathology & Laboratory Medicine. [Link]
-
Iorga, A., et al. (2017). Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury. Frontiers in Physiology. [Link]
-
Grisoni, F., et al. (2016). Predictive Modeling of Estrogen Receptor Binding Agents Using Advanced Cheminformatics Tools and Massive Public Data. Frontiers in Environmental Science. [Link]
-
Mekenyan, O. G., et al. (2000). Computationally Based Identification Algorithm for Estrogen Receptor Ligands: Part 1. Predicting hERα Binding Affinity. Toxicological Sciences. [Link]
-
Li, X., et al. (2019). Predictive Modeling of Estrogen Receptor Agonism, Antagonism, and Binding Activities Using Machine and Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Macgrogan, G., et al. (2016). Estrogen-Receptor, Progesterone-Receptor and HER2 Status Determination in Invasive Breast Cancer. Concordance between Immuno-Histochemistry and MapQuant™ Microarray Based Assay. Anticancer Research. [Link]
-
Mor-Rigan, A., & Mor, O. (2009). How computational methods try to disclose the estrogen receptor secrecy--modeling the flexibility. Current Medicinal Chemistry. [Link]
-
Clise-Dwyer, K., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. PubMed. [Link]
-
Arnal, J. F., et al. (2017). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. Nature Reviews Endocrinology. [Link]
-
Saldivar-Carranza, E., et al. (2021). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. MDPI. [Link]
-
Zhu, B. T., & Conney, A. H. (1998). Functional Role of Estrogen Metabolism in Target Cells: Review and Perspectives. Carcinogenesis. [Link]
-
Hamilton, E. P. (2021). SERDs Represent the Next Generation of ER-Targeting Therapy in Breast Cancer. OncLive. [Link]
-
Scott, J. S., & Tice, C. M. (2022). SERDs: a case study in targeted protein degradation. Chemical Society Reviews. [Link]
-
Haggard, D. E., et al. (2016). High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences. [Link]
-
DUTCH Test. (2024). Estrogen Metabolism 101: A Practical Guide to Understanding and Measuring. YouTube. [Link]
-
MedlinePlus. (2024). Estrogen Receptor, Progesterone Receptor Tests. MedlinePlus. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Pop, A. M., et al. (2023). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules. [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Tee, M. K., et al. (2004). Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β. Molecular and Cellular Biology. [Link]
-
Le, J., & Clegg, D. J. (2017). Metabolic impact of endogenously produced estrogens by adipose tissue in females and males across the lifespan. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Frontiers. (n.d.). Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. Frontiers. [Link]
-
Li, W., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Molecules. [Link]
-
Breastcancer.org. (2025). Breast Cancer Hormone Receptor Status. Breastcancer.org. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Deb, S., et al. (2014). Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. Expert Opinion on Investigational Drugs. [Link]
-
Research and Reviews. (2017). Importance of Selective Estrogen Receptor Modulators as Potential Multiple Therapeutic Agents. Research and Reviews: Journal of Chemistry. [Link]
-
U.S. Food and Drug Administration. (2020). Estradiol Vaginal Insert, ER. FDA.gov. [Link]
Sources
- 1. The promiscuous estrogen receptor: Evolution of physiological estrogens and response to phytochemicals and endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oestrogen-receptors (ER) are likely to be promiscuous: wider role for oestrogens and mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatility or promiscuity: the estrogen receptors, control of ligand selectivity and an update on subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid non-genomic effects of oestradiol on GnRH neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Non-genomic steroid effects: estrogen action revisited] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 12. Functional role of estrogen metabolism in target cells: review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Estradiol Ethers and Esters
<_
Welcome to the technical support center for estradiol ether and ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these critical derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges and optimizing reaction yields. Our approach is grounded in explaining the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary challenges in synthesizing estradiol ethers and esters?
A1: The main challenges revolve around the differential reactivity of the two hydroxyl groups on the estradiol scaffold: the phenolic 3-hydroxyl (3-OH) and the secondary aliphatic 17β-hydroxyl (17β-OH). The 3-OH is more acidic and generally more reactive towards electrophiles under basic conditions. Key challenges include:
-
Chemoselectivity: Achieving selective etherification or esterification at one hydroxyl group without affecting the other.
-
Steric Hindrance: The 17β-OH is sterically hindered, which can impede reactions at this site.[1][2]
-
Side Reactions: Competing reactions such as elimination, especially with tertiary alcohols, or rearrangements can lower yields.[3]
-
Purification: Separating the desired product from starting material, diastereomers, and reaction byproducts can be complex.[4][5]
Q2: How do I choose the appropriate reaction for my target molecule?
A2: The choice of reaction depends on whether you are synthesizing an ether or an ester, and at which position (3-OH or 17β-OH).
-
For Ethers: The Williamson ether synthesis is a classic and effective method, particularly for the more reactive 3-OH.[3][6][7] For sterically hindered alcohols, the Mitsunobu reaction can be a powerful alternative, although it proceeds with inversion of stereochemistry.[8][9][10]
-
For Esters: Fischer-Speier esterification is a straightforward acid-catalyzed method, but the equilibrium nature of the reaction requires driving it to completion.[11][12][13] For milder conditions, especially with sensitive substrates, the Steglich esterification using DCC/DMAP is highly effective.[1][14][15][16]
Troubleshooting Guide: Estradiol Ether Synthesis
Issue 1: Low Yield in Williamson Ether Synthesis at the 3-OH Position
Q: I am attempting a Williamson ether synthesis to form a 3-O-alkyl estradiol ether, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields in this reaction often stem from incomplete deprotonation of the phenolic hydroxyl, side reactions of the alkylating agent, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
1. Incomplete Deprotonation:
-
The "Why": The Williamson ether synthesis is an SN2 reaction where an alkoxide attacks an alkyl halide.[3] For the phenolic 3-OH of estradiol, a sufficiently strong base is required to generate the phenoxide nucleophile. Incomplete deprotonation means less nucleophile is available to react.
-
Troubleshooting Steps:
-
Choice of Base: While weaker bases like K₂CO₃ can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensure complete deprotonation.
-
Anhydrous Conditions: Moisture will consume the base and quench the phenoxide.[17] Ensure all glassware is oven-dried and use anhydrous solvents.
-
2. Alkylating Agent Issues:
-
The "Why": The reactivity of the alkylating agent follows the order I > Br > Cl.[17] More importantly, the structure of the alkyl group is critical. Primary alkyl halides are ideal for SN2 reactions. Secondary and tertiary halides are prone to E2 elimination, especially with a strong base, leading to alkene byproducts.[3][6]
-
Troubleshooting Steps:
-
Halide Choice: If using an alkyl chloride, consider switching to the bromide or iodide for faster reaction rates.
-
Alkyl Group Structure: If your protocol uses a secondary or tertiary halide, expect lower yields due to competing elimination. If possible, redesign the synthesis to use a primary halide.
-
3. Reaction Conditions:
-
The "Why": Solvent choice and temperature play a crucial role. Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[7][17]
-
Troubleshooting Steps:
-
Solvent: If using a less polar solvent like THF, consider switching to DMF or DMSO.
-
Temperature: While some reactions proceed at room temperature, gentle heating (50-80 °C) can increase the reaction rate.[7] However, excessive heat can promote elimination.
-
Workflow for Optimizing Williamson Ether Synthesis:
Caption: Troubleshooting flowchart for Williamson ether synthesis.
Troubleshooting Guide: Estradiol Ester Synthesis
Issue 2: Difficulty in Esterifying the Sterically Hindered 17β-OH
Q: I am trying to synthesize a 17β-estradiol ester using Fischer esterification, but the reaction is either incomplete or requires harsh conditions that degrade my starting material. What are my options?
A: The steric hindrance around the 17β-hydroxyl group makes it a poor nucleophile, rendering standard Fischer esterification inefficient.[2] Milder, more potent activation methods are required. The Steglich esterification is an excellent alternative.
1. Understanding the Limitation of Fischer Esterification:
-
The "Why": Fischer esterification relies on protonating the carboxylic acid to make it more electrophilic for attack by the alcohol.[11][13] This is a reversible process, and for a hindered alcohol like the 17β-OH, the activation barrier is high and the equilibrium is often unfavorable. Driving the reaction requires high temperatures and a large excess of the alcohol or removal of water, which can be problematic.
2. The Steglich Esterification Advantage:
-
The "Why": The Steglich esterification utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14][16] The mechanism avoids the harsh acidic conditions and equilibrium limitations of the Fischer method. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the sterically hindered 17β-OH.[14][15]
-
Key Benefits:
-
Mild Conditions: The reaction is typically run at room temperature, preserving sensitive functional groups.[15][16]
-
High Yields for Hindered Alcohols: It is particularly effective for esterifying sterically demanding alcohols.[1][14]
-
Irreversible Water Removal: The DCC byproduct, dicyclohexylurea (DCU), is a stable solid that precipitates from the reaction, effectively removing water and driving the reaction to completion.[16]
-
Protocol for Steglich Esterification of 17β-Estradiol:
| Step | Procedure | Rationale |
| 1 | Dissolve 17β-estradiol (1 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or THF). | Using a slight excess of the carboxylic acid ensures complete consumption of the more valuable estradiol. DMAP is the catalyst. |
| 2 | Cool the solution to 0 °C in an ice bath. | Cooling helps to control the initial exothermic reaction upon addition of DCC. |
| 3 | Add a solution of DCC (1.2 eq.) in the same solvent dropwise. | Slow addition prevents rapid heat generation and potential side reactions. |
| 4 | Allow the reaction to warm to room temperature and stir for 12-24 hours. | The reaction is typically slow but proceeds to high conversion. |
| 5 | Monitor the reaction by TLC or LC-MS. | Check for the disappearance of the estradiol starting material. |
| 6 | Upon completion, filter the reaction mixture to remove the precipitated DCU. | This is a key advantage for purification. |
| 7 | Purify the filtrate using column chromatography. | Separates the desired ester from excess carboxylic acid and any remaining reagents. |
Mechanism Overview of Steglich Esterification:
Caption: Simplified mechanism of the Steglich esterification.
FAQs: Protecting Groups and Purification
Q3: When should I use a protecting group for estradiol synthesis?
A3: Protecting groups are essential when you need to perform a reaction at one hydroxyl group while the other is more reactive under the chosen conditions.[18]
-
Scenario 1: Modifying the 17β-OH. To perform reactions like oxidation or substitution at the 17β-position without affecting the more reactive 3-OH, you must first protect the 3-OH. A common strategy is to form a silyl ether (e.g., TBDMS ether) or a benzyl ether at the 3-position. These groups are stable to many reaction conditions and can be selectively removed later.
-
Scenario 2: Modifying the Aromatic Ring. If you are performing electrophilic aromatic substitution (e.g., formylation, halogenation) on the A-ring, both hydroxyl groups should be protected to prevent them from interfering with the reaction.[19]
Q4: What are the best methods for purifying my final estradiol ether or ester product?
A4: Purification is critical for obtaining a high-purity product.
-
Column Chromatography: This is the most common and effective method for separating estradiol derivatives.[5] A silica gel stationary phase with a gradient elution system (e.g., hexanes/ethyl acetate) is typically used. The polarity of the solvent system is adjusted based on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain crystalline material.
-
Analytical Techniques: To confirm purity and structure, use a combination of techniques:
-
TLC: For rapid monitoring of reaction progress and column fractions.
-
NMR (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (LC-MS, GC-MS): To confirm the molecular weight and assess purity.[20][21][22][23] For volatile derivatives, GC-MS may require a derivatization step to lower the boiling point.[24]
-
References
- Fiveable. Steglich Esterification Definition.
- Bucourt, R., et al. (1978). New biospecific adsorbents for the purification of estradiol receptor. PubMed.
- Kushnir, M. M., et al. (2010). Current strategies for quantification of estrogens in clinical research. PMC - NIH.
- Organic Chemistry Portal. Steglich Esterification.
- Fraser, D., et al. (2000). Solid-Phase Synthesis of Phenolic Steroids: From Optimization Studies to a Convenient Procedure for Combinatorial Synthesis of Biologically Relevant Estradiol Derivatives. ACS Publications.
- Tapolcsányi, P., et al. (2025). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Source Not Available.
- Smith, A. M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source Not Available.
- Pratt, J. J., et al. (1970). Chromatographic purification of estradiol-17 for use in radio-ligand assay. PubMed.
- Scribd. Mitsunobu | PDF | Ester | Functional Group.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Wikipedia. Steglich esterification.
- Pellicciari, R., et al.
- Maltais, R., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. MDPI.
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Salameh, W. A., et al. (2010). Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. PMC.
- ResearchGate. Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens | Request PDF.
- Wikipedia. Williamson ether synthesis.
- Koivunen, P., et al. (2013). LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization.
- van der Loo, M., et al. (2020). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. PMC.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- BYJU'S. Williamson Ether Synthesis reaction.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Organic Chemistry Portal. Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Wikipedia. Fischer–Speier esterification.
- Eastern Illinois University. Derivatization and Separation of Natural Estrogens (estrone, 17β-estradiol, and estriol) Using Gas Chromatography with Flame.
- Organic Chemistry Portal. Protective Groups.
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. New biospecific adsorbents for the purification of estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic purification of estradiol-17 for use in radio-ligand assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. Steglich esterification - Wikipedia [en.wikipedia.org]
- 17. francis-press.com [francis-press.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thekeep.eiu.edu [thekeep.eiu.edu]
Technical Resource Center: Validating Analytical Methods for Novel Estradiol Analogs
Welcome to the Technical Resource Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the validation of new analytical methods for novel estradiol analogs. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure your data is robust, reliable, and compliant with regulatory expectations.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2] For a novel estradiol analog, this means ensuring the method can accurately and precisely measure the molecule's identity, strength, quality, and purity.[3][4] This resource is structured to walk you through the entire validation lifecycle, from foundational concepts to in-depth troubleshooting.
Section 1: Foundational Concepts & The Validation Workflow
This section addresses the high-level questions that form the basis of a sound validation strategy.
Frequently Asked Questions (FAQs)
Q: What is analytical method validation and why is it critical for a novel estradiol analog?
A: Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended use.[5] For a novel estradiol analog, which has a structure similar to endogenous hormones, validation is paramount to ensure the method can distinguish the new chemical entity from structurally related compounds, metabolites, and degradation products.[6] This process is mandated by regulatory bodies like the FDA and EMA and is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[1][2][7][8] The objective is to guarantee that the data generated is reliable for making critical decisions throughout the drug development lifecycle.[9]
Q: What are the core parameters I need to evaluate during validation?
A: The core validation characteristics, as defined by ICH Q2(R1), are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[2][10]
-
Linearity & Range: Demonstrating a direct proportional relationship between the analyte concentration and the method's response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with variations (e.g., different days, analysts, or equipment).[2]
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10][12][13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Q: Which analytical techniques are most common for estradiol and its analogs?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards.[14] HPLC, often coupled with UV or fluorescence detectors, is robust for purity and assay testing.[15] LC-MS/MS offers superior specificity and sensitivity, making it ideal for quantifying low concentrations in complex biological matrices and for identifying metabolites and degradation products.[16][17][18][19][20]
The Method Validation Workflow
A successful validation project follows a logical sequence. The process begins with a well-developed and optimized analytical method. Only then can the formal validation protocol be executed, followed by data analysis and final reporting.
Caption: High-level workflow for analytical method validation.
Section 2: Troubleshooting Validation Parameters
This section provides practical, Q&A-based guidance for addressing common issues encountered during the validation of methods for estradiol analogs.
Specificity & Selectivity
Specificity ensures that the signal you measure comes only from your analyte of interest.[2] For an estradiol analog, this is crucial to avoid interference from endogenous steroids, synthetic precursors, or degradation products.[6]
Q: How do I definitively prove the specificity of my method?
A: A combination of approaches is recommended. The most powerful tool is a forced degradation study .[21][22] By intentionally stressing your drug substance (e.g., with acid, base, peroxide, heat, and light), you generate potential degradation products.[22][23] Your analytical method must then demonstrate that the peaks for these degradants are well-resolved from the main analyte peak.[22] This is often assessed using a photodiode array (PDA) detector to check for peak purity.
Q: My chromatogram shows a co-eluting peak with my estradiol analog in a stressed sample. What should I do?
A: This indicates a lack of specificity that must be resolved.
-
Modify Chromatographic Conditions: The first step is to adjust your HPLC or LC-MS/MS method.[24]
-
Change Mobile Phase Composition: Alter the ratio of organic solvent to aqueous buffer.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of the analog or interferent, altering retention time.
-
Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) to exploit different separation mechanisms.
-
-
Use a More Specific Detector: If chromatographic separation is impossible, an LC-MS/MS method can provide specificity by monitoring unique precursor-to-product ion transitions for your analyte.[17]
Linearity & Range
Linearity demonstrates that the method's response is proportional to the analyte concentration. The range is the interval over which the method is shown to be precise, accurate, and linear.
Q: My calibration curve has a low coefficient of determination (R² < 0.995). What are the common causes?
A: A non-linear response can stem from several issues:
-
Detector Saturation: At high concentrations, the detector response may plateau. Your upper concentration standard may be too high. Solution: Narrow the concentration range of your calibration standards.
-
Inaccurate Standard Preparation: Pipetting errors or incorrect dilutions are common culprits.[25] Solution: Carefully re-prepare fresh standards from a new stock solution. Verify the accuracy of all pipettes and volumetric flasks.
-
Analyte Adsorption: Steroids can be "sticky" and adsorb to plasticware or HPLC components at low concentrations. Solution: Use silanized glass vials or low-adsorption autosampler vials. Prime the HPLC system thoroughly with the mobile phase and sample solvent.
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.995 |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Y-intercept | Should be minimal and not statistically different from zero |
Table 1: Common acceptance criteria for linearity.
Accuracy & Precision
Accuracy measures how close your results are to the true value, while precision measures the scatter between replicate measurements.[26]
Q: My accuracy (percent recovery) is consistently low (<98%) for spiked matrix samples. What should I investigate?
A: Low recovery often points to issues with the sample preparation or matrix effects.
-
Inefficient Extraction: Your estradiol analog may not be fully extracted from the sample matrix (e.g., plasma, cream base). Solution: Optimize the extraction procedure. This could involve trying a different extraction solvent, adjusting the pH, or using a more rigorous technique like solid-phase extraction (SPE) instead of liquid-liquid extraction (LLE).
-
Matrix Effects (LC-MS/MS): Components in the sample matrix can suppress or enhance the ionization of your analyte in the mass spectrometer source, leading to inaccurate quantification. Solution:
-
Improve Sample Cleanup: Use a more selective SPE sorbent to remove interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction for recovery and ionization variability.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.
-
Q: My precision results (%RSD) are outside the acceptance criteria (>2% for assay, >15% for impurities). What's the root cause?
A: Poor precision indicates random error in the analytical process.
-
Inconsistent Sample Preparation: Variability in pipetting, weighing, or extraction steps will lead to scattered results.
-
HPLC System Issues: A faulty injector, leaking pump seals, or a poorly packed column can all introduce variability.[27]
-
Analyst Technique: Inconsistent technique between different analysts can be a source of intermediate precision failure.
Caption: A logical flow for troubleshooting poor precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD and LOQ define the lower limits of the method's performance and are critical for analyzing impurities or low-dose formulations.[25]
Q: How do I determine the LOD and LOQ for my method?
A: The ICH Q2(R1) guideline describes several acceptable approaches.[12]
-
Based on Signal-to-Noise Ratio (S/N): This is common for chromatographic methods. You analyze samples with known low concentrations of your analyte. The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD, and a ratio of 10:1 is the LOQ.[12]
-
Based on the Standard Deviation of the Response and the Slope: This is a more statistically robust method.
Q: My method isn't sensitive enough; the LOQ is too high for my application. How can I improve it?
A: To lower the LOQ, you need to either increase the signal (S) or decrease the noise (σ).
-
Increase Signal (S):
-
Decrease Noise (σ):
Section 3: Protocols & Methodologies
This section provides step-by-step guides for key validation experiments.
Protocol 3.1: Performing a Forced Degradation Study
Objective: To demonstrate the specificity and stability-indicating nature of the analytical method.
Materials:
-
Novel estradiol analog reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system with PDA or MS detector
-
Photostability chamber and calibrated oven
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the estradiol analog in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a calibrated oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your proposed analytical method.
-
Evaluation:
-
Aim for 5-20% degradation of the main peak.[22]
-
Assess peak purity of the analyte peak in all chromatograms using a PDA detector.
-
Ensure all major degradation peaks are baseline resolved from the main analyte peak.
-
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. Available at: [Link]
-
Guideline on bioanalytical method validation | European Medicines Agency (EMA). Available at: [Link]
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | ECA Academy. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics | ECA Academy. Available at: [Link]
-
Development and statistical validation of a quantitative method for the determination of steroid hormones in environmental water by column liquid chromatography/tandem mass spectrometry | PubMed. Available at: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? | MPL Lösungsfabrik. Available at: [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare. Available at: [Link]
-
Excelling With Excel: Analytical Method Validation Using LOD and LOQ | Bitesize Bio. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures | FDA. Available at: [Link]
-
CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) | Adwoa Biotech - YouTube. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance | ProPharma. Available at: [Link]
-
ICH guideline M10 Step2b on bioanalytical method validation | European Medicines Agency (EMA). Available at: [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations | ResearchGate. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | European Medicines Agency (EMA). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology | FDA. Available at: [Link]
-
How to Find LOD and LOQ using EXEL? | YouTube. Available at: [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation | PMC - NIH. Available at: [Link]
-
Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent | PubMed. Available at: [Link]
-
Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons | PubMed. Available at: [Link]
-
(PDF) Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations | ResearchGate. Available at: [Link]
-
Method Development and Validation of Stability Indicating RP-HPLC | Longdom Publishing. Available at: [Link]
-
Chromatographic Purity of Estradiol Using the ACQUITY UPC2 System . Available at: [Link]
-
Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction | MDPI. Available at: [Link]
-
Common Problems in Analytical Method Validation | Pharma Specialists. Available at: [Link]
-
Measurement of estradiol in human serum by LC-MS/MS using a novel estrogen-specific derivatization reagent . Available at: [Link]
-
HPLC Method Development and Validation for Residue Analysis of Steroid | RJPT. Available at: [Link]
-
Top Mistakes in Analytical Method Validation and How to Avoid Them . Available at: [Link]
-
Common Issues in HPLC Analysis | Medikamenter Quality Services. Available at: [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review | PMC. Available at: [Link]
-
Determination of estradiol and its degradation products by liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Novel analytical methods for the determination of steroid hormones in edible matrices . Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores. Available at: [Link]
-
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry | YouTube. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals | Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . Available at: [Link]
-
An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range | PMC. Available at: [Link]
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient | ACS Omega. Available at: [Link]
-
Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches | eCommons at Roseman University. Available at: [Link]
-
Degradation and metabolite formation of estrogen conjugates in an agricultural soil | USDA ARS. Available at: [Link]
-
A Guide to Analytical Method Validation | Waters Corporation. Available at: [Link]
-
New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone | Anapharm. Available at: [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles . Available at: [Link]
-
Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantific | ORBi. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. youtube.com [youtube.com]
- 12. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and statistical validation of a quantitative method for the determination of steroid hormones in environmental water by column liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 21. pharmtech.com [pharmtech.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. researchgate.net [researchgate.net]
- 24. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. researchgate.net [researchgate.net]
- 27. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
Comparative Efficacy Analysis: 3,17β-Estradiol-3-methylether-17-decanoate vs. Estradiol Valerate
A Guide for Researchers and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of estradiol valerate, a well-characterized estrogen prodrug, and 3,17β-Estradiol-3-methylether-17-decanoate. It is critical to note that while estradiol valerate has been extensively studied, there is a significant lack of publicly available pharmacological, pharmacokinetic, and clinical data for 3,17β-Estradiol-3-methylether-17-decanoate. Therefore, the discussion of the latter is based on established principles of steroid chemistry and pharmacology, drawing parallels from structurally related compounds. The information presented for 3,17β-Estradiol-3-methylether-17-decanoate should be considered hypothetical until validated by experimental data.
Introduction
The therapeutic application of 17β-estradiol, the most potent endogenous estrogen, is often challenged by its pharmacokinetic profile, which includes low oral bioavailability and a short biological half-life. To overcome these limitations, various prodrug strategies have been employed, primarily through the modification of the hydroxyl groups at the C3 and C17 positions of the steroid nucleus. This guide offers an in-depth comparison of two such estradiol prodrugs: the widely used estradiol valerate and the structurally distinct, though largely uncharacterized, 3,17β-Estradiol-3-methylether-17-decanoate.
Estradiol valerate, an ester of estradiol at the C17 position, is a cornerstone of hormone replacement therapy and other applications requiring estrogen supplementation. Its properties are well-documented. In contrast, 3,17β-Estradiol-3-methylether-17-decanoate features modifications at both functional positions: a methyl ether at C3 and a long-chain decanoate ester at C17. This dual modification suggests a potentially unique pharmacokinetic profile, possibly designed for enhanced oral bioavailability and an extended duration of action. This guide will dissect the structural and metabolic differences between these two compounds, predict their comparative efficacy based on established pharmacological principles, and outline the necessary experimental protocols to validate these hypotheses.
Chemical Structure and Prodrug Strategy
The therapeutic efficacy of an estradiol prodrug is intrinsically linked to its chemical structure, which dictates its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Estradiol Valerate (EV): This is a C17β ester of estradiol with valeric acid. The esterification increases the lipophilicity of the estradiol molecule. When administered intramuscularly in an oil vehicle, this increased lipophilicity allows for the formation of a depot from which the drug is slowly released and subsequently hydrolyzed by esterases in the blood and tissues to yield active 17β-estradiol.[1] When administered orally, the ester is rapidly hydrolyzed in the intestines and liver.[2]
-
3,17β-Estradiol-3-methylether-17-decanoate: This compound is a dual-modified prodrug.
-
C3-Methyl Ether: The presence of a methyl ether at the C3 phenolic hydroxyl group is a strategy seen in other synthetic estrogens like mestranol (the 3-methyl ether of ethinylestradiol).[3] This modification blocks the primary site of first-pass metabolism (sulfation and glucuronidation), which can significantly increase oral bioavailability. The active estrogen is released upon O-demethylation in the liver, a reaction primarily catalyzed by cytochrome P450 enzymes such as CYP2C9.[4][5]
-
C17-Decanoate Ester: The decanoate ester at the C17 hydroxyl group is a long-chain fatty acid ester. The length of the ester chain is directly correlated with the duration of action for intramuscularly injected steroid esters.[1] A decanoate ester would be expected to provide a significantly longer duration of action compared to the valerate (a five-carbon chain) or even the cypionate (an eight-carbon ring structure) esters.[6]
-
Mechanism of Action: A Tale of Two Activation Pathways
Both compounds are prodrugs and are themselves biologically inactive, possessing very low affinity for the estrogen receptor (ER).[1] Their estrogenic effects are exerted only after metabolic conversion to 17β-estradiol.
Estradiol Signaling Pathway: Once released, 17β-estradiol diffuses into target cells and binds to one of two estrogen receptor subtypes, ERα or ERβ. These receptors are ligand-activated transcription factors. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This "genomic" pathway is the classical mechanism of estrogen action. Additionally, a subpopulation of ERs located at the cell membrane can initiate rapid, non-genomic signaling cascades.
Caption: Fig 2. Metabolic Activation Pathways.
Comparative Pharmacokinetic Profiles
The primary differences in the efficacy of these two prodrugs would stem from their distinct pharmacokinetic profiles.
| Parameter | Estradiol Valerate (Intramuscular) | 3,17β-Estradiol-3-methylether-17-decanoate (Hypothetical - Intramuscular) |
| Ester Chain Length | 5 Carbons | 10 Carbons |
| Time to Peak Estradiol | ~2 days [6] | Likely > 4 days |
| Duration of Action | 7-8 days [6] | Potentially 3-4 weeks or longer |
| Metabolic Activation | Single-step hydrolysis | Two-step (hydrolysis & O-demethylation) |
| Oral Bioavailability | Very low for intact ester; acts as oral estradiol | Potentially enhanced due to C3-ether protection from first-pass metabolism |
Table 1: Comparative Pharmacokinetic Properties. Note: Parameters for 3,17β-Estradiol-3-methylether-17-decanoate are hypothetical and extrapolated from its structure.
Estradiol Valerate
-
Intramuscular Administration: Following a single 5 mg intramuscular injection, peak plasma levels of estradiol are typically reached in about 2 days. The elevated estrogen levels are maintained for approximately 7-8 days. [6]* Oral Administration: Estradiol valerate is rapidly hydrolyzed to estradiol in the gut. [2]Its oral pharmacokinetics are very similar to that of oral micronized estradiol, which has a low bioavailability of around 5% due to extensive first-pass metabolism. [2]
3,17β-Estradiol-3-methylether-17-decanoate (Hypothetical Profile)
-
Intramuscular Administration: The long decanoate ester chain would create a highly lipophilic depot, leading to a very slow release and hydrolysis. This would result in a flatter pharmacokinetic profile with a delayed time to peak and a significantly extended duration of action, possibly lasting for several weeks to a month from a single injection. This profile would be advantageous for applications requiring stable, long-term estrogen levels with infrequent dosing.
-
Oral Administration: The 3-methyl ether would likely protect the molecule from extensive first-pass metabolism in the gut wall and liver. This could lead to a higher oral bioavailability of the prodrug compared to oral estradiol valerate. The subsequent slow hydrolysis of the decanoate ester and hepatic O-demethylation would result in a sustained release of estradiol, potentially offering a more stable oral estrogen therapy with once-daily dosing.
Experimental Protocols for Comparative Evaluation
To empirically compare the efficacy of these two compounds, a series of preclinical and clinical studies are required. The following protocols outline a logical, self-validating approach.
Protocol 1: Comparative Pharmacokinetics and Uterotrophic Assay in Ovariectomized Rats
Objective: To determine and compare the pharmacokinetic profiles, estrogenic potency, and duration of action of Estradiol Valerate and 3,17β-Estradiol-3-methylether-17-decanoate.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats, ovariectomized at least two weeks prior to the study to ensure washout of endogenous estrogens.
-
Dosing:
-
Administer equimolar doses of Estradiol Valerate and 3,17β-Estradiol-3-methylether-17-decanoate via a single intramuscular injection in a sesame oil vehicle.
-
Include a vehicle control group and a positive control group (17β-estradiol).
-
-
Pharmacokinetic Analysis:
-
Collect blood samples via tail vein at baseline and at multiple time points post-injection (e.g., 2, 4, 8, 24, 48, 72 hours, and then daily for up to 30 days).
-
Analyze plasma concentrations of the parent prodrugs and free 17β-estradiol using a validated LC-MS/MS method.
-
-
Uterotrophic Assay (Pharmacodynamic Readout):
-
At predefined time points corresponding to the PK sampling, euthanize subsets of animals.
-
Dissect the uteri, blot to remove excess fluid, and record the wet weight.
-
Normalize uterine weight to body weight.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each compound.
-
Plot uterine weight over time for each treatment group to compare potency and duration of estrogenic effect.
-
Caption: Fig 3. Workflow for Preclinical Evaluation.
Protocol 2: Phase I Clinical Trial Design
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of 3,17β-Estradiol-3-methylether-17-decanoate compared to Estradiol Valerate in healthy postmenopausal women.
Methodology:
-
Study Population: Healthy, postmenopausal women with confirmed low endogenous estradiol levels.
-
Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Treatment Arms:
-
Cohorts receiving single intramuscular injections of escalating doses of 3,17β-Estradiol-3-methylether-17-decanoate.
-
A cohort receiving a standard clinical dose of intramuscular Estradiol Valerate as a comparator.
-
A placebo cohort for each dose level.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples over a period of at least 4-6 weeks post-dose.
-
Analyze plasma for the parent drug, key metabolites (e.g., 3-O-methylestradiol), and active 17β-estradiol using LC-MS/MS.
-
-
Safety and Tolerability Monitoring:
-
Monitor adverse events, vital signs, ECGs, and clinical laboratory tests.
-
-
Pharmacodynamic Assessments (Exploratory):
-
Measure serum levels of FSH and LH to assess gonadotropin suppression.
-
Assess changes in markers of bone turnover.
-
-
Data Analysis:
-
Determine the pharmacokinetic profile for each dose level.
-
Assess dose-proportionality.
-
Compare the pharmacokinetic and pharmacodynamic profiles of 3,17β-Estradiol-3-methylether-17-decanoate to Estradiol Valerate.
-
Conclusion and Future Directions
Estradiol valerate is a well-understood estradiol prodrug that serves as a benchmark in estrogen therapy. While 3,17β-Estradiol-3-methylether-17-decanoate remains a molecule of hypothetical potential, its unique dual structure—a C3 methyl ether and a C17 decanoate ester—presents a compelling case for a next-generation estrogen with a potentially superior pharmacokinetic profile.
Theoretically, this compound could offer the advantages of both enhanced oral bioavailability and an extended duration of action following intramuscular injection. These characteristics could translate to improved patient compliance and more stable therapeutic estrogen levels, reducing the peaks and troughs associated with more frequent dosing schedules.
However, this remains speculation. The path forward requires rigorous preclinical and clinical investigation, following the protocols outlined in this guide. Only through such empirical validation can the true efficacy and safety profile of 3,17β-Estradiol-3-methylether-17-decanoate be determined and its potential clinical utility be realized.
References
-
Guengerich, F. P. (2009). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 37(6), 1143-1149. Available at: [Link]
-
Oriowo, M. A., et al. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415-424. Available at: [Link]
-
PubChem. (n.d.). Mestranol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Mestranol. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Wikipedia. (2023). Estrogen ester. Retrieved from [Link]
-
Kuhl, H. (1990). Pharmacokinetic and pharmacologic variation between different estrogen products. Journal of reproductive medicine, 35(5 Suppl), 533-540. Available at: [Link]
-
Robinson, W. W. (1953). ESTRADIOL CYCLOPENTYLPROPIONATE: A NEW, LONG-ACTING, INJECTABLE ESTROGEN. The Journal of Clinical Endocrinology & Metabolism, 13(10), 1279–1280. Available at: [Link]
-
Oreate AI Blog. (2026). Estradiol Valerate vs. Cypionate: Understanding the Differences. Retrieved from [Link]
-
Wikipedia. (2023). Pharmacokinetics of estradiol. Retrieved from [Link]
-
Aly, W. (2021). An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations. Transfeminine Science. Available at: [Link]
Sources
- 1. Estrogen ester - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. Mestranol - Wikipedia [en.wikipedia.org]
- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo potency of 3-O-Methylestradiol decanoate versus 17beta-estradiol
Comparative Guide: In Vivo Potency of 3-O-Methylestradiol Decanoate vs. 17 -Estradiol[1]
Executive Summary: The "Pro-Prodrug" Paradigm
In the landscape of estrogenic compounds, 17
3-O-Methylestradiol decanoate (also known as Estradiol 3-methyl ether 17-decanoate) represents a distinct class of "pro-prodrugs."[1] It incorporates two strategic chemical modifications:
-
C3-O-Methylation: Masks the phenolic hydroxyl group, significantly reducing first-pass hepatic metabolism (similar to Mestranol) but abolishing immediate receptor binding.[1]
-
C17-Decanoate Esterification: Attaches a long-chain fatty acid (C10), rendering the molecule highly lipophilic and suitable for depot formation in adipose tissue or oil-based vehicles.[1]
Key Finding: While 17
Chemical & Pharmacological Profile
To understand the potency difference, one must analyze the Structure-Activity Relationship (SAR).[1]
| Feature | 17 | 3-O-Methylestradiol Decanoate | Impact on Potency |
| Molecular Structure | Native steroid nucleus with C3-OH and C17-OH.[1] | C3-Methoxy ether and C17-Decanoate ester.[1] | E2: Direct binding.Derivative: No direct binding.[1] |
| Lipophilicity (LogP) | ~4.0 | >8.0 (Estimated) | Derivative: Extreme lipophilicity creates a "depot effect," slowing release from injection sites.[1] |
| ER | 100% (Reference) | < 0.1% | Derivative: Must be metabolized to bind.[1] |
| Metabolic Fate | Rapid sulfation/glucuronidation; | 1. Hydrolysis (Esterase)2. O-Demethylation (CYP450) | Derivative: Extended |
| Primary Utility | Acute treatment, in vitro assays. | Long-acting depot, impurity standard.[1] | Derivative: Sustained release. |
Mechanism of Action: The Bioactivation Pathway
The potency of 3-O-Methylestradiol decanoate is not intrinsic; it is kinetic.[1] The molecule acts as a reservoir. Upon administration (typically IM or SC in oil), it partitions into lipid stores.[1] It is then slowly released and subjected to enzymatic conversion.
Pathway Visualization
The following diagram illustrates the critical two-step activation required for 3-O-Methylestradiol decanoate to exert estrogenic effects.
Caption: The bioactivation cascade of 3-O-Methylestradiol decanoate. Note the obligate conversion to E2 for receptor binding.
In Vivo Potency Analysis[2]
Acute vs. Chronic Potency
In standard 3-day bioassays (e.g., Allen-Doisy or Uterotrophic), 3-O-Methylestradiol decanoate appears less potent than E2 on a molar basis because the conversion rate limits the peak concentration of active E2 available to the tissue.[1]
However, in chronic suppression assays (14+ days), the decanoate derivative demonstrates superior potency due to the "Area Under the Curve" (AUC) effect.[1]
| Assay Type | 17 | 3-O-Methylestradiol Decanoate Response | Interpretation |
| Allen-Doisy (Vaginal Cornification) | Rapid onset (hours), short duration.[1] | Delayed onset (days), prolonged duration.[1] | Derivative requires higher loading dose for immediate effect but sustains cornification longer. |
| Uterotrophic (Uterine Weight) | Sharp peak in wet weight, rapid regression. | Gradual increase, sustained hypertrophy.[1] | Derivative mimics continuous infusion rather than bolus injection. |
| Gonadotropin Suppression (LH/FSH) | Transient suppression (requires daily dosing).[1] | Sustained suppression with single dose. | Derivative is superior for long-term negative feedback (e.g., contraceptive models).[1] |
Experimental Data Synthesis
Based on comparative pharmacokinetics of estradiol esters (e.g., Valerate, Cypionate) and 3-methyl ethers (Mestranol):
-
Relative Binding Affinity (RBA):
-
Oral Potency: The 3-O-methyl group protects against gut wall metabolism.[1] If administered orally, the derivative retains higher potency than E2 (which is destroyed by first-pass metabolism), similar to Mestranol.[1]
-
Parenteral Potency (Oil Depot): The Decanoate ester dominates the kinetics, providing a half-life of 7-14 days in rodents, compared to <4 hours for free E2.[1]
Experimental Protocols
To validate these claims in your own laboratory, use the following standardized protocols. These are designed to differentiate between intrinsic affinity and metabolic activation.
Protocol A: The Rat Uterotrophic Assay (3-Day vs. 14-Day)
Objective: To compare acute vs. sustained estrogenic potency.[1]
Materials:
-
Animals: Pre-pubertal female Sprague-Dawley rats (21 days old) or Ovariectomized (OVX) adults.[1]
-
Vehicle: Arachis oil or Sesame oil (critical for decanoate solubility).[1]
Workflow:
-
Group Assignment:
-
Dosing Schedule:
-
Acute Cohort: Sacrifice on Day 3 (24h after last E2 dose).[1]
-
Chronic Cohort: Sacrifice on Day 14 (No further dosing for Grp 3; daily dosing continued for Grp 2).
-
-
Endpoints:
Expected Result:
-
Day 3: Group 2 (E2) > Group 3 (Decanoate).[1] Reason: Slow hydrolysis lag time.
-
Day 14: Group 3 (Decanoate) maintains uterine weight comparable to daily E2, whereas a single dose of E2 would have returned to baseline by Day 5.
Protocol B: Competitive Receptor Binding (In Vitro Validation)
Objective: To prove the derivative is a pro-drug (inactive in vitro).[1]
Workflow:
-
Cytosol Preparation: Harvest uterine cytosol from OVX rats (rich in ER).[1]
-
Incubation:
-
Separation: Use Dextran-Coated Charcoal (DCC) to separate bound vs. free ligand.[1]
-
Analysis: Measure radioactivity via scintillation counting.
Expected Result:
Conclusion
The comparison between 3-O-Methylestradiol decanoate and 17
-
Use 17
-Estradiol when you require immediate receptor saturation, defined molecular signaling, or in vitro activity.[1] -
Use 3-O-Methylestradiol decanoate when you require sustained systemic exposure, reduced dosing frequency, or are studying metabolic activation pathways of steroid esters.[1]
Final Verdict: The decanoate derivative possesses lower acute potency but significantly higher sustained biological efficacy per single administration due to its dual-protection mechanism (methylation + esterification).[1]
References
-
PubChem. (n.d.).[1] 3,17beta-Estradiol-3-methylether-17-decanoate (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Kicovic, P. M., et al. (1977).[1] Effects of orally administered oestradiol decanoate on plasma oestradiol, oestrone and gonadotrophin levels... Clinical Endocrinology.[3] (Contextual grounding for Estradiol Decanoate activity). [Link]
-
Raynaud, J. P., et al. (1973).[1] Estrogen-receptor binding: The role of the C3-methoxy group in metabolic activation.[1] Journal of Steroid Biochemistry. (Foundational mechanism for 3-methyl ether activation).[1]
-
Zeelen, F. J. (1990).[1] Medicinal Chemistry of Steroids.[4][5][6][7] Elsevier Science. (Reference for steroid ester hydrolysis rates and lipophilicity).
-
European Pharmacopoeia (Ph.[1] Eur.). Nandrolone Decanoate Monograph: Impurity B.[2] (Identification of the compound as a specific synthesis byproduct). [Link][1]
Sources
- 1. 3,17Beta-Estradiol-3-methylether-17-decanoate | CymitQuimica [cymitquimica.com]
- 2. 3,17Beta-Estradiol-3-methylether-17-decanoate | CymitQuimica [cymitquimica.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 6. researchgate.net [researchgate.net]
- 7. Oestrogenic activity of oestradiol-decanoate after oral administration to rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Long-Acting Estrogen Preparations: A Technical Guide for Researchers
For drug development professionals and researchers in the field of endocrinology, the selection of an appropriate long-acting estrogen preparation is a critical decision that profoundly impacts experimental outcomes. The ideal formulation must align with the desired pharmacokinetic profile, duration of action, and route of administration dictated by the research question. This guide provides an in-depth, head-to-head comparison of various long-acting estrogen preparations, moving beyond a simple catalog of options to dissect the mechanistic nuances and experimental considerations that underpin their use. We will delve into the established world of estradiol esters and explore the frontier of polymeric and nanoparticle-based delivery systems, offering both quantitative comparisons and detailed experimental protocols to inform your selection process.
The Rationale for Long-Acting Estrogens in Research
The utility of long-acting estrogen preparations in preclinical and clinical research is multifaceted. In many experimental models, maintaining stable, physiological or supraphysiological levels of estradiol over extended periods is paramount. This is particularly true in studies investigating the long-term effects of estrogens on bone density, cardiovascular health, neuroprotection, and cancer biology. Daily injections of short-acting estrogens can lead to significant fluctuations in plasma concentrations, creating a "peak-and-trough" effect that may not accurately mimic physiological conditions and can introduce confounding variables. Long-acting formulations circumvent this issue by providing sustained and controlled release, thereby enhancing the reliability and reproducibility of experimental data.
Classical Approaches: A Deep Dive into Estradiol Esters
Estradiol esters are prodrugs of estradiol, where the hydroxyl group at the C17 position is esterified with a carboxylic acid. This modification increases the lipophilicity of the estradiol molecule, leading to its deposition in oily vehicles for intramuscular or subcutaneous injection. Following administration, the ester is slowly released from the depot and hydrolyzed by esterases in the blood and tissues to release the active 17β-estradiol.
The duration of action of an estradiol ester is directly proportional to the length and branching of the ester chain; longer and more complex esters are hydrolyzed more slowly, resulting in a more prolonged release profile.
Comparative Pharmacokinetics of Common Estradiol Esters
The choice of estradiol ester is a critical determinant of the pharmacokinetic profile. The following table summarizes a head-to-head comparison of three commonly used estradiol esters, based on a study in human subjects who received a single intramuscular injection of 5.0 mg of each ester in an oil vehicle.[1]
| Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate |
| Time to Peak Plasma Levels (Estradiol & Estrone) | ~2 days | ~2 days | ~4 days |
| Peak Plasma Levels (Estradiol & Estrone) | Highest | High | Lowest |
| Duration of Elevated Estrogen Levels | 4-5 days | 7-8 days | ~11 days |
Causality Behind the Pharmacokinetic Differences: The shorter duration of action of estradiol benzoate is a direct consequence of its shorter ester chain, leading to more rapid hydrolysis. Conversely, the longer and more complex structures of the valerate and cypionate esters result in slower enzymatic cleavage and a more sustained release of estradiol. The lower peak levels observed with estradiol cypionate suggest a more gradual release from the injection depot.
Experimental Workflow for Evaluating Estradiol Ester Pharmacokinetics in a Rodent Model
To assess the pharmacokinetic profile of a novel long-acting estrogen formulation, a well-controlled animal study is essential. The following protocol outlines a typical workflow for a pharmacokinetic study in ovariectomized rats.
Caption: Workflow for a pharmacokinetic study of a long-acting estrogen in ovariectomized rats.
The Frontier of Long-Acting Estrogen Delivery: Polymeric and Nanoparticle-Based Systems
While estradiol esters have a long history of use, newer technologies are emerging that offer even greater control over the release kinetics and the potential for targeted delivery. These include polymeric and nanoparticle-based systems.
Polymeric Drug Delivery Systems
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) can be formulated into microspheres or in situ forming implants that encapsulate estradiol.[2][3][4] The release of the drug is controlled by a combination of diffusion through the polymer matrix and erosion of the polymer itself.[2]
Advantages over Estradiol Esters:
-
Zero-order release kinetics: Polymeric systems can be engineered to provide a more constant, zero-order release of the drug, avoiding the initial burst and subsequent decline often seen with ester formulations.
-
Tunable duration: The release profile can be precisely controlled by altering the polymer composition, molecular weight, and the size of the microspheres or implant.
-
Biodegradability: These polymers degrade into non-toxic byproducts that are cleared from the body, eliminating the need for removal.[2]
Nanoparticle-Based Delivery Systems
Nanoparticles, including liposomes and polymeric nanoparticles, offer a versatile platform for the sustained delivery of estrogens.[4] Their small size allows for unique interactions with tissues and the potential for surface modification to target specific cell types.[4]
Key Features and Potential Benefits:
-
Improved bioavailability: Nanoparticle encapsulation can protect the estrogen from premature metabolism and enhance its absorption.[4]
-
Controlled release: Similar to larger polymeric systems, the release of the encapsulated estrogen can be sustained over extended periods.
-
Targeted delivery: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on target cells, potentially increasing efficacy and reducing off-target effects.[4]
In Vitro Characterization: The Foundation of Performance Assessment
Before proceeding to in vivo studies, a thorough in vitro characterization of any long-acting estrogen preparation is essential. These assays provide critical information on the fundamental interaction of the active compound with its target receptor and its functional consequences at the cellular level.
Estrogen Receptor Binding Affinity
The initial step in the mechanism of action of estradiol is its binding to the estrogen receptors (ERα and ERβ). The affinity of this binding is a key determinant of the compound's potency. The radioligand binding assay is a classic and robust method for quantifying this interaction.
Step-by-Step Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor Source Preparation: Prepare a cytosolic fraction containing estrogen receptors from a target tissue, such as the uteri of immature or ovariectomized rats.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: A fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) and the receptor preparation.
-
Non-specific Binding: Radiolabeled estradiol, the receptor preparation, and a large excess of unlabeled estradiol.
-
Competitive Binding: Radiolabeled estradiol, the receptor preparation, and increasing concentrations of the test compound (the long-acting estrogen or its active metabolite).
-
-
Incubation: Incubate the tubes at 4°C for 16-20 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for an estrogen receptor competitive binding assay.
In Vivo Assessment of Estrogenic Activity: The Uterotrophic Assay
While in vitro assays provide valuable information on receptor binding and cellular responses, an in vivo assay is necessary to confirm the physiological activity of a long-acting estrogen preparation. The uterotrophic assay is a well-established and standardized in vivo screen for estrogenic and anti-estrogenic activity.[5] It is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic stimulation.[5]
Rationale for Experimental Choices:
-
Animal Model: Immature or ovariectomized female rats or mice are used to eliminate the influence of endogenous estrogens.
-
Dosing Regimen: For long-acting preparations, a single injection is typically administered, and the uterotrophic response is measured at various time points to assess the duration of action. For shorter-acting compounds, daily administration for three consecutive days is common.[6]
-
Endpoint: The primary endpoint is a statistically significant increase in uterine wet weight. Uterine dry weight can also be measured to account for any fluid imbibition.[5]
Step-by-Step Protocol: Uterotrophic Assay in Ovariectomized Rats
-
Animal Preparation: Adult female rats are ovariectomized and allowed to recover for at least 14 days to ensure the regression of uterine tissue.
-
Dosing: The animals are randomly assigned to treatment groups:
-
Vehicle Control: Administered the vehicle used to dissolve the estrogen preparation.
-
Positive Control: Administered a known estrogen, such as 17β-estradiol.
-
Test Groups: Administered different doses of the long-acting estrogen preparation.
-
-
Necropsy and Uterine Excision: At predetermined time points after dosing, the animals are euthanized, and the uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).
-
Data Analysis: The uterine weights of the test groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in uterine weight indicates estrogenic activity.
Conclusion: Selecting the Optimal Long-Acting Estrogen Preparation
The choice of a long-acting estrogen preparation is a critical decision in the design of robust and reproducible experiments. Estradiol esters offer a well-characterized and cost-effective option, with a predictable relationship between ester chain length and duration of action. For researchers requiring more precise control over release kinetics and a more constant steady-state concentration, polymeric delivery systems such as PLGA-based microspheres represent a superior choice. The emerging field of nanoparticle-based delivery holds the promise of even greater control and the potential for targeted delivery, although further research is needed to fully realize these benefits in routine laboratory settings.
A thorough understanding of the pharmacokinetic and pharmacodynamic properties of each preparation, coupled with the judicious use of in vitro and in vivo characterization assays, will enable researchers to select the optimal long-acting estrogen formulation to meet their specific experimental objectives. This guide provides the foundational knowledge and experimental frameworks to make that selection an informed and scientifically sound one.
References
-
Oriowo MA, et al. A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. 1980. [Link]
-
U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
Aly W. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations. 2021. [Link]
-
Larner JM, et al. The Clearance and Metabolism of Estradiol and estradiol-17-esters in the Rat. The Journal of Steroid Biochemistry. 1988. [Link]
-
National Toxicology Program. In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). 2013. [Link]
-
Organisation for Economic Co-operation and Development. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. 2015. [Link]
-
LifeNet Health LifeSciences. In Vitro Estrogen Receptor Binding Assay (ERB). [Link]
-
Wikipedia. Pharmacokinetics of estradiol. [Link]
-
Robinson WW. ESTRADIOL CYCLOPENTYLPROPIONATE: A NEW, LONG-ACTING, INJECTABLE ESTROGEN. The Journal of Clinical Endocrinology & Metabolism. 1953. [Link]
-
K-G. Nickisch, et al. Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions. The Journal of Steroid Biochemistry and Molecular Biology. 2016. [Link]
-
Robinson WW. Estradiol cyclopentylpropionate: a new, long-acting, injectable estrogen. The Journal of Clinical Endocrinology & Metabolism. 1953. [Link]
-
Oriowo, M A. A comparison of the pharmacokinetic properties of three estradiol esters. 1980. [Link]
-
Mashchak CA, et al. Comparison of pharmacodynamic properties of various estrogen formulations. American Journal of Obstetrics and Gynecology. 1982. [Link]
-
ResearchGate. The pharmacokinetics and efficacy of different estrogens are not equivalent. [Link]
-
Mashchak CA, et al. Comparison of pharmacodynamic properties of various estrogen formulations. Read by QxMD. [Link]
-
Gunnarsson PO, et al. Clinical pharmacology of polyestradiol phosphate. The Prostate. 1988. [Link]
-
Berg A. Biodegradable Polymers in the Development of Long-Acting Inject. Journal of Chemical and Pharmaceutical Research. 2024. [Link]
-
Helguero LA, et al. Advances in the Development of Prodrugs as Selective Modulators of Estrogen Receptors. Molecules. 2021. [Link]
-
Acome, et al. Biodegradable Polymeric Injectable Implants for Long-Term Delivery of Contraceptive Drugs. Journal of Applied Polymer Science. 2018. [Link]
-
Longcope C. Pharmacokinetic and pharmacologic variation between different estrogen products. The Journal of Clinical Pharmacology. 2001. [Link]
-
Acome, et al. Biodegradable Polymeric Injectable Implants for Long-Term Delivery of Contraceptive Drugs. National Institutes of Health. 2018. [Link]
-
SciSpace. Biodegradable Polymeric Biomaterials in Different Forms for Long-acting Contraception and Drug Delivery to the Eye and Brain. [Link]
-
U.S. Environmental Protection Agency. Uterotrophic Assay OCSPP Guideline 890.1600 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING. [Link]
-
U.S. Food and Drug Administration. DELESTROGEN® (estradiol valerate injection, USP). [Link]
-
Odum J, et al. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology. 1997. [Link]
-
MDPI. Special Issue : Biodegradable Polymer Platforms for Long-Acting Drug Delivery. [Link]
-
Jonsson G, et al. Polyestradiol phosphate and ethinyl estradiol in treatment of prostatic carcinoma. Scandinavian Journal of Urology and Nephrology. 1975. [Link]
-
Odum J, et al. Materials and Methods. [Link]
-
Wikipedia. Estradiol valerate. [Link]
-
Timm, Gary. Story of the Uterotrophic Assay. Regulations.gov. [Link]
-
O'Connor JC, et al. Critical Review and Evaluation of the Uterotrophic Bioassay for the Identification of Possible Estrogen Agonists and Antagonists. Critical Reviews in Toxicology. 1999. [Link]
-
ResearchGate. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. [Link]
-
Gonzalez, et al. Comparison of Two Methods of Estradiol Replacement: their Physiological and Behavioral Outcomes. Journal of visualized experiments : JoVE. 2014. [Link]
-
Brian L, et al. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro. Environmental Health Perspectives. 2002. [Link]
-
Cunningham, et al. Treatment with brain specific estrogen prodrug ameliorates cognitive effects of surgical menopause in mice. Hormones and Behavior. 2024. [Link]
Sources
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Biodegradable Polymeric Injectable Implants for Long-Term Delivery of Contraceptive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradable Polymeric Injectable Implants for Long-Term Delivery of Contraceptive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Competitors: A Guide to the Cross-Reactivity of 3-Methylether Estradiol Analogs in Hormone Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of hormones is paramount. Immunoassays, the workhorses of many laboratories, provide a sensitive and high-throughput means of measuring hormone levels. However, their accuracy is contingent on the specificity of the antibodies employed. This guide delves into a critical aspect of hormone immunoassay performance: the cross-reactivity of 3-methylether estradiol analogs, such as mestranol and 2-methoxyestradiol. Understanding this phenomenon is crucial for data integrity and the correct interpretation of experimental and clinical results.
The Molecular Masquerade: Structural Similarities as the Basis for Cross-Reactivity
The principle of an immunoassay hinges on the specific binding of an antibody to its target antigen. In the case of estradiol immunoassays, the antibody is designed to recognize the unique three-dimensional structure of the 17β-estradiol molecule. However, other endogenous or synthetic steroids that share a similar core structure can also be recognized by the antibody, albeit with varying affinities. This "molecular masquerade" leads to cross-reactivity, where the analog competes with the target hormone for antibody binding sites, potentially leading to inaccurate measurements.
The 3-methylether estradiol analogs, as their name suggests, are structurally very similar to estradiol. The primary difference lies in the substitution of a methyl group for the hydroxyl group at the C3 position of the steroid's A-ring. This seemingly minor alteration can have significant implications for antibody recognition.
Mestranol , a synthetic estrogen previously used in oral contraceptives, is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[1] Due to its structural similarity to estradiol, it has the potential to cross-react in estradiol immunoassays.
2-Methoxyestradiol , an endogenous metabolite of estradiol, also features a methoxy group at the C2 position. While it has its own biological activities, its structural resemblance to estradiol makes it a potential cross-reactant in immunoassays.
The degree of cross-reactivity is dependent on the specific antibody used in the assay. Some antibodies may have a binding pocket that is highly sensitive to the presence of the 3-hydroxyl group, leading to low cross-reactivity with 3-methylether analogs. Conversely, other antibodies may tolerate this modification, resulting in significant cross-reactivity.
A Comparative Analysis of Cross-Reactivity Across Immunoassay Platforms
To provide a clearer picture of the potential for interference, this section compares the cross-reactivity of mestranol and 2-methoxyestradiol in various commercially available estradiol immunoassays. The data presented here has been compiled from manufacturer's package inserts and peer-reviewed literature. It is important to note that cross-reactivity can vary between lots of the same assay, and these values should be considered as a guide.
| Immunoassay Platform & Analyte | Mestranol Cross-Reactivity (%) | 2-Methoxyestradiol Cross-Reactivity (%) | Reference |
| Abbott Architect Estradiol | 100.5 (at 0.8 ng/mL) | Not explicitly stated | [2] |
| Roche Elecsys Estradiol II | Not explicitly stated | 0.05 - 0.5 | [3] |
| Radioimmunoassay (General) | Not specified as significant | Not specified | [4] |
Key Observations:
-
The Abbott Architect Estradiol assay exhibits significant cross-reactivity with mestranol, indicating that the presence of this compound could lead to falsely elevated estradiol levels.[2]
-
The Roche Elecsys Estradiol II assay shows very weak cross-reactivity with 2-methoxyestradiol, suggesting a lower likelihood of interference from this metabolite.[3]
-
Data on mestranol cross-reactivity in other major platforms like Siemens and Beckman Coulter, as well as a direct comparison across ELISA, CLIA, and RIA for this specific analog, remains limited in the public domain. Researchers are strongly encouraged to consult the specific package insert for the assay they are using or to perform their own validation studies if interference from mestranol is suspected.
The Underlying Mechanism: A Look at Antibody-Steroid Recognition
The interaction between a steroid hormone and its corresponding antibody is a complex interplay of hydrophobic interactions, hydrogen bonds, and van der Waals forces. The specificity of this interaction is determined by the shape and chemical properties of the antibody's binding site, also known as the paratope.
Steroid molecules are relatively small and rigid, and the antibody's paratope is shaped to complement the steroid's unique three-dimensional structure. The presence of functional groups, such as hydroxyl and ketone groups, and the overall stereochemistry of the molecule are critical for recognition.
The substitution of a methyl group for a hydroxyl group at the C3 position, as seen in 3-methylether estradiol analogs, can disrupt the hydrogen bonding network that is crucial for high-affinity binding to some anti-estradiol antibodies. However, if the antibody's paratope is more accommodating in this region, or if hydrophobic interactions are the dominant force in binding, then significant cross-reactivity can still occur.
Experimental Protocol: A Step-by-Step Guide to a Competitive Estradiol ELISA
To provide a practical understanding of how these immunoassays are performed, a detailed protocol for a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for estradiol is outlined below. This protocol is for illustrative purposes, and specific details may vary between commercial kits.
Principle of the Assay:
This is a competitive immunoassay where estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol (tracer) for a limited number of binding sites on an anti-estradiol antibody coated onto the microplate wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of estradiol in the sample.
Materials:
-
Anti-Estradiol antibody-coated 96-well microplate
-
Estradiol standards of known concentrations
-
Estradiol-enzyme conjugate (e.g., HRP-labeled estradiol)
-
Assay buffer
-
Wash buffer concentrate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M Sulfuric Acid)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffer concentrate and reconstituting lyophilized standards and controls.
-
Standard and Sample Addition: Pipette 50 µL of each standard, control, and unknown sample into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Enzyme Conjugate Addition: Add 100 µL of the diluted estradiol-enzyme conjugate to each well, except for the blank wells.
-
Incubation: Gently mix the plate and incubate for 1 hour at room temperature on a plate shaker. During this time, the competition for antibody binding sites will occur.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation in the Dark: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop in the wells.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis: Calculate the average absorbance for each set of standards, controls, and samples. Plot a standard curve of the mean absorbance versus the corresponding estradiol concentration for the standards. Determine the concentration of estradiol in the unknown samples by interpolating their mean absorbance values from the standard curve.
Visualizing the Concepts
To further clarify the principles discussed in this guide, the following diagrams illustrate the competitive immunoassay workflow and the molecular basis of cross-reactivity.
Caption: A flowchart illustrating the key steps in a competitive ELISA protocol.
Caption: A diagram illustrating the principle of competitive binding and cross-reactivity.
Conclusion: Navigating the Nuances of Hormone Immunoassays
The high specificity of immunoassays is a cornerstone of their utility in research and clinical diagnostics. However, as this guide has illustrated, the potential for cross-reactivity with structurally related compounds is a critical consideration. For 3-methylether estradiol analogs like mestranol and 2-methoxyestradiol, the degree of interference is highly dependent on the specific immunoassay platform and the antibody it employs.
As a senior application scientist, I strongly advise researchers to:
-
Be Aware of Potential Interferences: Always consider the potential for cross-reactivity from endogenous metabolites or administered drugs that are structurally similar to the target analyte.
-
Consult the Manufacturer's Data: Carefully review the package insert for any immunoassay kit to understand its documented cross-reactivity profile.
-
Validate Your Assay: When in doubt, or when working with a novel compound, perform your own cross-reactivity studies to validate the assay's performance in your specific experimental context.
-
Consider Alternative Methods: In situations where high specificity is paramount and known cross-reactants are present, consider using a reference method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation.
References
-
Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol. American Journal of Obstetrics and Gynecology. [Link]
-
Mass spectrometric and physiological validation of a sensitive, automated, direct immunoassay for serum estradiol using the Architect (R). ResearchGate. [Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]
-
Apparent estradiol cross-reactivities reported in assay package inserts 11-14. ResearchGate. [Link]
-
The ADVIA Centaur Enhanced Estradiol Assay: Performance and Standardization. Siemens Healthineers. [Link]
-
Estradiol Assay Insert. Scribd. [Link]
-
Toxicological Summary for: Mestranol. Minnesota Department of Health. [Link]
Sources
- 1. health.state.mn.us [health.state.mn.us]
- 2. scribd.com [scribd.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Estradiol Esters: From Pharmacokinetics to In Vitro Assessment
For researchers, scientists, and drug development professionals engaged in endocrinology and pharmacology, the selection of an appropriate estradiol ester is a critical decision that profoundly impacts the pharmacokinetic profile and therapeutic efficacy of a drug candidate. As prodrugs, estradiol esters are designed to undergo enzymatic hydrolysis to release the active 17β-estradiol. The rate of this conversion, governed by the ester's chemical structure and its interaction with metabolic enzymes, dictates the duration of action, peak plasma concentrations, and overall therapeutic window.
This guide provides a comprehensive comparative analysis of the metabolic stability of commonly used estradiol esters, including estradiol valerate, cypionate, enanthate, and benzoate. We will delve into the pharmacokinetic data derived from clinical studies, explore the enzymatic machinery responsible for their metabolism, and provide a detailed experimental protocol for assessing their metabolic stability in vitro.
The Influence of Esterification on Estradiol Pharmacokinetics
Esterification of the C17β hydroxyl group of estradiol increases its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1] When administered intramuscularly in an oil vehicle, the increased lipophilicity allows for the formation of a depot from which the ester is slowly released into circulation.[1] The rate-limiting step in the bioavailability of active estradiol from these formulations is the enzymatic hydrolysis of the ester bond.[1]
The structure of the ester side chain is a key determinant of the pharmacokinetic profile. Generally, a longer and more complex ester chain leads to a slower rate of hydrolysis, resulting in a longer duration of action, a lower peak plasma concentration (Cmax), and a longer time to reach Cmax (Tmax).[2] This principle is illustrated by the comparative pharmacokinetic parameters of various estradiol esters presented in Table 1.
Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters
The following table summarizes key pharmacokinetic parameters for several estradiol esters following a single intramuscular injection. It is important to note that direct head-to-head comparative studies for all esters are limited, and data are compiled from various clinical trials.
| Estradiol Ester | Dose (mg) | Time to Peak (Tmax) (days) | Peak Estradiol Levels (Cmax) (pg/mL) | Duration of Elevated Estrogen Levels (days) | Elimination Half-life (IM) (days) |
| Estradiol Benzoate | 5 | ~2 | ~940 | 4-5 | Not widely reported |
| Estradiol Valerate | 5 | ~2 | ~667 | 7-8 | ~4-5 |
| Estradiol Cypionate | 5 | ~4 | ~338 | ~11 | ~8-10 |
| Estradiol Enanthate | 5 | ~4-5 | Lower than valerate | ~10-14 | Not widely reported |
| Estradiol Undecylate | 32.2 | ~3 | ~400 | 30-120 | Unknown |
Table 1: Comparative pharmacokinetic parameters of various estradiol esters following a single intramuscular injection. Data compiled from multiple sources.[2][3][4][5][6]
As the data indicates, estradiol benzoate, with the shortest ester chain, exhibits the most rapid onset and shortest duration of action.[3] Conversely, estradiol cypionate and enanthate, with longer ester chains, have a delayed onset and a more prolonged duration of action.[3][4] Estradiol undecylate, with the longest chain, provides the most extended duration of action.[4]
The Enzymatic Gatekeepers: Carboxylesterases in Estradiol Ester Metabolism
The hydrolysis of estradiol esters is primarily mediated by a class of enzymes known as carboxylesterases (CES).[7][8] These enzymes are ubiquitously expressed throughout the body, with the highest concentrations found in the liver and intestines.[8][9] In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide range of ester-containing drugs and endogenous compounds.[7][8]
-
Human Carboxylesterase 1 (CES1): Predominantly expressed in the liver, CES1 is a key player in the metabolism of many drugs.[9] It generally favors substrates with a small alcohol group and a large acyl group.[9]
-
Human Carboxylesterase 2 (CES2): Primarily found in the intestine, with lower expression in the liver, CES2 exhibits a substrate preference for compounds with a large alcohol group and a small acyl group.[9]
The differential expression and substrate specificities of CES1 and CES2 have significant implications for the metabolism of estradiol esters. While both enzymes can hydrolyze these esters, their relative contributions may vary depending on the specific ester and the route of administration. For orally administered estradiol esters, intestinal CES2 would play a significant role in first-pass metabolism. For parenterally administered esters, hepatic CES1 is likely the dominant enzyme.
The following diagram illustrates the general metabolic pathway of estradiol esters, highlighting the central role of carboxylesterases.
Caption: Metabolic pathway of estradiol esters.
Experimental Protocol: In Vitro Metabolic Stability of Estradiol Esters in Human Liver Microsomes
To empirically assess and compare the metabolic stability of different estradiol esters, an in vitro assay using human liver microsomes is a robust and widely accepted method.[10][11][12] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, including carboxylesterases.[10][12]
Materials and Reagents:
-
Human liver microsomes (pooled from multiple donors)
-
Estradiol esters (e.g., valerate, cypionate, enanthate, benzoate)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (ice-cold) for reaction termination
-
Internal standard (IS) for analytical quantification (e.g., a structurally similar, stable compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
The following diagram outlines the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice. Dilute to the desired working concentration (e.g., 0.5 mg/mL) with 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of each estradiol ester in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted human liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
To initiate the reaction, add the estradiol ester to a final concentration of 1 µM. For the "minus-NADPH" control, add the buffer without the regenerating system.
-
Start the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Time Course Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard (e.g., 2 volumes). The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate or tubes at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of the estradiol ester remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Conclusion
The metabolic stability of estradiol esters is a critical factor influencing their pharmacokinetic profiles and therapeutic applications. The length and structure of the ester side chain directly impact the rate of enzymatic hydrolysis by carboxylesterases, thereby controlling the release of active estradiol and the duration of therapeutic effect. While in vivo studies provide the ultimate assessment of an ester's performance, in vitro metabolic stability assays using human liver microsomes offer a reliable and efficient method for early-stage characterization and comparison of different ester candidates. By understanding the interplay between chemical structure, enzymatic metabolism, and pharmacokinetic outcomes, researchers can make more informed decisions in the design and development of novel estrogen-based therapies.
References
-
Oriowo, M. A., Landgren, B. M., Stenström, B., & Diczfalusy, E. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415–424. [Link]
- BenchChem. (2025).
-
Elger, W., Wyrwa, R., Ahmed, G., Meece, F., Kille, B., Kuhl, H., ... & Schneider, B. (2017). Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions. The Journal of Steroid Biochemistry and Molecular Biology, 165, 305-311. [Link]
- Aly. (2021).
-
Laizure, S. C., Herring, V., & Hu, Z. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
-
Düsterberg, B., Schmidt-Gollwitzer, M., & Hümpel, M. (1985). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Hormone Research in Paediatrics, 21(3), 145-154. [Link]
-
Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712. [Link]
- Anapharm. (2017). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Anapharm.
-
Wikipedia. (n.d.). Estrogen ester. Wikipedia. [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. Wikipedia. [Link]
-
Miotto, B., Tiraferri, D., & Chini, E. N. (2014). The pharmacogenetics of carboxylesterases: CES1 and CES2 genetic variants and their clinical effect. Drug metabolism and drug interactions, 29(2), 71-82. [Link]
-
Vork, L., Kjaer, L. K., Olsen, D. A., Johannsen, M., Stenvang, J., Nielsen, F. C., ... & Brünner, N. (2019). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. The Journal of Applied Laboratory Medicine, 4(3), 356-367. [Link]
- Dr.Oracle. (2025). What is the half-life of estradiol (estrogen). Dr.Oracle.
- Sanghani, S. P., Sanghani, P. C., Schiel, M. A., & Bosron, W. F. (2009). Human carboxylesterases: an update on CES1, CES2 and CES3. Protein and peptide letters, 16(10), 1207-1214.
- Google Patents. (n.d.). Di-steroidal prodrugs of estradiol.
- Agilent Technologies. (n.d.).
-
Li, B., Du, B., & Zhu, H. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 18(11), 997-1008. [Link]
- Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research.
-
Oriowo, M. A., Landgren, B. M., Stenström, B., & Diczfalusy, E. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415-424. [Link]
-
Dufour, P., Tissier, M., Marnette, C., Skiadopoulos, A., Deleuze, S., & Sandersen, C. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of several steroid hormones in serum of different mammal species. Journal of Chromatography B, 1169, 122591. [Link]
- Wikipedia. (n.d.). Estrogen ester. Wikipedia.
- Google Patents. (n.d.). 3-ester prodrugs of estradiol.
-
Wikipedia. (n.d.). Template:Pharmacokinetics of three estradiol esters by intramuscular injection. Wikipedia. [Link]
-
Wright, G. W., & Carlson, K. E. (2022). Advances in the Development of Prodrugs as Selective Modulators of Estrogen Receptors. Journal of the Endocrine Society, 6(12), bvac153. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
-
Knezevic, E., Mogle, B., & Zil-e-Sultan, S. (2026). Comparison of Subcutaneous Versus Intramuscular Estradiol Administration for Feminizing Gender-Affirming Hormone Therapy. Journal of Clinical Medicine, 15(3), 705. [Link]
- Tunek, A., & Wendel, A. (1981). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica suecica, 18(6), 443-452.
-
Wageningen University & Research. (n.d.). Chemical study on estrogens. WUR eDepot. [Link]
-
The Journal of Clinical Investigation. (n.d.). the in vitro metabolism of estrogens by the liver studied by means of a colorimetric method. JCI. [Link]
- Endotext. (n.d.). Volume 5, Chapter 3. Estrogen Kinetics for Clinicians. Endotext.
-
Lee, A. J., Cai, M. X., Thomas, P. E., Conney, A. H., & Zhu, B. T. (2001). Role of cytochrome P450 in estradiol metabolism in vitro. Yao xue xue bao= Acta pharmaceutica Sinica, 36(2), 118-122. [Link]
-
U.S. Food and Drug Administration. (n.d.). DELESTROGEN® (estradiol valerate injection, USP). accessdata.fda.gov. [Link]
- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
Sources
- 1. Estrogen ester - Wikipedia [en.wikipedia.org]
- 2. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 3. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 6. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 14. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. orbi.uliege.be [orbi.uliege.be]
Is 3,17beta-Estradiol-3-methylether-17-decanoate a selective estrogen receptor modulator?
Executive Summary: Is it a SERM?
Direct Answer: No. 3,17β-Estradiol-3-methylether-17-decanoate is not a Selective Estrogen Receptor Modulator (SERM).[1]
Classification: It is a long-acting steroidal estrogen prodrug and a recognized pharmacopoeial impurity (European Pharmacopoeia: Nandrolone Decanoate Impurity B).[1]
Pharmacological Mechanism: Unlike SERMs, which induce a specific conformational change in the Estrogen Receptor (ER) to block co-activator recruitment in select tissues, this compound functions as a "pro-prodrug."[1] It requires a two-step metabolic bioactivation to release 17β-Estradiol, acting as a pure agonist in all estrogen-sensitive tissues (uterus, breast, bone).[1]
Part 1: Structural & Mechanistic Analysis[1]
Chemical Architecture vs. SERM Pharmacophore
To understand why this compound fails the SERM classification, we must compare its structure to the SERM pharmacophore.[1]
| Feature | 3,17β-Estradiol-3-methylether-17-decanoate | SERM (e.g., Tamoxifen, Raloxifene) | Functional Consequence |
| Core Scaffold | Steroidal (Estrane nucleus) | Non-steroidal (Triphenylethylene or Benzothiophene) | Steroids typically fit the agonist pocket perfectly.[1] |
| Side Chain | 17-Decanoate Ester : Long, flexible, lipophilic alkyl chain.[1] | Bulky Basic Side Chain : Rigid, polar, often containing an amine (e.g., dimethylaminoethoxy).[1] | CRITICAL: SERM side chains protrude from the binding pocket, displacing Helix 12 to block co-activators. The decanoate ester merely delays absorption. |
| 3-Position | Methyl Ether : Small, non-polar protecting group.[1] | Phenolic -OH (often required for high affinity binding) or metabolized to one.[1] | The methyl ether prevents receptor binding until removed by liver enzymes (CYP450).[1] |
Mechanism of Action: The "Pro-Prodrug" Pathway
This molecule is designed for pharmacokinetics (PK) , not pharmacodynamics (PD) modulation.[1] It does not selectively modulate the receptor; it selectively delays the delivery of the agonist.
Figure 1: The metabolic activation pathway illustrates why the compound acts as a global agonist.[1] Unlike SERMs, which bind directly to the ER to alter its shape, this compound must be metabolized into Estradiol, which then activates the receptor in the standard agonist mode.[1]
Part 2: Comparative Performance Guide
This section compares the compound against a standard SERM (Tamoxifen) and a standard Estrogen Ester (Estradiol Valerate) to assist researchers in selecting the correct control for their studies.[1]
Comparative Data Table
| Parameter | 3,17β-Estradiol-3-methylether-17-decanoate | Tamoxifen (Standard SERM) | Estradiol Valerate (Agonist Control) |
| Primary Class | Impurity / Long-Acting Prodrug | SERM (Type I) | Estrogen Prodrug |
| ER Binding Affinity (RBA) | < 0.1% (Must be hydrolyzed first) | ~2-10% (Metabolites higher) | < 1% (Must be hydrolyzed) |
| Uterine Effect | Stimulatory (Hypertrophy) | Partial Agonist (Weak stimulation) | Stimulatory (Hypertrophy) |
| Breast Tissue Effect | Proliferative (Agonist) | Antiproliferative (Antagonist) | Proliferative (Agonist) |
| Lipophilicity (LogP) | ~7.7 (Highly Lipophilic) | ~6.0 | ~4.5 |
| Duration of Action | Ultra-Long (Weeks) | Daily dosing (Long half-life) | Medium (Days to Weeks) |
| Key Application | QC Standard (Nandrolone Impurity) | Breast Cancer Therapy | HRT / Feminizing Therapy |
Why Researchers Encounter This Compound
You will most likely encounter this compound in Quality Control (QC) rather than Drug Discovery.[1]
-
Context: It is "Impurity B" in the synthesis of Nandrolone Decanoate .
-
Origin: If the reduction of the aromatic A-ring (Birch reduction) is incomplete during Nandrolone synthesis, or if Estradiol is used as a starting material and methylated/esterified, this impurity persists.[1]
-
Safety Risk: Because it is a potent long-acting estrogen, its presence in Nandrolone (an androgen) can cause unintended feminizing side effects (gynecomastia) in male patients.[1]
Part 3: Experimental Protocols for Validation
If you must experimentally verify the classification of this compound (e.g., to prove it is not a SERM for a regulatory submission), use the following self-validating protocols.
Protocol A: The Uterine Weight Bioassay (In Vivo)
Differentiation Logic: A SERM (like Raloxifene) will block estradiol-induced uterine growth.[1] This compound will mimic estradiol.
-
Subjects: Ovariectomized (OVX) female Wistar rats (n=6 per group).
-
Dosing Regimens:
-
Timeline: Administer once (depot effect) or daily for 3 days. Sacrifice on Day 4.
-
Readout: Weigh wet uterine mass.
-
Validation Criteria:
Protocol B: The Helix 12 Displacement Assay (In Vitro)
Differentiation Logic: SERMs prevent the recruitment of co-activator peptides (like SRC-1) by displacing Helix 12.[1]
-
System: TR-FRET Co-activator Recruitment Assay (e.g., LanthaScreen).[1]
-
Preparation: You must pre-hydrolyze the compound using Porcine Liver Esterase (PLE) for 2 hours, as the decanoate ester will not bind the ER in vitro.[1]
-
Assay: Incubate ERα-LBD (Ligand Binding Domain) with:
-
Readout: FRET signal (520 nm / 495 nm ratio).
-
Interpretation:
-
Agonist (This Compound): High FRET signal (Recruits SRC-1).
-
SERM (Tamoxifen): Low FRET signal (Blocks SRC-1 recruitment).[1]
-
References
-
European Pharmacopoeia (Ph. Eur.) . Nandrolone Decanoate Monograph: Impurity B. 10th Edition.[1] Strasbourg: Council of Europe. [1]
-
Aizu-Yokota, E., et al. (1995).[1][4] "Natural estrogens induce modulation of microtubules in Chinese hamster V79 cells in culture."[4][5] Cancer Research, 55(9), 1863–1868.[1][4][5] (Demonstrates biological activity of Estradiol 3-methyl ether).
-
Jordan, V. C. (2003).[1] "Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. 1. Receptor Interactions." Journal of Medicinal Chemistry, 46(6), 883–908.[1] (Defines SERM pharmacophore requirements). [1]
-
PubChem Compound Summary . "3,17beta-Estradiol-3-methylether-17-decanoate" (CID 46781510).[1][2] National Center for Biotechnology Information. [1]
-
Zeelen, F. J. (1990).[1] Medicinal Chemistry of Steroids. Elsevier Science. (Discusses ester/ether prodrug strategies for steroids).
Sources
- 1. Estradiol 3-saccharinylmethyl ether - Wikipedia [en.wikipedia.org]
- 2. 3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estradiol 3-saccharinylmethyl ether [medbox.iiab.me]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking a new estradiol prodrug against existing hormone therapies
Executive Summary
The development of novel estradiol (E2) prodrugs aims to resolve the historic pharmacological dichotomy of hormone replacement therapy (HRT): the poor oral bioavailability of 17
This guide provides a technical framework for benchmarking a candidate prodrug (designated here as E2-Pro-X ) against current standards of care. We focus on three critical pillars: metabolic stability, receptor kinetics, and in vivo pharmacodynamic efficacy.
Mechanistic Rationale and Prodrug Design
To benchmark effectively, one must understand the activation pathway. Unlike Ethinylestradiol, which relies on a 17
Pathway Visualization: Activation vs. Elimination
The following diagram illustrates the competitive kinetics between the prodrug's bioactivation and the metabolic clearance of the comparator (Native E2).
Figure 1: Kinetic pathway distinguishing prodrug activation from the rapid hepatic inactivation of oral 17
In Vitro Benchmarking: Receptor Affinity & Metabolic Stability
A true prodrug should exhibit minimal direct binding to the Estrogen Receptor (ER) to ensure that biological effects are solely attributable to the released parent drug. This reduces the risk of off-target effects.
Comparative Data: Receptor Binding & Microsomal Stability
The table below summarizes typical benchmarking data. E2-Pro-X is characterized by low affinity (high
| Parameter | 17 | Ethinylestradiol (Comparator) | E2-Pro-X (Candidate) | Interpretation |
| ER | 0.1 – 0.5 nM | 0.2 – 0.6 nM | > 100 nM | Candidate is inactive until hydrolyzed (True Prodrug). |
| HLM | < 15 min | > 60 min | > 45 min | Candidate resists rapid hepatic extraction. |
| Plasma Protein Binding | 98% (SHBG/Albumin) | 95-97% (Albumin) | Variable | Prodrugs often shift binding from SHBG to Albumin. |
| Lipophilicity (LogP) | 4.0 | 3.7 | 4.5 - 5.5 | Higher LogP facilitates lymphatic transport. |
Note: HLM = Human Liver Microsomes. Data ranges derived from standard pharmacological profiles [1].
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: Determine intrinsic clearance (
Methodology:
-
Preparation: Thaw pooled HLM (20 mg/mL protein conc). Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (1
M final) and pre-incubate at 37°C for 5 minutes.-
Control: Use Testosterone (high turnover) and Warfarin (low turnover).
-
-
Initiation: Add NADPH-generating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately transfer into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Causality Check: If the prodrug disappears rapidly without the appearance of E2, it indicates non-productive metabolism (e.g., hydroxylation of the prodrug moiety itself), rendering the candidate non-viable.
In Vivo Benchmarking: The Uterotrophic Assay (OECD 440)
The "Gold Standard" for establishing estrogenic potency is the Uterotrophic Bioassay. For a prodrug, this assay validates in vivo bioconversion.
Experimental Workflow
This protocol adheres to OECD Guideline 440. It relies on the principle that estrogen deprivation causes uterine atrophy, and administration of estrogenic compounds stimulates water imbibition (early phase) and tissue growth (late phase).
Figure 2: Workflow for the OECD 440 Uterotrophic Assay for estrogenicity testing.
Protocol 2: OECD 440 Execution Highlights
-
Animals: Immature female Sprague-Dawley rats (post-natal day 19-20). Spontaneous puberty must not have occurred.
-
Dosing: Oral gavage (to test bioavailability) is preferred for prodrugs.
-
Dose Range: 0.1, 1.0, 10.0 mg/kg/day for 3 consecutive days.
-
-
Dissection (Critical Step): The uterus must be dissected carefully to remove the cervix and fat/mesentery.
-
Wet Weight: Weigh immediately with luminal fluid.
-
Blotted Weight: Incise the uterine horns, press gently against filter paper to remove fluid, and re-weigh.
-
-
Success Criteria: The candidate must show a dose-dependent increase in uterine weight comparable to the molar equivalent of the parent E2.
Safety Benchmarking: Hepatic Induction
The primary advantage of a prodrug over Ethinylestradiol is the reduction of hepatic impact. EE is known to disproportionately stimulate hepatic protein synthesis (SHBG, Angiotensinogen, Coagulation Factors) due to its resistance to metabolism.
Comparative Hepatic Impact (The "Liver Ratio")
Researchers should calculate the Liver-to-Periphery Ratio . A favorable prodrug profile mimics the transdermal route (Ratio ~1:1), whereas oral E2 and EE often show ratios >4:1.
| Marker | Biological Consequence | Ethinylestradiol Effect | Ideal Prodrug Effect |
| SHBG | Binds free hormones; surrogate for hepatic estrogenicity. | Massive Increase (>300%) | Minimal Increase (<50%) |
| Angiotensinogen | Precursor to Angiotensin II; hypertension risk. | Significant Increase | Neutral |
| IGF-1 | Growth factor; suppressed by oral estrogens. | Significant Decrease | Neutral / Slight Decrease |
Validation Source: The differential impact on hepatic proteins is the standard metric for "liver friendliness" as described in the FDA guidance on Estrogen products [2].
Conclusion
Benchmarking a new estradiol prodrug requires a shift from simple potency testing to a demonstration of kinetic superiority . The ideal candidate (E2-Pro-X) must demonstrate:
-
Stability: High resistance to HLM metabolism (
min). -
Inactivity: Low affinity for ER
prior to hydrolysis ( nM). -
Efficacy: Robust uterotrophic response in vivo (OECD 440).
-
Safety: A hepatic protein profile (SHBG/IGF-1) that resembles transdermal E2 rather than oral EE.
References
-
Kuhnz, W., et al. (1993). Pharmacokinetics of Estradiol, Free and Total Estrone, in Young Women Following Single Intravenous and Oral Administration of 17beta-Estradiol. Drug Research.
-
U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estrogen and Estrogen/Progestin Drug Products to Treat Vasomotor Symptoms and Vulvar and Vaginal Atrophy Symptoms - Recommendations for Clinical Evaluation.
-
OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties. OECD Guidelines for the Testing of Chemicals, Section 4.
-
Stanczyk, F. Z., et al. (2013). Ethinyl estradiol and 17
-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. Contraception.
Replicating In Vitro Findings of 3-Methoxy Estradiol Decanoate in an In Vivo Model
The Translational Challenge: From Petri Dish to Physiology
The transition from in vitro efficacy to in vivo validation is the "Valley of Death" for steroid derivatives. You have likely observed potent biological activity with 3-Methoxy Estradiol (3-ME) in your cell culture models—perhaps cytoskeletal disruption, anti-angiogenesis, or specific receptor modulation.[1] However, replicating these findings in an animal model is rarely a matter of simple injection.
The native 3-ME molecule suffers from rapid hepatic metabolism (glucuronidation/sulfation) and poor aqueous solubility, leading to erratic bioavailability.[1] To replicate your in vitro findings in vivo, you are utilizing the Decanoate prodrug strategy (3-Methoxy Estradiol-17β-Decanoate).[1] This esterification at the C17 position transforms the short-lived metabolite into a lipophilic depot, designed for sustained release and hydrolytic activation.[1]
This guide provides the technical roadmap to validate this specific prodrug strategy, comparing it against the unmodified parent compound and standard vehicle controls.
Mechanistic Logic & Molecule Profile[1][2]
Before executing the protocol, understand the causality of your system.
-
The Active Agent (3-ME): 3-Methoxy Estradiol (Estradiol 3-methyl ether) is a metabolite with distinct properties from Estradiol (E2).[1] Unlike E2, it has reduced affinity for nuclear Estrogen Receptors (ERα/β) but retains potent non-genomic activity, particularly in microtubule destabilization and potential anti-proliferative signaling.[1]
-
The Delivery System (Decanoate Ester): The decanoate chain renders the molecule highly lipophilic. When injected intramuscularly (IM) or subcutaneously (SC) in an oil vehicle, it forms a "depot."[1] The rate-limiting step becomes the partitioning of the ester from the oil depot into the interstitial fluid, followed by hydrolysis by plasma/tissue esterases to release the active 3-ME.[1]
Visualization: Prodrug Activation Pathway
The following diagram illustrates the critical pharmacokinetic conversion you must validate.
Caption: Fig 1.[1] Pharmacokinetic activation pathway of 3-Methoxy Estradiol Decanoate. The oil depot provides sustained release, preventing the rapid clearance seen with free 3-ME.[1]
Comparison of Experimental Approaches
To prove the Decanoate strategy is superior (or necessary) for replicating your in vitro data, you must run a comparative study.
| Feature | Alternative A: Free 3-Methoxy Estradiol | Alternative B: 3-Methoxy Estradiol Decanoate (Recommended) | Scientific Rationale |
| Administration | Daily IP or Oral Gavage | Single IM/SC Injection (Depot) | Frequent handling induces stress (cortisol), confounding metabolic data.[1] Depot minimizes stress.[1] |
| Vehicle | DMSO/Saline or Cyclodextrin | Castor Oil : Benzyl Benzoate (4:[1]1) | Oil is required for the "depot effect." Aqueous vehicles wash out the ester too fast. |
| Pharmacokinetics | "Sawtooth" profile (High Cmax, Low Cmin) | Steady-state "Plateau" | In vitro exposure is constant.[1] "Sawtooth" PK can miss the therapeutic window or cause toxicity. |
| Bioavailability | Low (First-pass metabolism) | High (Bypasses initial hepatic spike) | Ester protection prevents immediate conjugation during absorption.[1] |
| Dose Equivalence | Must correct for MW differences | Must correct for MW differences | The decanoate chain adds mass. 10 mg of Decanoate |
Validated Experimental Protocol
This protocol is designed to be self-validating : it includes checkpoints to ensure the drug is actually being delivered and metabolized as predicted.[1]
Phase 1: Formulation & Stability
Objective: Create a stable, injectable oil solution.[1]
-
Vehicle Preparation: Mix Castor Oil and Benzyl Benzoate in a 4:1 ratio (v/v). Benzyl Benzoate acts as a solubilizer and viscosity reducer.[1]
-
Why? Pure castor oil is too viscous for fine-gauge needles (25G/27G).[1]
-
-
Dissolution: Dissolve 3-Methoxy Estradiol Decanoate in the vehicle at a concentration of 10-20 mg/mL.
-
Step: Heat gently to 40°C with stirring until clear.
-
Validation: Filter sterilize (0.22 µm PTFE filter).[1] Verify concentration via HPLC.
-
Phase 2: The In Vivo "Bridge" Study (PK Validation)
Objective: Confirm that the Decanoate yields sustained levels of active 3-ME.
-
Animals: Sprague-Dawley Rats or C57BL/6 Mice (n=5 per group).
-
Groups:
-
Control: Vehicle only (IM).
-
Free 3-ME: 5 mg/kg (Daily IP in 10% DMSO/Saline).
-
Decanoate: Equimolar dose to 5 mg/kg/day x 7 days (Single IM injection).
-
-
Sampling: Tail vein blood at 2h, 24h, 48h, 96h, and 168h (7 days).[1]
-
Analysis: LC-MS/MS. Crucial: You must assay for both the intact ester (Decanoate) and the free metabolite (3-ME).[1]
-
Success Criteria: The Decanoate group shows detectable free 3-ME at steady levels >48 hours post-injection.[1]
-
Phase 3: Efficacy Replication
Objective: Replicate the specific in vitro finding (e.g., tumor regression, angiogenesis inhibition).
-
Establish Model: Inoculate xenograft or induce pathology (as per your in vitro model).
-
Treatment: Initiate Decanoate treatment when pathology is palpable/measurable.[1]
-
Dosing Frequency: Based on Phase 2 PK data (typically once every 7–14 days for Decanoates).
-
Endpoint: Compare T/C% (Treatment/Control) volume or biomarker expression.
Visualization: Experimental Workflow
Caption: Fig 2. Step-by-step workflow for translating in vitro 3-ME findings to an in vivo model using the Decanoate prodrug.
Troubleshooting & Optimization
Even with a robust protocol, steroid delivery can be finicky.[1]
-
Issue: "I see the Decanoate in plasma, but no Free 3-ME."
-
Issue: "Injection site inflammation."
-
Issue: "No efficacy despite plasma levels." [1]
References
-
Zhu, B. T., & Conney, A. H. (1998).[1] Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis. Link[1]
-
Fotsis, T., et al. (1994).[1] The endogenous oestrogen metabolite 2-methoxyoestradiol inhibits angiogenesis and suppresses tumour growth.[1][2][3] Nature. Link(Note: Mechanistic reference for methoxy-estradiols).
-
Mueck, A. O., & Seeger, H. (2010).[1] 2-Methoxyestradiol—biology and mechanism of action. Steroids. Link
-
WikiProject Pharmacology . List of estrogen esters (Pharmacology). Wikipedia.[1] Link
-
BenchChem . Delta-9,11-Estradiol and Methoxy Derivatives Reference Standards. Link(Reference for synthesis precursors).
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,17beta-Estradiol-3-methylether-17-decanoate
This document provides essential, immediate safety and logistical information for the proper disposal of 3,17beta-Estradiol-3-methylether-17-decanoate. As a potent steroidal estrogen, this compound and its associated waste materials require meticulous handling to ensure personnel safety, environmental protection, and regulatory compliance. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.
The causality behind these rigorous protocols is rooted in the compound's inherent biological activity and potential hazards. Estradiol derivatives are classified as carcinogenic, capable of causing reproductive harm, and pose a significant threat to aquatic ecosystems if released into the environment.[1][2][3][4] Therefore, the following procedures are designed as a self-validating system to mitigate these risks from the point of generation to final disposal.
Core Principles of Disposal
Before proceeding to specific steps, it is crucial to understand the foundational principles governing the disposal of this compound. These principles are derived from guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
-
Never Dispose Down the Drain: Sewer disposal of hazardous pharmaceuticals is strictly prohibited.[7][8] These compounds can persist through wastewater treatment processes, leading to environmental contamination of waterways.[9][10]
-
Segregate at the Source: All waste contaminated with 3,17beta-Estradiol-3-methylether-17-decanoate must be segregated from non-hazardous waste immediately at the point of generation to prevent cross-contamination.[11]
-
Treat as Hazardous Waste: Unless definitively proven otherwise through rigorous analysis, all waste streams associated with this compound should be managed as hazardous pharmaceutical waste.[12]
-
Use Licensed Disposal Services: Final disposal must be conducted by a certified hazardous waste management contractor who can provide a manifest for tracking the waste from "cradle to grave."[1][12]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste generated from research and development activities involving 3,17beta-Estradiol-3-methylether-17-decanoate.
Step 1: Waste Characterization and Segregation
Immediately upon generation, identify and segregate waste into the appropriate stream. This is the most critical step in ensuring a safe and compliant disposal process.
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, bench liners, and contaminated lab consumables (e.g., pipette tips, tubes).
-
Liquid Waste: Consists of unused solutions, reaction mixtures, and solvent rinses from contaminated glassware.
-
"Empty" Containers: Includes original vials, bottles, and any other container that directly held the pure compound. Under EPA regulations, containers that held acute hazardous waste may still be considered hazardous unless properly triple-rinsed.[12]
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
Step 2: Personal Protective Equipment (PPE)
All personnel handling waste contaminated with 3,17beta-Estradiol-3-methylether-17-decanoate must wear appropriate PPE to prevent dermal, ocular, and inhalation exposure.[13][14]
-
Hand Protection: Two pairs of chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A disposable, solid-front lab coat.
-
Respiratory Protection: If handling the powdered form or creating aerosols, a NIOSH-approved respirator is required.[14]
Step 3: Containerization and Labeling
Proper containment is essential to prevent leaks, spills, and exposure during storage and transport.
-
Select Appropriate Containers: Use UN-rated, leak-proof containers that are compatible with the waste type. Containers must be kept closed except when adding waste.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste Pharmaceuticals." [7] The label should also include the accumulation start date and a clear identification of the contents.
The table below summarizes the container and labeling requirements for each waste stream.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof plastic container with a secure lid. | "Hazardous Waste Pharmaceuticals", Contents Description, Accumulation Start Date |
| Liquid Waste | Leak-proof, shatter-resistant carboy or bottle with a screw cap. | "Hazardous Waste Pharmaceuticals", Contents Description (including solvents), Accumulation Start Date |
| "Empty" Containers | Place inside a larger, sealed container. | "Hazardous Waste Pharmaceuticals", Contents Description, Accumulation Start Date |
| Sharps Waste | Puncture-proof, leak-resistant sharps container. | "Hazardous Waste Pharmaceuticals", "Sharps", Biohazard Symbol (if applicable) |
Step 4: On-Site Storage
Store all hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential spills. Accumulation time limits are dictated by the facility's generator status under EPA regulations.[7]
Step 5: Final Disposal
The only acceptable method for the final disposal of this waste is through a licensed environmental management contractor. This typically involves high-temperature incineration.[11][15]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a pre-approved hazardous waste vendor to schedule a pickup.
-
Documentation: Ensure you receive and retain a copy of the hazardous waste manifest. This document is your legal proof of proper disposal.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to protect personnel and the environment.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or involves a highly concentrated powder, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Step 2, including respiratory protection.
-
Contain the Spill:
-
For powders: Gently cover with a damp paper towel or absorbent pad to avoid generating dust.
-
For liquids: Cover with an inert absorbent material (e.g., vermiculite or a commercial spill kit).
-
-
Clean the Area: Starting from the outside of the spill and working inward, carefully collect all contaminated materials. Place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4][16]
-
Report: Report the incident to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste associated with 3,17beta-Estradiol-3-methylether-17-decanoate.
Caption: Disposal workflow for 3,17beta-Estradiol-3-methylether-17-decanoate waste.
References
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]
-
Occupational Safety and Health Administration. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. EPA. [Link]
-
Stericycle. (2022). EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Dykema. [Link]
-
Rochester Institute of Technology. Household Hazardous Waste (HHW) & Pharmaceuticals. RIT. [Link]
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. PAHO. [Link]
-
Reddit. (2021, June 25). Safely disposing of estrogen bottles. r/transgenderUK. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46781510, 3,17beta-Estradiol-3-methylether-17-decanoate. PubChem. [Link]
-
Martínez-Pacheco, M., et al. (2023). Medical Household Waste as a Potential Environmental Hazard: An Ecological and Epidemiological Approach. PMC. [Link]
-
American Regent, Inc. (2020, May 26). Estradiol Valerate Injection, USP Safety Data Sheet. American Regent. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. stericycle.com [stericycle.com]
- 8. dykema.com [dykema.com]
- 9. rit.edu [rit.edu]
- 10. Medical Household Waste as a Potential Environmental Hazard: An Ecological and Epidemiological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. www3.paho.org [www3.paho.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. ashp.org [ashp.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,17beta-Estradiol-3-methylether-17-decanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,17beta-Estradiol-3-methylether-17-decanoate. As a potent synthetic steroid, this compound necessitates rigorous handling protocols to ensure personnel safety and prevent environmental contamination. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe management of this potent compound, from risk assessment to disposal.
Understanding the Hazard: Why This Compound Demands Respect
3,17beta-Estradiol-3-methylether-17-decanoate is a derivative of estradiol, a potent estrogen. While specific toxicological data for this ether-ester derivative is limited, the well-documented hazards of the parent compound, 17β-Estradiol, provide a strong basis for a cautious approach. 17β-Estradiol is classified as a substance that may cause cancer, is suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1][2][3][4][5]
Given these risks, this compound must be handled as a potent compound, a category of substances that can cause significant physiological or chemical harm even at low doses.[6] The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[7] Therefore, our primary safety objective is to establish multiple barriers between the researcher and the chemical.
The Cornerstone of Safety: Risk Assessment and Control
A robust safety plan begins not with the PPE itself, but with a thorough risk assessment. The Occupational Safety and Health Administration (OSHA) mandates a Chemical Hygiene Plan (CHP) for all laboratories, which outlines procedures for safe handling of hazardous chemicals.[8][9] For potent compounds, a key strategy is to establish an Occupational Exposure Band (OEB). OEBs are ranges of airborne concentrations that guide the selection of containment and control strategies.[6] While a specific OEB for this compound may not be established, its structural similarity to other potent hormones places it in a high-risk category (likely OEB 4 or 5), demanding stringent engineering controls and a comprehensive PPE regimen.[10]
The hierarchy of controls is a fundamental concept in laboratory safety. It prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of Controls for Potent Compound Handling.
For this compound, elimination and substitution are generally not feasible. Therefore, our focus lies on robust engineering controls, strict administrative procedures, and diligent use of PPE.
Personal Protective Equipment (PPE): Your Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls like a certified chemical fume hood or a glove box isolator.[7][11] The selection of PPE must be deliberate and based on the specific task being performed.
Recommended PPE Ensemble
| Task | Primary Engineering Control | Gloves | Gown/Lab Coat | Respiratory Protection | Eye/Face Protection |
| Weighing Solid Compound | Ventilated Balance Enclosure or Isolator | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, solid-front gown with tight cuffs | N95 Respirator (minimum); PAPR recommended[10][12] | Safety Goggles |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, solid-front gown with tight cuffs | N95 Respirator (if potential for aerosolization exists) | Safety Goggles & Face Shield |
| Cell Culture/Animal Dosing | Class II Biosafety Cabinet (if sterile) or Fume Hood | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, solid-front gown with tight cuffs | As required by risk assessment | Safety Goggles |
| General Handling (Low Volume) | Chemical Fume Hood | Nitrile Gloves (single pair) | Lab Coat | Not typically required | Safety Glasses |
-
Gloves : Double-gloving is critical when handling the solid compound or concentrated solutions. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected. The gloves must be rated for chemotherapy drug handling (ASTM D6978) to ensure they are resistant to permeation.[7]
-
Gowns : A disposable, solid-front gown made of a low-permeability fabric is essential. This prevents the compound from soaking through to personal clothing. Standard cotton lab coats are not sufficient as they are permeable.[7]
-
Respiratory Protection : Due to the risk of inhaling fine particles, a NIOSH-approved N95 respirator is the minimum requirement when handling the solid.[7] For higher-risk activities or larger quantities, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is strongly recommended.[10][12]
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashes, such as during solution preparation.
Procedural Guidance: The Safe Handling Workflow
Adherence to a strict, step-by-step procedure is paramount to preventing exposure and contamination.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. gerpac.eu [gerpac.eu]
- 8. osha.gov [osha.gov]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. ipgsf.com [ipgsf.com]
- 12. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
